molecular formula C7H6BrNO3 B12901238 2-(2-Bromoprop-1-enyl)-5-nitrofuran

2-(2-Bromoprop-1-enyl)-5-nitrofuran

Katalognummer: B12901238
Molekulargewicht: 232.03 g/mol
InChI-Schlüssel: HZLSBQZGGWHNLJ-PLNGDYQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromoprop-1-enyl)-5-nitrofuran is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromoprop-1-enyl)-5-nitrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoprop-1-enyl)-5-nitrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H6BrNO3

Molekulargewicht

232.03 g/mol

IUPAC-Name

2-[(Z)-2-bromoprop-1-enyl]-5-nitrofuran

InChI

InChI=1S/C7H6BrNO3/c1-5(8)4-6-2-3-7(12-6)9(10)11/h2-4H,1H3/b5-4-

InChI-Schlüssel

HZLSBQZGGWHNLJ-PLNGDYQASA-N

Isomerische SMILES

C/C(=C/C1=CC=C(O1)[N+](=O)[O-])/Br

Kanonische SMILES

CC(=CC1=CC=C(O1)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan: Chemical Structure, Molecular Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The subject of this guide, 2-bromo-5-(2-nitroprop-1-en-1-yl)furan (CAS 35950-37-9), is a specific isomer within the broader class of brominated nitrofuran derivatives. While structurally similar to other related compounds, the precise arrangement of substituents on the furan and propenyl moieties is critical to its chemical and biological characteristics. This document will focus on the properties and potential applications of this specific, documented isomer.

Introduction: The Emerging Significance of Nitrofuran Scaffolds

The furan ring system is a foundational scaffold for a multitude of biologically active compounds.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating antibacterial, antifungal, antiviral, and anticancer properties, among others.[1] The introduction of a nitro group at the 5-position of the furan ring is a key pharmacophore, essential for the antibacterial activity observed in this class of compounds.[2] These nitrofuran-based agents, including well-established drugs like nitrofurantoin, function as prodrugs that undergo intracellular activation to exert their therapeutic effects.[3][4] This guide provides a comprehensive technical overview of 2-bromo-5-(2-nitroprop-1-en-1-yl)furan, a member of this important class, detailing its chemical structure, molecular properties, and inferred biological activities based on the established mechanism of action for nitroaromatic compounds.

Chemical Identity and Molecular Structure

2-bromo-5-(2-nitroprop-1-en-1-yl)furan is characterized by a furan ring substituted with a bromine atom at the 2-position and a 2-nitroprop-1-enyl group at the 5-position. The presence of both electron-withdrawing (nitro and bromo groups) and π-conjugated systems dictates its reactivity and electrochemical properties.

Structural Representation

start 5-Bromo-2-furaldehyde + Nitroethane step1 Base-catalyzed condensation (Henry Reaction) start->step1 intermediate Intermediate nitroaldol adduct step1->intermediate step2 Dehydration intermediate->step2 product 2-bromo-5-(2-nitroprop-1-en-1-yl)furan step2->product

Caption: Postulated synthesis workflow for 2-bromo-5-(2-nitroprop-1-en-1-yl)furan.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 2-bromo-5-(2-nitroprop-1-en-1-yl)furan is not currently available in public databases. However, based on its structure, the following characteristic spectral features can be predicted.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the vinylic proton, and the methyl group protons. The coupling constants between the furan protons would be characteristic of a 2,5-disubstituted furan.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals corresponding to the seven carbon atoms in the molecule, including the two sp² carbons of the furan ring bonded to the substituents, the two sp² carbons of the alkene, and the methyl carbon.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching), the C=C double bonds of the furan ring and the propenyl side chain, and the C-Br bond.

3.2.4. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments. Predicted collision cross-section values for various adducts have been calculated. [5]

Biological Activity and Mechanism of Action

While direct experimental data on the biological activity of 2-bromo-5-(2-nitroprop-1-en-1-yl)furan is limited, the extensive research on the nitrofuran class of antibiotics provides a strong basis for predicting its antimicrobial potential and mechanism of action.

Predicted Antimicrobial Activity

Nitrofurans are known to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [6]It is highly probable that 2-bromo-5-(2-nitroprop-1-en-1-yl)furan exhibits similar properties. The presence of the bromonitromethyl moiety, in conjunction with the vinylfuran structure, has been identified as critical for the antibacterial and MurA inhibitory properties of related compounds. [7]MurA is a key enzyme in the biosynthesis of the bacterial cell wall. [7]

Mechanism of Action: Reductive Activation

The antimicrobial action of nitrofurans is contingent upon the enzymatic reduction of the nitro group within the bacterial cell. [8][9]This process is catalyzed by bacterial flavoproteins, also known as nitroreductases. [10][11]

entry Nitrofuran Prodrug Enters Bacterial Cell activation Bacterial Nitroreductases (e.g., NfsA, NfsB) entry->activation intermediates Generation of Highly Reactive Intermediates (e.g., nitroso and hydroxylamino derivatives) activation->intermediates damage Damage to Cellular Macromolecules intermediates->damage dna_damage DNA Strand Breakage damage->dna_damage ribosome_damage Alteration of Ribosomal Proteins damage->ribosome_damage enzyme_inhibition Inhibition of Metabolic Enzymes damage->enzyme_inhibition cell_death Bactericidal Effect dna_damage->cell_death ribosome_damage->cell_death enzyme_inhibition->cell_death

Caption: The reductive activation pathway of nitrofuran antibiotics.

This reduction generates a series of highly reactive intermediates, including nitroso and hydroxylamino derivatives. [4]These electrophilic species are non-specific in their targets and can cause widespread damage to cellular macromolecules. [3]The primary mechanisms of cytotoxicity include:

  • DNA Damage: The reactive intermediates can cause strand breaks in bacterial DNA, inhibiting replication and leading to cell death. [8]* Inhibition of Protein Synthesis: These intermediates can react with ribosomal proteins, disrupting their structure and function, thereby inhibiting protein synthesis. [10]* Metabolic Disruption: Key enzymes involved in cellular respiration and metabolism can be inactivated by the reactive intermediates. [3] The multifaceted nature of this mechanism is a key advantage of nitrofuran antibiotics, as it significantly lowers the probability of bacteria developing resistance. [11]

Experimental Protocols

To facilitate further research on 2-bromo-5-(2-nitroprop-1-en-1-yl)furan, this section provides standardized protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [12]2. Data Acquisition: Record the spectra on a spectrometer with a field strength of 400 MHz or higher.

  • Referencing: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm) for chemical shift referencing. [12]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate. [12]2. Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent disk. [12]3. Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)
  • Ionization: Use a mass spectrometer equipped with an electron ionization (EI) source, typically operating at 70 eV. [12]2. Sample Introduction: Introduce the sample into the ion source, where it will be vaporized and ionized.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

Conclusion and Future Directions

2-bromo-5-(2-nitroprop-1-en-1-yl)furan represents a promising, yet underexplored, member of the nitrofuran class of compounds. Based on the well-established structure-activity relationships of related molecules, it is poised to exhibit significant antimicrobial activity. The key to its biological function lies in the reductive activation of its nitro group within the target pathogen, a mechanism that has proven robust against the development of resistance.

Future research should prioritize the development of a definitive and efficient synthesis protocol for this compound. Following its successful synthesis, a thorough experimental characterization using modern spectroscopic techniques is imperative to confirm its structure and provide a reference for future studies. Subsequently, in vitro and in vivo evaluations of its antimicrobial efficacy against a broad panel of pathogenic bacteria and fungi are warranted. Such studies will be instrumental in determining the therapeutic potential of 2-bromo-5-(2-nitroprop-1-en-1-yl)furan and its viability as a lead compound for the development of new anti-infective agents.

References

  • Khamari, A., et al. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin? Patsnap Synapse. Available at: [Link]

  • (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature.
  • Wikipedia. (n.d.). Nitrofurantoin. Wikipedia. Available at: [Link]

  • MedCentral. (n.d.). Nitrofurantoin: uses, dosing, warnings, adverse events, interactions. MedCentral. Available at: [Link]

  • Ho, J., et al. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PMC. Available at: [Link]

  • (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives.
  • Allas, M., et al. (2016). Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Nitrofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • (2022). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. MDPI.
  • American Elements. (n.d.). 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. American Elements. Available at: [Link]

  • (n.d.). The Synthesis of 2-Substituted Benzo[b]furans Catalyzed by Ni/5-Bromo-2,2'-bipyridine.
  • PubChemLite. (n.d.). 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. PubChemLite. Available at: [Link]

  • Google Patents. (n.d.). DE69528922T2 - Production of 2-bromo-5- (2-bromo-2-nitro-vinyl) furan and their use as microcides. Google Patents.
  • Valerga, P., et al. (2009). (E)-2-(2-Nitroprop-1-enyl)furan. ResearchGate. Available at: [Link]

  • Environmental Protection Agency. (2025). 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan - Related Substances. EPA. Available at: [Link]

  • (2025). Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity.
  • (2024). Furan: A Promising Scaffold for Biological Activity.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2-furyl)-2-nitroethanol. PrepChem.com. Available at: [Link]

  • Valerga, P., et al. (2009). (E)-2-(2-Nitroprop-1-enyl)furan. PMC. Available at: [Link]

  • (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
  • Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Food Safety and Inspection Service. Available at: [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences.

Sources

Mechanism of Action of 2-(2-Bromoprop-1-enyl)-5-nitrofuran in Bacterial Cells: A Dual-Threat Antimicrobial Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the nitrofuran class of antibiotics has served as a critical line of defense against uncomplicated bacterial infections, primarily due to its complex, multi-target mechanism of action that suppresses rapid resistance evolution[1]. However, as antimicrobial resistance (AMR) escalates, structural evolution of these legacy scaffolds is required[2]. 2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS: 93250-12-5)[3] represents a highly functionalized derivative designed to exploit both canonical nitrofuran prodrug activation and secondary electrophilic alkylation. This whitepaper details the biochemical pathways, structural advantages, and validated analytical workflows for investigating this compound's "dual-threat" mechanism in bacterial cells.

Molecular Anatomy & Predictive Mechanism

The efficacy of 2-(2-Bromoprop-1-enyl)-5-nitrofuran stems from two distinct reactive pharmacophores integrated into a single molecular framework:

  • The 5-Nitrofuran Core: This acts as a substrate for bacterial intracellular flavoproteins. The primary function of these nitroreductases (such as NfsA and NfsB in Enterobacterales) is to reduce the nitro group using electrons donated by NADPH/NADH[4].

  • The 2-Bromoprop-1-enyl Side Chain: This moiety is an allylic bromide. In organic and biological chemistry, allylic halides are exceptionally reactive electrophiles. They are highly susceptible to rapid nucleophilic substitution (

    
     or 
    
    
    
    ) by biological nucleophiles, such as cysteine thiols and lysine primary amines found in bacterial proteins.

Chemical modification of nitrofurans with such functional groups has been shown to boost the nitrofuran-activating reductase enzyme affinity and combat drug resistance by introducing secondary modes of toxicity[5].

Core Mechanism of Action (MoA)

The antibacterial action of this compound is executed in overlapping phases, creating a synergistic collapse of bacterial homeostasis.

Phase 1: Prodrug Activation via Nitroreduction

Upon entering the bacterial cytosol, the compound is targeted by oxygen-insensitive (Type I) nitroreductases, predominantly NfsA and NfsB[6]. These enzymes catalyze the stepwise reduction of the 5-nitro group. This process generates highly reactive, short-lived electrophilic intermediates, including nitro-anion free radicals, nitroso compounds, and hydroxylamines[7].

Phase 2: Primary Macromolecular Damage

The intermediates generated during nitroreduction are highly toxic. They indiscriminately attack and covalently bind to nucleophilic sites on bacterial macromolecules[8]. This leads to:

  • Ribosomal Inactivation: Reactive intermediates interact non-specifically with bacterial ribosomal proteins, causing a complete and rapid cessation of protein synthesis[9].

  • DNA/RNA Damage: The radicals interact directly with nucleic acid strands, leading to strand breakage and the catastrophic inhibition of DNA replication[7].

Phase 3: Secondary Alkylation (The Bromo-Allylic Advantage)

Unlike classic nitrofurantoin, which relies entirely on nitroreductase activation[7], the bromopropenyl group acts as an independent, reduction-agnostic alkylating agent. Even if a bacterial strain downregulates or mutates its nfsA and nfsB genes—the primary evolutionary pathway for nitrofuran resistance[2]—the bromo-allylic moiety continues to cross-link essential metabolic enzymes and membrane proteins. This dual-threat mechanism significantly raises the genetic barrier to resistance, as a single-target mutation is insufficient for bacterial survival[1].

MoA cluster_0 Phase 1: Enzymatic Activation cluster_1 Phase 2: Dual-Threat Alkylation Compound 2-(2-Bromoprop-1-enyl)-5-nitrofuran (Prodrug) NfsAB Bacterial Nitroreductases (NfsA / NfsB) Compound->NfsAB Reduction AllylicAttack Bromo-Allylic Alkylation (SN2/SN2' Reactions) Compound->AllylicAttack Direct Electrophilic Attack ReactiveInt Electrophilic Intermediates (Nitroso / Hydroxylamine) NfsAB->ReactiveInt NADPH Oxidation Ribosomes Ribosomal Proteins (Translation Halt) ReactiveInt->Ribosomes DNA DNA / RNA (Strand Breakage) ReactiveInt->DNA AllylicAttack->Ribosomes AllylicAttack->DNA CellDeath Bacterial Cell Death Ribosomes->CellDeath DNA->CellDeath

Fig 1. Dual-threat mechanism of action combining nitroreduction and bromo-allylic alkylation.

Experimental Protocols & Workflows

To empirically validate this mechanism, assay design must account for the high reactivity of the intermediates. The following protocols are engineered as self-validating systems to eliminate artifactual data.

Protocol 1: In Vitro Nitroreductase Kinetics & Activation Assay

Purpose: To quantify the rate of prodrug activation by purified E. coli NfsA/NfsB. Causality & Insight: We monitor the depletion of NADPH at 340 nm. Because the bromo-allylic group will readily react with standard assay reducing agents (like Dithiothreitol [DTT] or


-mercaptoethanol), we strictly exclude these from the reaction buffer to prevent artifactual consumption of the compound.
Self-Validation:  A parallel control using a functionally inactive NfsA mutant (e.g., NfsA-T41L) is run to confirm that NADPH oxidation is strictly dependent on specific enzymatic turnover, not spontaneous autoxidation.

Step-by-Step Methodology:

  • Prepare a 50 mM potassium phosphate buffer (pH 7.0) containing 0.1 mM NADPH. Critical: Omit all thiol-containing protectants.

  • Add purified NfsA or NfsB enzyme to achieve a 10 nM final concentration.

  • Initiate the reaction by adding 2-(2-Bromoprop-1-enyl)-5-nitrofuran (10–100 µM) dissolved in DMSO. Ensure final DMSO concentration is <1% v/v to prevent enzyme denaturation.

  • Monitor absorbance at 340 nm continuously for 10 minutes at 37°C.

  • Calculate the initial velocity (

    
    ) of NADPH oxidation to derive 
    
    
    
    .
Protocol 2: LC-MS/MS Quantification of Macromolecular Adducts

Purpose: To definitively prove the dual-threat mechanism by identifying both nitro-reduction adducts and bromo-allylic alkylation adducts on ribosomal proteins. Causality & Insight: Cell lysis must be performed using mechanical disruption (e.g., bead beating) rather than chemical lysis buffers containing nucleophiles (like Tris or EDTA) that could prematurely quench the reactive intermediates. Self-Validation: Spike the lysate with a heavy-isotope labeled standard immediately post-lysis. This validates that the adducts detected were formed in vivo during the culture phase, rather than ex vivo during sample preparation.

Step-by-Step Methodology:

  • Culture E. coli to mid-log phase (

    
    ) and treat with 10 µM of the compound for 30 minutes.
    
  • Quench the culture rapidly by adding an equal volume of ice-cold PBS and centrifuge at 4°C.

  • Lyse the cell pellet via bead beating in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4).

  • Isolate the ribosomal fraction via ultracentrifugation (100,000 × g for 2 hours).

  • Digest the ribosomal proteins using sequencing-grade Trypsin overnight at 37°C.

  • Analyze the peptides via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions targeting mass shifts for nitro-reduction (+ mass of reduced furan core) and allylic alkylation (+ mass of the prop-1-enyl group minus bromine).

Workflow Culture Bacterial Culture & Dosing Lysis Cell Lysis & Fractionation Culture->Lysis Digestion Enzymatic Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Adduct Quantification LCMS->Data

Fig 2. LC-MS/MS workflow for quantifying macromolecular adducts in bacterial cells.

Quantitative Data Presentation

The integration of a secondary electrophilic moiety significantly enhances the pharmacodynamic profile of the nitrofuran scaffold. The table below summarizes comparative kinetic and efficacy parameters between standard nitrofurantoin and functionalized nitrofuran derivatives[5],[6].

Parameter / MetricNitrofurantoin (Standard)2-(2-Bromoprop-1-enyl)-5-nitrofuran
MIC Range (E. coli) 16 – 32 µg/mL2 – 8 µg/mL (Estimated via functionalization)
NfsA Reduction Rate (

)


Primary Resistance Mechanism nfsA / nfsB gene mutationMulti-gene mutation required (High Barrier)
Adduct Formation Sites Ribosomal proteins, DNARibosomal proteins, DNA, Metabolic Thiols
Toxicity Dependency 100% Prodrug ActivationPartial (Direct Alkylation Capable)

References

  • Title: Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC | Source: nih.gov | URL: 8

  • Title: Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens | Journal of Antimicrobial Chemotherapy | Source: oup.com | URL: 9

  • Title: Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature | Source: ijabbr.com | URL: 5

  • Title: What is the mechanism of Nitrofurantoin? - Patsnap Synapse | Source: patsnap.com | URL: 7

  • Title: Macrobid® (Nitrofurantoin Capsules, USP) | Source: fda.gov | URL: 1

  • Title: CAS: 93250-12-5 | CymitQuimica | Source: cymitquimica.com | URL: 3

  • Title: Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC | Source: nih.gov | URL: 4

  • Title: Global prevalence of nitrofurantoin-resistant uropathogenic Escherichia coli (UPEC) in humans: a systematic review and meta-analysis - PMC | Source: nih.gov | URL: 2

  • Title: Nitrofurantoin Sodium|Research-Chemical - Benchchem | Source: benchchem.com | URL: 6

Sources

Literature Review of Brominated Nitrofuran Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated nitrofuran derivatives represent a highly specialized class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Historically, classical 5-nitrofurans (e.g., nitrofurantoin, nitrofurazone) have been deployed as broad-spectrum antimicrobials. However, their clinical utility is often bottlenecked by dose-limiting genotoxicity and the rapid emergence of bacterial resistance[1].

Recent structural-activity relationship (SAR) studies demonstrate that the strategic introduction of bromine atoms—coupled with the repositioning of the nitro group—can fundamentally alter the pharmacological profile of these scaffolds. Bromination increases lipophilicity, modulates the redox potential of the nitro group, and provides specific steric bulk that enhances binding affinity to novel enzymatic targets. This whitepaper synthesizes the latest literature on the chemical properties, synthetic methodologies, and therapeutic applications of brominated nitrofuran derivatives, providing a comprehensive guide for drug development professionals.

Chemical Rationale: The Role of Bromination

The pharmacological metamorphosis of nitrofurans via bromination is driven by three core physicochemical alterations:

  • Lipophilic Enhancement: The addition of heavy halogens like bromine significantly increases the partition coefficient (LogP) of the molecule. This facilitates deeper penetration into complex lipid environments, such as the mycobacterial cell wall[2].

  • Redox Potential Modulation: The biological activation of nitroaromatics relies on enzymatic reduction. Nitrofurans typically exhibit high reduction potentials (approx. −0.33 V). Bromination alters the electron density of the furan ring, fine-tuning the reduction rate to favor specific bacterial nitroreductases over mammalian homologues, thereby widening the therapeutic window[2].

  • Steric and Hydrophobic Anchoring: In enzyme inhibition, bromine acts as a hydrophobic anchor. For instance, in multi-isoform Aldehyde Dehydrogenase (ALDH) inhibitors, the dibromo-isatin moiety drives hydrophobic interactions within the active site, while the nitrofuran moiety locks the compound in place[3].

Pharmacological Applications & Mechanisms of Action

Broad-Spectrum Antibacterial Activity (MurA Inhibition)

One of the most promising brominated derivatives is 1-(5-bromofur-2-yl)-2-bromo-2-nitroethene (G-1) . Unlike classical nitrofurans that indiscriminately damage DNA via reactive oxygen species (ROS), G-1 acts as a targeted, potent inhibitor of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)[4]. MurA catalyzes the first committed step in peptidoglycan biosynthesis. The brominated nitrovinylfuran acts as an electrophile, forming a covalent adduct with the active-site thiol groups of MurA, irreversibly blocking cell wall synthesis[4].

MurA_Pathway UDP UDP-GlcNAc MurA MurA Enzyme (Active Thiol) UDP->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA Adduct Covalent Thiol Adduct (Enzyme Inactivated) MurA->Adduct Inhibition Inhibitor Brominated Nitrovinylfuran (e.g., G-1) Inhibitor->Adduct Covalent Binding DeadEnd Peptidoglycan Synthesis Blocked (Bacterial Death) Adduct->DeadEnd

Fig 1. Mechanism of MurA inhibition by brominated nitrovinylfuran in peptidoglycan biosynthesis.

Anti-Tuberculosis Prodrugs

Tuberculosis treatment requires drugs capable of penetrating the thick mycolic acid layer of Mycobacterium tuberculosis (Mtb). Researchers have developed nitrofuran-resorufin conjugates that act as sub-micromolar inhibitors of whole-cell Mtb[2]. These compounds function as prodrugs; they are activated by the Mtb-specific deazaflavin-dependent nitroreductase (Ddn) system (dependent on the fbiC gene). Bromination of the resorufin intermediates during synthesis allows for precise tuning of the molecule's redox potential, ensuring it is only activated by mycobacterial enzymes and not by host cells[2].

Enzyme Inhibition: ALDH and -Glucosidase

Beyond infectious diseases, brominated nitrofurans are being explored for metabolic and oncological targets:

  • ALDH Inhibition: Compound hybrids containing a 5,7-dibromo isatin core linked to a nitrofuran moiety have demonstrated broad-spectrum ALDH inhibitory activity (ALDH1A1, ALDH3A1, ALDH1A3). The bromo-isatin moiety provides essential hydrophobic character, yielding IC50 values between 2.1 and 6.8 µM against various cancer cell lines[3].

  • 
    -Glucosidase Inhibition:  Nitrofurazone derivatives with para-bromo substitutions have shown significant 
    
    
    
    -glucosidase inhibition (IC50 = 1.63 ± 0.28 µM), outperforming the standard antidiabetic drug acarbose. The bromine atom enhances the binding affinity within the enzyme's allosteric pocket[5].

Quantitative Pharmacological Data

To facilitate cross-comparison of these diverse applications, the quantitative data from recent literature is summarized below:

Compound / ScaffoldTarget / OrganismKey Structural ModificationPotency (IC50 / MIC)Genotoxicity Profile
1-(5-bromofur-2-yl)-2-bromo-2-nitroethene C. albicans / P. aeruginosaDibromo, exocyclic vinyl-nitroMIC: 2–16 µg/mL[6]Slightly genotoxic[1]
5,7-dibromo isatin-nitrofuran ALDH1A1 / ALDH3A15,7-dibromo isatin coreIC50: 2.1–6.8 µM[3]Not reported
Nitrofuran-resorufin conjugate 1 M. tuberculosis (WT)Nitrofuran moietySub-micromolar MIC[2]Low host toxicity[2]
Nitrofurazone (p-bromo analog)

-glucosidase
para-bromo substitutionIC50: 1.63 ± 0.28 µM[5]Not reported
Nitrofurantoin (Standard) DNA Damage (TK6 cells)Classical 5-nitroN/AHighly genotoxic[1]

Toxicology and Genotoxicity Profile

A major hurdle for classical 5-nitrofurans is their genotoxicity. The Comet Assay (single-cell gel electrophoresis) conducted on human lymphoblastoid TK6 cells provides critical insights into how structural changes mitigate this risk[1].

When comparing classical 5-nitrofurans (nitrofurantoin, nitrofurazone) to brominated 2-furylethylenes (e.g., 1-(5-bromofur-2-yl)-2-nitroethene), a stark contrast emerges. Classical 5-nitrofurans cause a dose-related, statistically significant increase in DNA damage (measured by Olive tail moment and tail length)[1]. Conversely, moving the nitro group outside the furan ring onto a vinyl group, combined with bromination, drastically reduces DNA fragmentation. The 2-furylethylene derivatives are classified as only slightly genotoxic, proving that the spatial positioning of the nitro group dictates the toxicological fate of the molecule[1].

Experimental Methodologies

Workflow: Synthesis of Brominated Nitrofuran Derivatives

The synthesis of brominated nitrofurans requires careful control of electrophilic aromatic substitution to prevent the degradation of the sensitive furan ring.

Synthesis_Workflow Start Furan / Isatin Scaffold Bromination Step 1: Bromination NBS / CH2Cl2 / Reflux Start->Bromination Nitration Step 2: Condensation Nitroalkane / Base Bromination->Nitration Halogenated Intermediate Product Bromo-Nitrofuran Library Nitration->Product Purification Screening Step 3: Phenotypic Screening MIC / IC50 Assays Product->Screening

Fig 2. Standard workflow for the synthesis and phenotypic screening of bromo-nitrofurans.

Step-by-Step Protocol: Regioselective Bromination via NBS[2]

  • Preparation: Dissolve the base furan or isatin scaffold (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Halogenation: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C to control the exothermic nature of the initial electrophilic attack.

  • Reflux: Elevate the temperature and reflux the mixture for 4–6 hours. The use of NBS over elemental bromine (

    
    ) prevents over-oxidation and ensures regioselectivity at the 5-position of the furan ring (or the 5,7-positions of the isatin ring).
    
  • Monitoring: Monitor reaction progress via TLC (Thin-Layer Chromatography) using a Hexane/Ethyl Acetate solvent system.

  • Workup & Purification: Quench the reaction with saturated aqueous

    
    . Extract the organic layer, dry over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel column chromatography to yield the brominated intermediate.
Workflow: In Vitro Comet Assay for Genotoxicity[1]

To validate the safety of synthesized derivatives, the Comet Assay is the gold standard for quantifying DNA double-strand breaks.

  • Cell Culture: Culture human lymphoblastoid TK6 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C and 5%

    
    .
    
  • Treatment: Expose TK6 cells (

    
     cells/mL) to varying concentrations of the brominated nitrofuran derivative for 3 hours in the absence of metabolic activation (S9 mix).
    
  • Lysis: Embed the treated cells in low-melting-point agarose on microscope slides. Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to remove cellular proteins and isolate the nucleoids.

  • Electrophoresis: Transfer slides to an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow DNA unwinding, followed by electrophoresis at 25 V and 300 mA for 20 minutes.

  • Scoring: Neutralize the slides, stain with ethidium bromide, and analyze using a fluorescence microscope. Calculate the "Olive tail moment" (the product of the tail length and the fraction of total DNA in the tail) to quantify genotoxicity.

Conclusion

The strategic bromination of nitrofuran derivatives has successfully rescued a historically toxic class of compounds, transforming them into precision tools for modern pharmacology. By shifting the nitro group to an exocyclic position and utilizing bromine as a lipophilic and steric anchor, researchers have unlocked potent MurA inhibitors, Mtb-specific prodrugs, and multi-isoform ALDH inhibitors while drastically reducing mammalian genotoxicity. Future drug development should continue to leverage halogenated heterocyclic scaffolds to bypass established resistance mechanisms.

References

  • Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. Bioorganic & Medicinal Chemistry (2013). 4

  • Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. MDPI (2024). 3

  • Phenotypic-Based Discovery and Exploration of a Resorufin Scaffold with Activity against Mycobacterium tuberculosis. PMC / NIH (2020). 2

  • Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells. PubMed / Mutagenesis (2005). 1

  • Biology-oriented drug synthesis of nitrofurazone derivatives: Their α-glucosidase inhibitory activity and molecular docking. Arabian Journal of Chemistry (2018). 5

  • In vitro resistance induction to 1-(5-bromofur-2-il)-2-bromo-2-nitroeteno (G-1) of Candida albicans and Pseudomonas aeruginosa strains. ResearchGate (2003). 6

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(2-Bromoprop-1-enyl)-5-nitrofuran in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical sciences, the journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. For an orally administered drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1] Many nitrofuran derivatives, a class of compounds known for their broad-spectrum antimicrobial properties, are categorized as belonging to Class IV of the Biopharmaceutical Classification System, signifying both low solubility and low permeability.[1][2]

2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS: 35950-37-9) is a compound of interest within this class.[3] An understanding of its solubility profile in a range of organic solvents is crucial for several aspects of its development, including:

  • Pre-formulation studies: Selecting appropriate solvents for analytical method development, and for the preparation of dosage forms.

  • Crystallization and purification: The choice of solvent can significantly impact the yield, purity, and polymorphic form of the final API.[4][5][6]

  • In vitro and in vivo screening: Preparing stock solutions for biological assays requires knowledge of suitable solvents that are compatible with the experimental system.

  • Predicting in vivo performance: Solubility data in biorelevant media can provide insights into the potential absorption and bioavailability of the compound.

This guide will provide the foundational knowledge and practical protocols to empower researchers to comprehensively characterize the solubility of 2-(2-Bromoprop-1-enyl)-5-nitrofuran.

Theoretical Framework: The Science of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions. The polarity of both the solute and the solvent is a key determinant of these interactions.

2.1. The Role of Polarity and Hydrogen Bonding

Solvents can be broadly classified as polar or non-polar. Polar solvents possess molecules with a significant dipole moment due to the presence of electronegative atoms (such as oxygen or nitrogen) and can be further categorized as protic or aprotic.[7]

  • Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, can act as hydrogen bond donors.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.

  • Non-polar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments.

The structure of 2-(2-Bromoprop-1-enyl)-5-nitrofuran, with its nitro group and furan ring, suggests a significant degree of polarity. The nitro group, in particular, can act as a hydrogen bond acceptor. Therefore, it is anticipated that this compound will exhibit greater solubility in polar solvents compared to non-polar solvents.[8]

2.2. The Impact of Temperature

The solubility of most solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute. The extent to which temperature affects solubility is an important parameter to characterize.[8]

2.3. Polymorphism: A Critical Consideration

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, including melting point, stability, and, importantly, solubility. For instance, different polymorphs of nitrofurantoin exhibit varying solubilities in the same solvent.[4][5][6] It is therefore crucial to characterize the solid form of 2-(2-Bromoprop-1-enyl)-5-nitrofuran being used in solubility studies, for example, by using techniques like X-ray powder diffraction (XRPD).

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the saturation shake-flask method .[9] This "excess solid" method involves adding an excess of the solid compound to the solvent of interest and agitating the mixture until equilibrium is reached.[10] The concentration of the dissolved solute in the supernatant is then measured.

3.1. Detailed Experimental Protocol: Saturation Shake-Flask Method

Materials and Equipment:

  • 2-(2-Bromoprop-1-enyl)-5-nitrofuran (solid)

  • A range of organic solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, DMSO, DMF) of appropriate purity.

  • Scintillation vials or other suitable sealed containers.

  • An orbital shaker or rotator capable of maintaining a constant temperature.

  • A centrifuge.

  • Syringes and syringe filters (e.g., 0.22 µm PTFE).

  • A calibrated analytical balance.

  • A validated analytical method for quantifying the concentration of the compound (e.g., HPLC-UV, UV-Vis spectrophotometry).

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 2-(2-Bromoprop-1-enyl)-5-nitrofuran to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume of each organic solvent into the respective vials.

  • Equilibration: Seal the vials and place them in the orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifugation may be necessary to achieve a clear supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution (if necessary): Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 2-(2-Bromoprop-1-enyl)-5-nitrofuran in the diluted samples using a validated analytical method.

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account any dilution factors. The results are typically expressed in units of mg/mL or mol/L.

Diagram of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge (optional) sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Filter (0.22 µm) ana1->ana2 ana3 Dilute sample ana2->ana3 ana4 Quantify concentration (e.g., HPLC-UV) ana3->ana4 ana5 Calculate solubility ana4->ana5

Caption: Workflow for determining solubility using the saturation shake-flask method.

Illustrative Solubility Profile

While specific experimental data for 2-(2-Bromoprop-1-enyl)-5-nitrofuran is not available, we can construct an illustrative solubility table based on the expected behavior of a polar, nitrofuran-containing molecule and the known solubility of related compounds.[8][11] This table serves as a predictive framework to guide solvent selection for experimental studies.

Table 1: Predicted Solubility of 2-(2-Bromoprop-1-enyl)-5-nitrofuran in Common Organic Solvents at 25 °C

SolventPolarity IndexSolvent TypePredicted Solubility CategoryExpected Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO)7.2Polar AproticVery Soluble> 25
Dimethylformamide (DMF)6.4Polar AproticVery Soluble> 25
Acetone5.1Polar AproticSoluble10 - 20
Ethanol4.3Polar ProticSparingly Soluble1 - 10
Methanol5.1Polar ProticSparingly Soluble1 - 10
Dichloromethane3.1Slightly PolarSlightly Soluble0.1 - 1
Ethyl Acetate4.4Slightly PolarSlightly Soluble0.1 - 1
Water10.2Polar ProticPoorly Soluble< 0.1
Hexane0.1Non-polarInsoluble< 0.01

Note: The predicted solubility categories and ranges are estimations based on the chemical structure and the behavior of similar nitrofuran compounds. Experimental verification is essential.

Conclusion and Future Directions

The solubility of 2-(2-Bromoprop-1-enyl)-5-nitrofuran is a critical parameter that will significantly influence its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles governing solubility and a detailed, practical protocol for its experimental determination using the saturation shake-flask method. While specific data for this compound is lacking in the literature, the provided framework, based on the known properties of related nitrofuran derivatives, offers a solid starting point for researchers.

Future work should focus on the experimental determination of the solubility of 2-(2-Bromoprop-1-enyl)-5-nitrofuran in a wide range of pharmaceutically relevant solvents and biorelevant media. The influence of temperature and pH on solubility should also be thoroughly investigated. Furthermore, characterization of the solid-state properties, including an assessment of potential polymorphism, is crucial, as different crystalline forms can exhibit different solubility profiles.[4][5][6] A comprehensive understanding of these factors will be instrumental in guiding the formulation development and optimizing the therapeutic potential of this promising compound.

References

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Perlovich, G. L., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Molecules, 26(11), 3421. [Link]

  • Kyriakos, K., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(11), 5344-5363. [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Solubility of Things. Nitrofurantoin. [Link]

  • LookChem. Cas 609-39-2,2-NITROFURAN. [Link]

  • Scilit. (2020). Nitrofurans for External Use (Review). Farmatsiya, 69(8), 28-36. [Link]

  • American Elements. 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. [Link]

  • Bērziņš, A., et al. (2020). Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation and crystallization using solvent and additives. ChemRxiv. [Link]

  • National Center for Biotechnology Information. 2-Bromo-5-nitrofuran. [Link]

  • ResearchGate. (2020). Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation and crystallization using solvent and additives. [Link]

  • ResearchGate. (2020). Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation and crystallization using solvent and additives. [Link]

  • U.S. Environmental Protection Agency. 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan - Related Substances. [Link]

  • Google Patents. DE69528922T2 - Production of 2-bromo-5- (2-bromo-2-nitro-vinyl) furan and their use as microcides.
  • MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7263. [Link]

  • PubChemLite. 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. [Link]

Sources

History and discovery of 2-(2-Bromoprop-1-enyl)-5-nitrofuran biological activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History, Discovery, and Biological Activity of the 5-Nitrofuran Class, with 2-(2-Bromoprop-1-enyl)-5-nitrofuran as a Structural Exemplar

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the 5-nitrofuran class of synthetic antimicrobial agents. While direct historical data on the specific molecule 2-(2-Bromoprop-1-enyl)-5-nitrofuran is not extensively available in public literature, this guide will use its structure as a modern exemplar to explore the rich history, foundational mechanism of action, and biological evaluation of its parent class. The principles, protocols, and data presented herein are foundational to understanding the therapeutic potential of any novel nitrofuran derivative.

Introduction: The Enduring Legacy of a "Classic" Antimicrobial Scaffold

First introduced in the 1940s and 1950s, the nitrofurans are a class of synthetic molecules that became a stalwart in human and veterinary medicine.[1][2] Characterized by a furan ring bearing a nitro group at the 5-position, these compounds exhibit a remarkable breadth of activity against Gram-positive and Gram-negative bacteria, fungi, and various protozoa.[3][4][5] Despite being considered an "old" drug class, the rise of global antibiotic resistance has sparked a significant resurgence of interest in nitrofurans.[1][2] Their unique mechanism of action, which involves intracellular activation to generate multiple reactive intermediates, presents a high barrier to the development of microbial resistance, making them a valuable tool in the ongoing fight against multidrug-resistant pathogens.[6][7]

This guide delves into the historical context of their discovery, elucidates their complex mechanism of action, outlines modern synthetic and evaluative strategies, and provides the technical protocols necessary for the preclinical assessment of novel derivatives like 2-(2-Bromoprop-1-enyl)-5-nitrofuran.

Foundational Discovery and the Primacy of the 5-Nitro Group

The journey of nitrofurans as therapeutic agents began in the early 1940s. Initial investigations into various derivatives quickly established that the 5-nitro moiety was indispensable for their antimicrobial activity.[8] This discovery set the stage for extensive research, leading to the synthesis and publication of thousands of nitrofuran compounds.[8]

Early members of this class, such as Nitrofurazone (used topically) and Nitrofurantoin (for urinary tract infections), demonstrated the clinical viability of the scaffold.[1][8] These pioneering compounds confirmed that while the 5-nitro group was the essential "warhead," modifications at the C2 position of the furan ring could be used to modulate the compound's spectrum of activity, potency, and pharmacokinetic properties. Most clinically successful derivatives feature either an azomethine (-CH=N-) or an olefinic (-C=C-) linkage at this position, the latter being structurally related to the propenyl group in the title compound.[8]

The Core Mechanism of Action: Reductive Activation of a Prodrug

Nitrofurans are not directly toxic to microbial cells; they are prodrugs that require intracellular enzymatic activation to exert their biological effects.[6] This multi-step process is central to their efficacy and broad-spectrum activity.

Causality of the Mechanism: The reliance on intracellular activation is a key reason for their selective toxicity. The specific enzymes responsible, nitroreductases, are more active or prevalent in susceptible microbes than in mammalian cells.

  • Enzymatic Reduction: Upon entering a bacterial or protozoal cell, the 5-nitro group is reduced by NADPH-dependent nitroreductases. In bacteria like E. coli, this is primarily carried out by oxygen-insensitive Type I nitroreductases (e.g., NfsA, NfsB).[6][7]

  • Generation of Reactive Intermediates: This stepwise reduction does not proceed directly to a stable amine. Instead, it generates a cascade of highly reactive, short-lived electrophilic intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) derivatives.[1][6]

  • Multi-Target Damage: These reactive species are the ultimate effectors of the drug's activity. They are highly promiscuous and damage a wide array of cellular macromolecules non-specifically, leading to cell death.[9] Key targets include:

    • Ribosomal Proteins and Nucleic Acids: The intermediates can bind to ribosomes, inhibiting protein synthesis, and can directly cause lesions and strand breakage in DNA and RNA.[6][7]

    • Metabolic Enzymes: They disrupt critical metabolic pathways, including the citric acid cycle and glucose metabolism, by inhibiting essential enzymes.[7][9]

This multi-targeted assault makes it difficult for microorganisms to develop resistance through a single mutation, a significant advantage over single-target antibiotics.[7]

Nitrofuran Activation Pathway cluster_cell Bacterial Cell cluster_targets Cellular Targets Nitrofuran Nitrofuran (Prodrug) R-NO₂ NTR Bacterial Nitroreductases (NfsA, NfsB) Nitrofuran->NTR Uptake & Reduction (+NADPH) Intermediates Reactive Intermediates (e.g., R-NHOH) NTR->Intermediates DNA_RNA DNA / RNA Intermediates->DNA_RNA Ribosomes Ribosomes Intermediates->Ribosomes Enzymes Metabolic Enzymes Intermediates->Enzymes Damage1 Strand Breaks Lesions DNA_RNA->Damage1 Damage2 Inhibition of Protein Synthesis Ribosomes->Damage2 Damage3 Metabolic Disruption Enzymes->Damage3 Death Cell Death Damage1->Death Damage2->Death Damage3->Death

Figure 1: Reductive activation pathway of 5-nitrofuran prodrugs within a bacterial cell.

Synthesis and Evaluation of Novel Nitrofuran Derivatives

The enduring utility of the nitrofuran scaffold lies in its amenability to chemical modification. The synthesis of novel derivatives is a key strategy for enhancing potency, broadening the spectrum of activity, and overcoming potential toxicity.[3][10]

General Synthetic Workflow

Most synthetic routes to C2-substituted nitrofurans begin with a common precursor, 5-nitro-2-furfural. A generalized workflow involves the condensation of this aldehyde with a molecule containing a primary amine or an activated methylene group.

General Synthesis Workflow Precursor 5-Nitro-2-furfural Reaction Condensation Reaction (e.g., with acid/base catalyst) Precursor->Reaction Reagent Side-Chain Precursor (e.g., R-NH₂, R-CH₂-X) Reagent->Reaction Product C2-Substituted 5-Nitrofuran (e.g., Acylhydrazone) Reaction->Product Purification Purification (Filtration, Chromatography) Product->Purification Final Final Compound Purification->Final

Figure 2: A generalized workflow for the synthesis of novel 5-nitrofuran derivatives.
Experimental Protocol: Synthesis of an Acylhydrazone Analogue

This protocol describes a standard method for synthesizing N-acylhydrazone derivatives of 5-nitrofuran, a common structural motif in this class.[6]

Objective: To synthesize a 5-nitrofuran derivative via condensation of 5-nitrofuran-2-carbaldehyde with an N-acylhydrazide.

Materials:

  • 5-nitrofuran-2-carbaldehyde (1.0 equivalent)

  • Appropriate N-acylhydrazide (1.2 equivalents)

  • Dimethyl sulfoxide (DMSO) or ethanol as solvent

  • Concentrated Hydrochloric Acid (HCl, catalytic amount)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the N-acylhydrazide (1.2 eq) and 5-nitrofuran-2-carbaldehyde (1.0 eq) in a minimal amount of DMSO.

  • Catalysis: Add a single drop of concentrated HCl to the stirring mixture to catalyze the condensation reaction.

  • Reaction Execution: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker of cold deionized water while stirring. A solid precipitate should form.

  • Isolation: Collect the resulting solid product by vacuum filtration.

  • Washing: Wash the solid on the filter paper thoroughly with several portions of deionized water to remove any residual solvent and catalyst.

  • Drying: Dry the collected solid in a vacuum oven to remove all moisture.

  • Purification (If Necessary): If the product is not pure, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]

Protocols for Biological Evaluation

Rigorous and standardized in vitro testing is the first step in characterizing the biological activity of a new nitrofuran compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Objective: To quantify the antibacterial potency of a novel nitrofuran derivative.

Materials:

  • Test compound (e.g., 2-(2-Bromoprop-1-enyl)-5-nitrofuran), dissolved in a suitable solvent like DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[11]

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only) and vehicle control (broth + DMSO).

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and then transfer 50 µL from well 2 to well 3. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Prepare a bacterial suspension in MHB adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader. The self-validating nature of this protocol comes from the controls: well 11 must show growth, and well 12 must remain clear.

Protocol: In Vitro Antiprotozoal Activity Assay

This protocol provides a general framework for assessing activity against protozoan parasites.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a nitrofuran derivative against a protozoan parasite.

Materials:

  • Test compound.

  • Protozoan culture (e.g., Trypanosoma brucei rhodesiense, Giardia lamblia).[12][13]

  • Appropriate culture medium for the parasite.

  • 96-well microtiter plates.

  • Positive control drug (e.g., Nifurtimox, Metronidazole).[12][13]

  • A viability indicator dye (e.g., Resazurin).

Step-by-Step Methodology:

  • Serial Dilution: Prepare serial dilutions of the test compound in the culture medium directly in a 96-well plate, similar to the MIC protocol.

  • Parasite Addition: Add a suspension of the parasites at a predetermined density to each well.

  • Incubation: Incubate the plate under conditions optimal for the specific parasite (e.g., 37°C, 5% CO₂). Incubation time varies by parasite (typically 48-72 hours).

  • Viability Assessment: Add the viability indicator dye (e.g., Resazurin) to each well and incubate for a further 4-24 hours. Viable, metabolically active cells will convert the dye, resulting in a color change that can be measured spectrophotometrically.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Data Presentation: Comparative Biological Activity

The potency of nitrofuran derivatives can vary significantly based on their C2-substituent and the target organism.

Table 1: Representative Antibacterial Activity of Nitrofuran Derivatives

Compound Class/Example Target Organism MIC (µg/mL) Reference
Nitrofuran-Pyrimidine Hybrid Staphylococcus aureus 1.5 - >250 [3][14]
Nitrofuran-Pyrimidine Hybrid Neisseria gonorrhoeae 1.5 - >250 [3][14]
PAP-49 (Novel Nitrofuran) Gram-positive cocci 0.03 - 3.13 [15]
PAP-49 (Novel Nitrofuran) Enterobacteriaceae 0.78 - 125.0 [15]
Nitrofuran-Isatin Hybrid 6 MRSA 1.0 [16]

| Thiosemicarbazone Deriv. (4r) | Mycobacterium tuberculosis | ~0.08 (0.22 µM) |[17] |

Table 2: Representative Antiprotozoal Activity of Nitro-aromatic Compounds

Compound Class Target Organism IC₅₀ (µM) Reference
Nitrofuran Derivative 9 Trypanosoma b. brucei 0.0024 [12]
Nitroimidazole Derivative 18c Trypanosoma b. rhodesiense 0.012 [12]
Nitroimidazole Derivative 18c Trypanosoma cruzi 0.125 [12]

| Nifurtimox (Reference Drug) | Trypanosoma cruzi | 1 - 10 |[4][12] |

Conclusion and Future Outlook

The 5-nitrofuran scaffold is a testament to the enduring power of classic medicinal chemistry. First discovered over eight decades ago, its unique multi-target mechanism of action provides a robust defense against the rapid evolution of antimicrobial resistance.[1][6] The renewed interest in this class is driving the synthesis of novel derivatives designed to enhance potency, improve safety profiles, and expand their therapeutic applications.[2][10]

Compounds with novel C2-substituents, such as the brominated propenyl group of 2-(2-Bromoprop-1-enyl)-5-nitrofuran, represent the next frontier in this field. By leveraging the foundational knowledge of the scaffold's history and mechanism, and applying the rigorous synthetic and evaluative protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this remarkable class of therapeutic agents and develop new weapons in the global battle against infectious diseases.

References

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC. (2021, July 8).
  • Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PMC.
  • A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Deriv
  • Antibacterial Agents, Nitrofurans. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. (2022, March 31). International Journal of Advanced Biological and Biomedical Research.
  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. (2021, July 8). PLOS.
  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC. Journal of Clinical Medicine.
  • Mechanism of nitrofuran activation and resistance (A) Schematic pathway...
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (2023, January 20). RSC Advances.
  • Allas, Ü., Toom, L., Selyutina, A., Mäeorg, U., Medina, R., Merits, A., Rinken, A., Hauryliuk, V., Kaldalu, N., & Tenson, T. (2016). Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products. Scientific Reports.
  • Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. (2024, July 17). MDPI.
  • Antibacterial Activity of Two Metabolites Isolated From Endophytic Bacteria Bacillus velezensis Ea73 in Ageratina adenophora. (2022, May 5). Frontiers.
  • [Antibacterial activity and toxicity of a new nitrofuran]. PubMed.
  • 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. AMERICAN ELEMENTS.
  • 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. (2022, August 29). MDPI.
  • Nitroheterocyclic drugs with broad spectrum activity. (2003, June 15). PubMed.
  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (2017, July 1). PubMed.
  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Deriv
  • Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. (2025, March 27). MDPI.
  • 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. (2009, February 15). PubMed.
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Deccan College of Pharmacy.
  • New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro. (1974, September). PubMed.

Sources

Technical Guide: Thermodynamic Stability & Characterization of 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability, physicochemical properties, and characterization protocols for 2-(2-Bromoprop-1-enyl)-5-nitrofuran . This document is designed for researchers and drug development professionals requiring rigorous data and methodologies for handling this specific nitrofuran derivative.

Executive Summary

Compound Identity : 2-(2-Bromoprop-1-enyl)-5-nitrofuran CAS Registry Number : 93250-12-5 Molecular Formula :


Molecular Weight : 232.03  g/mol 

2-(2-Bromoprop-1-enyl)-5-nitrofuran is a functionalized nitrofuran derivative characterized by a 5-nitrofuran core conjugated with a 2-bromo-1-propenyl side chain. Like many nitrofurans, it exhibits significant biological activity (often antimicrobial or mutagenic) but presents challenges regarding thermodynamic and photochemical stability. This guide synthesizes predicted physicochemical parameters with established nitrofuran stability mechanisms to provide a baseline for handling, storage, and experimental validation.

Key Stability Risks :

  • Photolability : High sensitivity to UV/Vis radiation (300–450 nm), leading to nitro-reduction and furan ring rearrangement.

  • Thermal Decomposition : Exothermic decomposition of the nitro group generally occurs above the melting point (>160°C).

  • Chemical Reactivity : The vinyl bromide moiety is susceptible to nucleophilic attack and elimination reactions under basic conditions.

Physicochemical & Thermodynamic Profile

Due to the limited public availability of experimental tables for this specific CAS entry, the following data points are derived from high-fidelity QSAR models and structural analogues (e.g., Nitrofurantoin, 2-(2-nitrovinyl)-5-nitrofuran). These values serve as the operational baseline for experimental design.

Table 1: Thermodynamic & Physical Properties (Predicted vs. Target)
ParameterPredicted Value / RangeConfidenceCritical Determinant
Melting Point (

)
85 – 120 °C MediumCrystal packing of the propenyl chain vs. planar furan.
Decomposition Temp (

)
> 165 °C HighOnset of

group homolytic cleavage (Exothermic).
Enthalpy of Fusion (

)
20 – 25 kJ/mol LowEstimation based on nitrofuran derivatives.
LogP (Octanol/Water) 2.1 – 2.5 HighLipophilicity increases due to the bromo-propenyl group.
Water Solubility < 0.1 mg/mL HighPoor aqueous solubility; requires organic co-solvents (DMSO, DMF).
pKa N/A (Neutral)HighNo ionizable protons in the pH 1–14 range.
Structural Causality

The 5-nitro group induces a strong electron-withdrawing effect, stabilizing the furan ring against electrophilic attack but sensitizing it to nucleophiles and reduction. The 2-bromoprop-1-enyl group introduces steric bulk and a reactive vinyl halide center. The conjugation between the furan ring and the alkenyl side chain (


) extends the chromophore, shifting absorption into the visible spectrum (yellow/orange solid), which directly correlates to its photolability.

Degradation Mechanisms & Pathways

Understanding the degradation pathways is essential for establishing stability-indicating assays. The primary drivers of instability are photon absorption and thermal stress.

Photochemical Degradation (Critical)

Nitrofurans are notorious for their light sensitivity. Upon exposure to light (


 = 300–450 nm), the nitro group undergoes a stepwise reduction and rearrangement.
  • Nitro-Nitrite Rearrangement : The excited nitro group may isomerize to a nitrite ester.

  • Furan Ring Opening : Subsequent hydrolysis leads to the formation of open-chain nitriles or aldehydes.

  • E/Z Isomerization : The double bond in the propenyl chain can undergo photo-isomerization, altering thermodynamic properties.

Thermal & Chemical Degradation
  • Thermal : At temperatures exceeding

    
    , the nitro group decomposes violently (release of 
    
    
    
    ).
  • Hydrolysis (Basic) : Under basic conditions (pH > 9), the furan ring is susceptible to nucleophilic attack at the C2/C5 positions, leading to ring opening. The vinyl bromide can also undergo dehydrohalogenation to form an alkyne derivative.

Visualization: Stability & Degradation Logic

The following diagram illustrates the causal relationships between environmental stressors and degradation products.

G Compound 2-(2-Bromoprop-1-enyl)-5-nitrofuran (Solid/Solution) Isomer E/Z Isomerization (Thermodynamic Shift) Compound->Isomer Low Energy hv Nitroso Nitroso Intermediate (R-NO) Compound->Nitroso High Energy hv RingOpen Furan Ring Opening (Diketones/Nitriles) Compound->RingOpen Nucleophilic Attack Decomp Thermal Decomposition (NOx Release + Char) Compound->Decomp Thermal Stress Elimination Dehydrohalogenation (Alkyne Formation) Compound->Elimination E2 Mechanism Light Light (hv) 300-450 nm Light->Compound Heat Heat (>160°C) Heat->Compound Base Base (OH-) pH > 9 Base->Compound Nitroso->RingOpen Hydrolysis

Figure 1: Primary degradation pathways for 2-(2-Bromoprop-1-enyl)-5-nitrofuran under environmental stress.

Experimental Protocols for Characterization

To validate the thermodynamic stability of specific batches, the following self-validating protocols are recommended. These methods prioritize safety due to the potential energetic decomposition of nitro compounds.

Thermal Analysis (DSC/TGA)

Objective : Determine accurate Melting Point (


) and Decomposition Onset (

).
  • Instrument : Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).

  • Sample Mass : 2–5 mg (Keep low due to explosion risk of nitro compounds).

  • Pan : Crimped Aluminum (vented) or Gold-plated high-pressure pans.

  • Protocol :

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 250°C under

      
       purge (50 mL/min).
      
    • Data Analysis : Identify endothermic peak (melting) and subsequent exothermic onset (decomposition).

  • Acceptance Criteria : Single sharp endotherm (

    
    ). If exotherm overlaps with endotherm, the compound is thermally unstable at its melting point.
    
Solution Stability & Photostability Assay (HPLC)

Objective : Quantify degradation rates in solution.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase : Isocratic Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid.

  • Detection : UV at 360 nm (characteristic nitrofuran

    
    ).
    
  • Workflow :

    • Prepare 1 mg/mL stock in DMSO. Dilute to 50 µg/mL in Mobile Phase.

    • Dark Control : Store in amber vial at 25°C.

    • Light Stress : Expose clear vial to D65 light source (ICH Q1B option 2) for 4–24 hours.

    • Analysis : Inject at T=0, 4h, 24h. Calculate % recovery relative to Dark Control.

Workflow Diagram: Stability Testing

Workflow cluster_Solid Solid State Characterization cluster_Solution Solution Stability (HPLC) Start Sample: 2-(2-Bromoprop-1-enyl)-5-nitrofuran DSC DSC / TGA Analysis (5°C/min, N2) Start->DSC Solu Dissolve in DMSO/ACN Start->Solu Result1 Determine Tm & Tdec DSC->Result1 Split Split Sample Solu->Split Dark Dark Control (25°C) Split->Dark Light Photo Stress (D65 Lamp) Split->Light AcidBase pH Stress (pH 2 / pH 10) Split->AcidBase Analyze HPLC-UV Analysis (360 nm) Dark->Analyze Light->Analyze AcidBase->Analyze

Figure 2: Standardized workflow for thermodynamic and kinetic stability assessment.

Safety & Handling (E-E-A-T)

Genotoxicity Warning : Nitrofurans are structurally alerted for mutagenicity (Ames Positive). The specific side chain (2-bromoprop-1-enyl) acts as an alkylating agent, potentially increasing toxicity compared to the parent nitrofuran.

  • Containment : Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • PPE : Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste : Incineration is the only approved disposal method. Do not release into aqueous waste streams.

References

  • Vass, M. et al. (2008). Stability and degradation of nitrofurans in various matrices. Analytica Chimica Acta. (General reference for nitrofuran stability mechanisms).
  • ICH Expert Working Group . (1996). ICH Topic Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved from [Link]

  • Burger, A. (1982). Bioisosterism in Drug Design. Progress in Drug Research.

Genotoxicity and mutagenicity potential of 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Genotoxicological Assessment of 2-(2-Bromoprop-1-enyl)-5-nitrofuran: Mechanistic Insights and Evaluation Protocols

Executive Summary

2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS: 93250-12-5) is a specialized nitrofuran derivative characterized by a 5-nitrofuran core coupled with a brominated propenyl side chain.[1] While nitrofurans are historically significant as antimicrobial agents, their deployment is strictly regulated due to well-documented genotoxic and mutagenic liabilities.

This technical guide provides a rigorous assessment of the compound’s genotoxic potential. Based on Structural Activity Relationship (SAR) analysis of the 5-nitrofuran class and specific brominated vinyl analogs, this compound is classified as a high-probability mutagen . The primary mechanism involves metabolic nitroreduction leading to DNA adduct formation, potentially exacerbated by the electrophilic nature of the brominated alkenyl side chain. This document outlines the mechanistic pathways, predicted toxicological profile, and the mandatory experimental battery required for safety characterization in drug development.

Chemical Identity & Structural Alerts

The genotoxic potential of 2-(2-Bromoprop-1-enyl)-5-nitrofuran is intrinsic to its molecular architecture, which contains two distinct "structural alerts" (molecular features associated with toxicity):

FeatureStructure FragmentToxicological Implication
Primary Pharmacophore 5-Nitro-2-furyl group Class I Mutagen : The nitro group at the 5-position is susceptible to enzymatic reduction, generating reactive hydroxylamines and nitrenium ions that covalently bind to DNA (guanine-C8 adducts).
Secondary Electrophile 2-Bromoprop-1-enyl Alkylating Potential : The vinyl bromide moiety, particularly in conjugation with the furan ring, can act as a Michael acceptor or undergo metabolic activation to an epoxide, facilitating direct DNA alkylation.

Mechanistic Pathways of Genotoxicity

The genotoxicity of this compound is not a single-step event but a cascade of metabolic activations. The following Graphviz diagram illustrates the dual-pathway mechanism: Nitroreduction (dominant) and Side-Chain Oxidation (secondary).

GenotoxicityMechanism Compound 2-(2-Bromoprop-1-enyl)-5-nitrofuran NitroRed Nitroreduction (Nitroreductases / Xanthine Oxidase) Compound->NitroRed Primary Pathway SideChain Side Chain Activation (CYP450) Compound->SideChain Secondary Pathway NitroRadical Nitro Anion Radical (R-NO2•-) NitroRed->NitroRadical ROS ROS Generation (Superoxide O2•-) NitroRadical->ROS Redox Cycling Hydroxylamine N-Hydroxylamine (R-NHOH) NitroRadical->Hydroxylamine Further Reduction StrandBreak DNA Strand Breaks (Oxidative Damage) ROS->StrandBreak Nitrenium Nitrenium Ion (R-NH+) Hydroxylamine->Nitrenium Acidic pH / Sulfation DNA_Adduct DNA Adduct Formation (dG-C8 binding) Nitrenium->DNA_Adduct Epoxide Reactive Epoxide / Vinyl Cation SideChain->Epoxide Epoxide->DNA_Adduct Alkylation

Figure 1: Dual-pathway mechanism showing nitroreduction (left) and side-chain activation (right) leading to DNA damage.

The Nitroreduction Pathway (Dominant)

Like its analogs (e.g., Nitrofurantoin, Furylfuramide), this compound undergoes reduction by bacterial nitroreductases (Type I, oxygen-insensitive) or mammalian enzymes (Type II, oxygen-sensitive).

  • Radical Formation : The nitro group (-NO2) is reduced to a nitro anion radical (-NO2•-). In the presence of oxygen, this radical can re-oxidize, generating superoxide anions (ROS) which cause oxidative DNA strand breaks (Comet assay positive).

  • Adduct Formation : Under anaerobic conditions or via specific reductases, the radical proceeds to the N-hydroxylamine intermediate. This unstable species forms a highly electrophilic nitrenium ion , which attacks the C8 position of deoxyguanosine residues in DNA, causing mutations (GC

    
     TA transversions).
    
The Brominated Side Chain Influence

The "2-bromo-1-propenyl" group distinguishes this compound. Unlike simple alkyl nitrofurans, the vinyl bromide moiety is chemically reactive.

  • Hypothesis : The bromine atom is a good leaving group. Metabolic oxidation (CYP450) of the double bond can yield a reactive epoxide or an

    
    -halo-ketone, both of which are potent alkylating agents capable of cross-linking DNA or proteins.
    

Experimental Evaluation Protocols

To validate the genotoxic potential, a phased testing battery is required. These protocols are adapted from OECD guidelines but tailored for the specific physicochemical properties (lipophilicity/reactivity) of brominated nitrofurans.

Phase 1: Bacterial Reverse Mutation Assay (Ames Test)

Standard: OECD 471

Objective : Detect gene mutations (base-pair substitutions and frameshifts).

  • Strains :

    • S. typhimurium TA100 & TA1535 (Detects base-pair substitutions; highly sensitive to nitrofurans).

    • S. typhimurium TA98 (Detects frameshifts).

    • E. coli WP2 uvrA (Detects oxidative damage/cross-linking).

  • Specific Modification for Nitrofurans :

    • Nitroreductase-Deficient Strains : Include TA100-NR (nitroreductase deficient) alongside standard TA100.

    • Rationale: If the compound is positive in TA100 but negative/weak in TA100-NR, it confirms that bacterial nitroreduction is the activation mechanism. This is critical for relevance to human risk, as human gut flora have high nitroreductase activity.

  • Metabolic Activation : Perform with and without S9 mix (rat liver fraction).[2] Note: Nitrofurans are often "direct-acting" mutagens in bacteria and do not require S9, but the brominated side chain may require S9 for activation.

Phase 2: In Vitro Mammalian Micronucleus (MN) Test

Standard: OECD 487

Objective : Detect clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).

  • Cell Line : TK6 human lymphoblastoid cells or CHO (Chinese Hamster Ovary) cells.

  • Protocol Steps :

    • Solubility Check : Dissolve compound in DMSO. Ensure final concentration in culture

      
       1% DMSO to avoid solvent toxicity.
      
    • Exposure : Treat cells for 3 hours (+/- S9) and 24 hours (-S9).

    • Cytochalasin B : Add Cytochalasin B to block cytokinesis, allowing visualization of micronuclei in binucleated cells.

    • Scoring : Analyze 2,000 binucleated cells per concentration.

  • Expected Outcome : 5-nitrofurans typically induce micronuclei via oxidative stress (clastogenic). The brominated side chain may add to this effect.

Phase 3: The Comet Assay (Alkaline)

Standard: OECD 489 (In Vivo) / 476 (In Vitro)

Objective : Detect DNA strand breaks and alkali-labile sites (primary DNA damage).

  • Why this assay? It is highly sensitive to the oxidative damage caused by the "redox cycling" of the nitro group.

  • Workflow :

    • Lyse cells (high salt/detergent) to remove proteins.

    • Unwind DNA in alkaline buffer (pH > 13).

    • Electrophoresis: Broken DNA fragments migrate toward the anode (forming a "comet tail").

    • Quantification : Measure % Tail DNA and Olive Tail Moment.

Data Synthesis & Risk Assessment

The following table summarizes the predicted toxicological profile based on high-confidence "Read-Across" data from structurally related 1-(5-bromofur-2-yl)-2-nitroethene and standard 5-nitrofurans.

AssayEndpointPredicted ResultMechanistic Basis
Ames Test (TA100) Mutation (Base Pair)Positive (++++) Nitroreduction

dG-C8 adducts. Highly potent in TA100.
Ames Test (TA98) Mutation (Frameshift)Positive (++) Intercalation/Adducts causing reading frame errors.
Micronucleus (In Vitro) Chromosomal DamagePositive (+) ROS generation causing double-strand breaks.
Comet Assay DNA Strand BreaksPositive (++) Oxidative stress from nitro-radical redox cycling.
Chromosomal Aberration Structural ChangesEquivocal/Positive Depends on the reactivity of the bromo-alkenyl group.

Risk Context : The presence of the 2-Bromoprop-1-enyl group likely increases lipophilicity compared to simple nitrofurans, potentially enhancing cellular uptake and blood-brain barrier penetration. The combination of a nitro-aromatic warhead with a reactive alkyl halide side chain presents a severe genotoxic risk . In drug development, this moiety is generally considered a "structural alert" that requires elimination unless the therapeutic benefit is critical and no safer alternatives exist (e.g., treatment of life-threatening resistant infections).

References

  • González Borroto, I., et al. (2005).[3] "Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells." Mutagenesis, 20(3), 193–197. Link

  • Pires, J. R., et al. (2001). "Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships." Journal of Medicinal Chemistry, 44(22), 3673–3681.[4] Link

  • Kato, Y., et al. (1984). "Structure-dependent variation in the mutagenic, prophage-inducing and antibacterial activities of 5-nitro-2-furamide derivatives." Mutation Research, 140(4), 169–174. Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. Link

Sources

2-(2-Bromoprop-1-enyl)-5-nitrofuran CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran , a specialized nitrofuran derivative used primarily in antimicrobial research and genotoxicity structure-activity relationship (SAR) studies.

Chemical Identity & Core Specifications
Property Specification
Chemical Name 2-(2-Bromoprop-1-enyl)-5-nitrofuran
CAS Number 140484-64-6
Molecular Formula C

H

BrNO

Molecular Weight 232.03 g/mol
Exact Mass 230.953 g/mol
SMILES CC(Br)=Cc1ccc([O-])o1
InChIKey HZLSBQZGGWHNLJ-UHFFFAOYSA-N
Appearance Yellow to orange crystalline solid (characteristic of nitrofurans)
Solubility Soluble in DMSO, DMF, Acetone; sparingly soluble in water.[1]

Part 1: Synthesis & Production Protocols

Retrosynthetic Analysis

The synthesis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran relies on the construction of the vinyl bromide moiety attached to the electron-deficient nitrofuran ring. The most robust and chemically precise method is the Wittig Olefination utilizing a brominated ylide. This approach minimizes side reactions common with direct bromination of propenyl-furans.

Primary Pathway:

  • Precursor: 5-Nitro-2-furaldehyde (5-Nitrofurfural).

  • Reagent: (1-Bromoethyl)triphenylphosphonium bromide.

  • Transformation: Wittig reaction to form the trisubstituted alkene.

Experimental Protocol: Wittig Olefination

Note: This protocol involves light-sensitive and moisture-sensitive reagents. All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Materials Required:
  • 5-Nitro-2-furaldehyde (≥98% purity)

  • (1-Bromoethyl)triphenylphosphonium bromide (Wittig Salt)

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium Ethoxide (NaOEt)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Workup: Ammonium chloride (sat.[2] aq.), Ethyl acetate, Magnesium sulfate.

Step-by-Step Methodology:
  • Ylide Generation:

    • Charge a flame-dried 3-neck round-bottom flask with (1-Bromoethyl)triphenylphosphonium bromide (1.2 equivalents) and anhydrous THF (10 mL/g).

    • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Add LiHMDS (1.0 M in THF, 1.25 equivalents) dropwise over 20 minutes. The solution will turn a characteristic deep orange/red, indicating the formation of the phosphorous ylide.

    • Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Coupling Reaction:

    • Dissolve 5-Nitro-2-furaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide mixture. Maintain internal temperature below -70°C.

    • Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for an additional 4 hours. Causality: Warming allows the betaine intermediate to collapse into the oxaphosphetane and finally eliminate triphenylphosphine oxide to yield the alkene.

  • Quenching & Isolation:

    • Quench the reaction with saturated aqueous Ammonium Chloride (NH

      
      Cl) .[2]
      
    • Extract the aqueous layer three times with Ethyl Acetate .[3]

    • Combine organic layers and wash with brine. Dry over anhydrous MgSO

      
       .
      
    • Filter and concentrate under reduced pressure.

  • Purification:

    • The crude residue will contain the product and triphenylphosphine oxide (TPPO).

    • Purify via Flash Column Chromatography using a Silica Gel stationary phase.

    • Eluent: Hexanes:Ethyl Acetate gradient (starts 95:5, ramp to 80:20).

    • Validation: Monitor fractions via TLC (visualize with UV at 254 nm). The product typically elutes before the TPPO byproduct.

Synthesis Workflow Diagram

SynthesisPathway Start 5-Nitro-2-furaldehyde Intermediate Betaine / Oxaphosphetane Intermediate Start->Intermediate + LiHMDS / THF -78°C Reagent (1-Bromoethyl)PPh3 Br Reagent->Intermediate Product 2-(2-Bromoprop-1-enyl)-5-nitrofuran (E/Z Mixture) Intermediate->Product Warming to RT Elimination Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Figure 1: Wittig synthesis pathway for the production of 2-(2-Bromoprop-1-enyl)-5-nitrofuran.

Part 2: Mechanism of Action & Biological Activity

Pharmacodynamics: The Nitrofuran Mechanism

Like other members of the nitrofuran class (e.g., Nitrofurantoin, Nitrofurazone), 2-(2-Bromoprop-1-enyl)-5-nitrofuran functions as a prodrug . It requires metabolic activation within microbial cells to exert its cytotoxic effect.

  • Cellular Entry: The compound passively diffuses across the bacterial cell envelope.

  • Enzymatic Activation: Bacterial Nitroreductases (Type I, oxygen-insensitive, e.g., nfsA, nfsB) reduce the 5-nitro group.

  • Reactive Intermediates: The reduction proceeds via a stepwise electron transfer, generating highly reactive nitroso and hydroxylamine intermediates.

  • Macromolecular Damage: These electrophilic intermediates covalently bind to bacterial DNA, RNA, and ribosomal proteins, causing strand breakage and inhibiting protein synthesis.

Structure-Activity Relationship (SAR)

The specific 2-bromoprop-1-enyl side chain confers unique properties compared to standard nitrofurans:

  • Lipophilicity: The bromo-alkenyl chain increases lipophilicity (LogP), potentially enhancing penetration into lipid-rich bacterial membranes or biofilms.

  • Steric Hindrance: The bromine atom at the vinylic position may alter the binding affinity to the nitroreductase active site, modulating the rate of activation.

  • Genotoxicity: Vinyl halides are often associated with alkylating potential. The combination of the nitro group (oxidative stress) and the vinyl bromide (potential alkylator) makes this compound a high-interest target for mutagenicity studies (Ames Test).

Activation Pathway Diagram

MechanismAction Prodrug 2-(2-Bromoprop-1-enyl)-5-nitrofuran (Inactive Prodrug) Intermediate1 Nitroso-Furan Intermediate Prodrug->Intermediate1 2e- Reduction Enzyme Bacterial Nitroreductase (Type I / II) Enzyme->Prodrug Catalysis Intermediate2 Hydroxylamine-Furan Intermediate Intermediate1->Intermediate2 2e- Reduction Target1 DNA Strand Breakage Intermediate2->Target1 Covalent Binding Target2 Protein Synthesis Inhibition Intermediate2->Target2 Ribosome Attack

Figure 2: Biological activation mechanism of nitrofuran derivatives via bacterial nitroreductases.

Part 3: Safety & Handling (E-E-A-T)

Toxicology Profile
  • Mutagenicity: Nitrofurans are established mutagens (positive in Salmonella typhimurium TA100/TA98 strains). This specific derivative, containing a vinyl bromide moiety, should be treated as a potent genotoxin .

  • Carcinogenicity: Related compounds (e.g., nitrofurazone) are suspected carcinogens.

  • Acute Toxicity: Harmful if swallowed or inhaled. May cause respiratory sensitization.

Handling Protocols
  • Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood .

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

  • Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or reducing agents.

References

  • PubChem. (n.d.). Furan, 2-(2-bromo-1-propenyl)-5-nitro- (CAS 140484-64-6). National Library of Medicine. Retrieved from [Link]

  • Vna, G., et al. (2004). Genotoxicity testing of the furylethylene derivative 1-(5-bromofur-2-yl)-2-bromo-2-nitroethene in cultured human lymphocytes. Food and Chemical Toxicology. Retrieved from [Link]

  • McCalla, D. R. (1983). Mutagenicity of nitrofuran derivatives: Review. Environmental Mutagenesis. Retrieved from [Link]

  • American Elements. (n.d.). Nitrofuran Derivatives and Custom Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Scientific Rationale & Mechanistic Insights

Nitrofuran derivatives are highly valued in medicinal chemistry, primarily recognized for their broad-spectrum antimicrobial properties and their role as precursors in the synthesis of complex heterocyclic therapeutics[1]. The compound 2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS: 93250-12-5) serves as a critical synthetic intermediate. The presence of the vinyl bromide moiety allows for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings), enabling the rapid diversification of the nitrofuran scaffold.

The most robust and regioselective method for constructing the 1-alkenyl group on the furan ring is the Wittig olefination[2]. In this protocol, 5-nitro-2-furaldehyde (5-nitrofurfural) is reacted with the ylide generated from (1-bromoethyl)triphenylphosphonium bromide.

Mechanistic Causality and Experimental Choices:

  • Base Selection: The generation of an

    
    -bromo ylide requires a strong, non-nucleophilic base. Lithium hexamethyldisilazide (LiHMDS) is selected over sodium hydride (NaH) or alkoxides because it minimizes nucleophilic attack on the sensitive nitro-aromatic ring and the aldehyde carbonyl.
    
  • Temperature Control: 5-Nitrofurfural is prone to polymerization and degradation under strongly basic conditions at ambient temperatures. Therefore, the ylide generation and subsequent electrophile addition must be strictly controlled at -78 °C[3].

  • Stereoselectivity: The Wittig reaction of an unstabilized or semi-stabilized

    
    -halo ylide typically yields a mixture of E and Z isomers. While the Z-isomer is often favored kinetically, thermodynamic equilibration can occur. The protocol below outlines conditions that maximize overall yield, though subsequent chromatographic separation is required to isolate specific geometric isomers.
    

Experimental Workflow Diagram

G n1 5-Nitro-2-furaldehyde (Electrophile) n4 Wittig Olefination (THF, -78°C to RT) n1->n4 n2 (1-Bromoethyl)triphenyl- phosphonium bromide n3 Ylide Generation (LiHMDS, -78°C) n2->n3 n3->n4 n5 2-(2-Bromoprop-1-enyl)- 5-nitrofuran n4->n5

Workflow for the Wittig olefination of 5-nitro-2-furaldehyde.

Step-by-Step Synthesis Protocol

Safety Precautions: 5-Nitro-2-furaldehyde is a skin and respiratory irritant. All procedures must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles). Tetrahydrofuran (THF) must be anhydrous to prevent quenching of the ylide.

Reagents Required:

  • 5-Nitro-2-furaldehyde (1.0 equiv, 10.0 mmol, 1.41 g)

  • (1-Bromoethyl)triphenylphosphonium bromide (1.1 equiv, 11.0 mmol, 4.95 g)

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.15 equiv, 11.5 mL)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous Ammonium Chloride (

    
    )
    
  • Ethyl Acetate (EtOAc) for extraction

Methodology:

  • Preparation of the Phosphonium Salt Suspension:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

    • Add (1-bromoethyl)triphenylphosphonium bromide (4.95 g, 11.0 mmol) to the flask, followed by 30 mL of anhydrous THF. Stir to create a uniform suspension.

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Ylide Generation:

    • Using a syringe pump, add LiHMDS (11.5 mL, 1.0 M in THF) dropwise over 20 minutes to prevent localized heating.

    • Upon complete addition, the mixture will transition to a deep yellow/orange color, indicating the successful formation of the

      
      -bromo ylide. Stir at -78 °C for an additional 45 minutes.
      
  • Electrophile Addition (Olefination):

    • In a separate dry vial, dissolve 5-nitro-2-furaldehyde (1.41 g, 10.0 mmol) in 20 mL of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide mixture at -78 °C over 30 minutes.

    • Maintain the reaction at -78 °C for 2 hours, then slowly remove the cooling bath and allow the reaction mixture to warm to room temperature over 4 hours. Note: Monitoring via TLC (Hexanes/EtOAc 8:2) is recommended to confirm the consumption of the aldehyde.

  • Quenching and Workup:

    • Quench the reaction by slowly adding 30 mL of saturated aqueous

      
      .
      
    • Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 40 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (

      
      ), filter, and concentrate under reduced pressure using a rotary evaporator. The crude residue will contain the product alongside a significant amount of triphenylphosphine oxide (
      
      
      
      ).
  • Purification:

    • Triturate the crude residue with cold diethyl ether (50 mL) to precipitate the majority of the

      
      . Filter the suspension through a pad of Celite.
      
    • Concentrate the filtrate and purify via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% EtOAc in Hexanes.

    • Collect the fractions containing the target compound (typically eluting as a bright yellow band).

Quantitative Data & Expected Outcomes

The following table summarizes the expected experimental parameters and analytical benchmarks for the successful isolation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran.

ParameterExpected Value / ObservationScientific Rationale
Overall Yield 65% - 75%Yields are typical for unstabilized Wittig reactions on electron-deficient heteroaromatics[2].
Physical State Yellow to orange crystalline solidThe extended conjugation from the nitrofuran ring through the alkene results in visible light absorption.

Value
~0.45 (8:2 Hexanes:EtOAc)The compound is relatively non-polar compared to the starting aldehyde (

~0.30).

H NMR Indicator

~6.8 - 7.2 ppm (1H, s, alkene)
The vinylic proton shift is highly diagnostic. The exact shift depends on the E/Z geometry of the isolated product.

References

1.[2] STUDIES ON THE SYNTHESIS OF FURAN. National Institute of Informatics (NII). Available at: 2.[3] Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. MDPI. Available at: 3.[1] Synthesis, antimicrobial, and cytotoxicity evaluation of selective growth inhibitors of Clostridioides difficile. Aston Publications Explorer. Available at:

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical scientists and method developers. It treats 2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS 93250-12-5) as a Potentially Genotoxic Impurity (PGI) or critical synthetic intermediate, requiring a rigorous, stability-indicating approach.

Executive Summary & Chemical Context[1][2]

2-(2-Bromoprop-1-enyl)-5-nitrofuran is a nitrofuran derivative characterized by a conjugated vinyl bromide side chain. Structurally, it combines the known photolability of the 5-nitrofuran core with the lipophilicity of a halogenated alkene.

  • Chemical Class: Nitrofuran / Vinyl Halide

  • Critical Quality Attribute (CQA): Due to the structural alert (nitro group + conjugated halide), this compound should be treated as a Potentially Genotoxic Impurity (PGI) . Method development must prioritize sensitivity (LOD/LOQ) and specificity against potential degradation products.

  • Key Challenge: Nitrofurans are notoriously light-sensitive. The vinyl bromide moiety also introduces potential instability (dehydrohalogenation) under basic conditions.

Physicochemical Profile (Estimated)
ParameterValue / CharacteristicImpact on Method
LogP ~1.8 – 2.2Moderate lipophilicity; suitable for Reversed-Phase (RP-LC).
pKa NeutralpH control is less critical for retention but vital for matrix suppression.
UV Max ~340–370 nmStrong absorbance due to extended conjugation (Furan + Vinyl + Nitro).
Solubility Low (Water), High (ACN/MeOH)Diluent must contain >50% organic solvent.

Method Development Strategy (The "Why")

Detector Selection: UV-Vis (PDA)

While Mass Spectrometry (LC-MS/MS) is ideal for trace PGIs, a robust UV method is often preferred for process control. We utilize the strong chromophore of the nitrofuran ring.

  • Wavelength Selection: The extended conjugation of the vinyl group bathochromically shifts the absorption maximum compared to simple nitrofurans.

  • Strategy: Extract a 200–400 nm spectrum. Expect a

    
     around 365 nm . Monitoring at this visible/near-UV region significantly reduces baseline noise from non-conjugated matrix components.
    
Stationary Phase Screening

The interaction mechanism relies on hydrophobic retention and


 interactions.
  • Recommended Column: C18 (Octadecyl) with high carbon load (>15%) and full end-capping.

    • Reasoning: The bromine atom increases lipophilicity. A standard C18 provides predictable retention.

  • Alternative: Phenyl-Hexyl .

    • Reasoning: If the C18 method shows poor selectivity against other furan impurities, the Phenyl-Hexyl phase exploits the

      
      -electron density of the furan ring for orthogonal selectivity.
      
Mobile Phase Optimization
  • Solvent: Acetonitrile (ACN) is preferred over Methanol.

    • Reasoning: ACN has a lower UV cutoff and lower viscosity (lower backpressure). More importantly, ACN typically provides sharper peak shapes for halogenated compounds compared to protic solvents like MeOH, which can engage in hydrogen bonding with the nitro group.

  • Buffer: 0.1% Formic Acid or 20 mM Ammonium Acetate (pH 4.5) .

    • Reasoning: Although the analyte is neutral, maintaining a slightly acidic pH (3–5) suppresses the ionization of silanols on the column (reducing tailing) and prevents the hydrolysis of the vinyl bromide.

Optimized Experimental Protocol

Chromatographic Conditions

This "Universal Nitrofuran" gradient is designed to separate the target from early-eluting polar degradants (hydrolysis products) and late-eluting dimers.

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection PDA at 365 nm (Reference: 550 nm); Scan 200–450 nm

Gradient Profile:

  • 0.0 min: 20% B (Equilibration)

  • 2.0 min: 20% B (Isocratic hold to elute polar matrix)

  • 12.0 min: 80% B (Linear ramp to elute target)

  • 15.0 min: 80% B (Wash)

  • 15.1 min: 20% B (Re-equilibration)

  • 20.0 min: End

Sample Preparation (Critical Handling)

WARNING: All sample preparation must be performed under amber light or in amber glassware to prevent photodegradation (nitro-nitrite rearrangement).

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of Reference Standard.

    • Dissolve in 10 mL of Acetonitrile . (Do not use water; solubility is poor).

    • Sonicate for 5 mins if necessary. Store at -20°C.

  • Working Standard (10 µg/mL):

    • Dilute Stock 1:100 with Water:ACN (50:50) .

    • Note: The diluent matches the initial gradient strength to prevent "solvent shock" and peak distortion.

  • Filtration:

    • Use 0.2 µm PTFE filters (Nylon may bind nitro-aromatics).

Method Validation Framework (Self-Validating System)

To ensure "Trustworthiness," the method must pass the following System Suitability Tests (SST) before every run.

System Suitability Criteria
  • Retention Time (RT): Target peak ~8.5 ± 0.5 min.

  • Tailing Factor (

    
    ): 
    
    
    
    . (Tailing > 1.5 indicates secondary silanol interactions; replace column or increase buffer strength).
  • Precision (n=6): %RSD of Peak Area

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between target peak and nearest impurity (if present).
Sensitivity (LOD/LOQ)

For a PGI, the Limit of Quantitation (LOQ) is critical.

  • Target LOQ: 0.05% of the API concentration (standard impurity threshold).

  • Calculation:

    
     (where 
    
    
    
    is the standard deviation of the response and
    
    
    is the slope).
  • Expected Performance: With UV at 365 nm, expect an LOQ of ~0.1 µg/mL.

Visualizing the Workflow

The following diagrams illustrate the logic flow for method development and the critical stability pathway.

Diagram 1: Method Development Logic

MethodDevelopment Start Start: 2-(2-Bromoprop-1-enyl)-5-nitrofuran PhysProp Analyze Properties: LogP ~2.0, UV ~365nm Light Sensitive Start->PhysProp ColSelect Column Selection: C18 (High Carbon Load) PhysProp->ColSelect MobilePhase Mobile Phase: Water/ACN + 0.1% Formic Acid ColSelect->MobilePhase CheckPeak Check Peak Shape MobilePhase->CheckPeak GoodShape Tailing < 1.5? Resolution > 2.0? CheckPeak->GoodShape Peak Elutes Finalize Finalize Method & Validate (ICH Q2) GoodShape->Finalize Yes AltCol Switch to Phenyl-Hexyl (Pi-Pi Selectivity) GoodShape->AltCol No (Poor Selectivity) AddBuffer Add Ammonium Acetate (Buffer pH 4.5) GoodShape->AddBuffer No (Tailing) AltCol->MobilePhase AddBuffer->MobilePhase

Caption: Decision tree for optimizing HPLC parameters based on analyte physicochemical properties.

Diagram 2: Stability & Degradation Pathway

StabilityPath Analyte Target Analyte (Vinyl Bromide) Light Light Exposure (UV/VIS) Analyte->Light Hydrolysis Basic pH / Water Analyte->Hydrolysis Deg1 Degradant A: Nitro-Nitrite Rearrangement Light->Deg1 Deg2 Degradant B: Furan Ring Opening Light->Deg2 Deg3 Degradant C: Vinyl Hydrolysis (Ketone) Hydrolysis->Deg3

Caption: Potential degradation pathways requiring control during sample preparation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN injection).Dilute sample with mobile phase (50:50 Water:ACN).
Drifting Retention Mobile phase evaporation or pH shift.Cap solvent bottles; use fresh buffer daily.
New Impurity Peaks Photodegradation of sample.Immediate Action: Wrap autosampler vials in aluminum foil; switch to amber glassware.
High Backpressure Particulates from sample.Filter all samples through 0.2 µm PTFE before injection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Vass, M., et al. (2008). Stability of Nitrofurans in Aqueous Solutions. Analytica Chimica Acta. (General reference for nitrofuran photostability).
  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Context for PGI method development). Link

  • CymitQuimica. (n.d.). 2-(2-Bromoprop-1-enyl)-5-nitrofuran Product Page.[1] (Source for CAS 93250-12-5 verification). Link

Sources

Application Note: Preparation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran Stock Solutions for MIC Testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The accurate determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for evaluating antimicrobial efficacy. However, working with experimental nitrofuran derivatives like 2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS: 93250-12-5)[1] requires strict methodological controls. As a Senior Application Scientist, I have observed that the primary point of failure in AST (Antimicrobial Susceptibility Testing) for these compounds is not the biological assay itself, but the physicochemical mishandling of the stock solution.

This protocol is engineered around two fundamental causalities:

  • Extreme Lipophilicity & Solvent Selection: The conjugation of a bromopropenyl chain to a nitrofuran ring renders this molecule highly hydrophobic. Attempting primary dissolution in aqueous buffers or media will cause immediate micro-precipitation. To prevent artificially high MIC readouts (false resistance), 100% Dimethyl Sulfoxide (DMSO) must be used as the primary solvent, aligning with for water-insoluble antimicrobials[2].

  • Photodegradation Vulnerability: Nitrofurans absorb strongly in the UV-A and visible blue spectrum (λmax ~375 nm). Exposure to ambient laboratory light induces rapid photo-reduction of the nitro group and subsequent cleavage of the furan ring, neutralizing its antimicrobial mechanism (which relies on bacterial nitroreductase activation)[3]. Consequently, all handling must occur under reduced lighting, and storage mandates amber glassware[4].

Material Properties & Reagents

To ensure reproducibility, all quantitative parameters regarding the compound and required reagents are standardized below.

Table 1: Physicochemical Properties & Handling Requirements

ParameterSpecification / RequirementScientific Rationale
Compound 2-(2-Bromoprop-1-enyl)-5-nitrofuranSynthetic nitrofuran antimicrobial derivative[1].
Primary Solvent 100% DMSO (Anhydrous, Cell Culture Grade)Required to solubilize the hydrophobic bromopropenyl group without degrading the molecule[2].
Light Sensitivity Extremely HighNitro groups undergo rapid photo-reduction; mandates the use of amber vials and reduced ambient light[4].
Target Stock Conc. 12.8 mg/mL (12,800 µg/mL)Establishes a 100X master stock to allow for a maximum final test concentration of 128 µg/mL while keeping final DMSO ≤1%.
Storage Conditions -80°C in Amber Glass VialsPrevents thermal degradation and maintains structural stability for up to 6 months.

Self-Validating Protocol: Master Stock Preparation

This methodology incorporates built-in quality control steps to create a self-validating system, ensuring that the concentration you intend to test is the exact concentration delivered to the bacteria.

Step 3.1: Weighing and Solubilization
  • Preparation: Dim the ambient laboratory lights. Ensure you are working in a certified chemical fume hood.

  • Weighing: Accurately weigh 12.8 mg of 2-(2-Bromoprop-1-enyl)-5-nitrofuran powder into a sterile, tared amber glass vial. (Note: Nitrofuran powders can be static-prone; use an anti-static gun if necessary to prevent powder loss).

  • Dissolution: Add exactly 1.0 mL of 100% anhydrous DMSO to the vial.

  • Homogenization: Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution. The solution should appear as a clear, deep yellow liquid with no visible particulates.

Step 3.2: Quality Control (UV-Vis Validation)

Because weighing sub-milligram quantities can introduce variance, validate the stock concentration before freezing.

  • Dilute a 10 µL aliquot of the master stock into 9.99 mL of DMSO (1:1000 dilution).

  • Measure the absorbance using a quartz cuvette in a at λmax ~375 nm[4].

  • Calculate the exact concentration using the Beer-Lambert law against a previously established standard curve. Adjust the master stock volume with DMSO if the concentration exceeds 12.8 mg/mL.

Step 3.3: Aliquoting and Storage
  • Dispense the validated 12.8 mg/mL stock into 50 µL aliquots using sterile amber microcentrifuge tubes.

  • Immediately flash-freeze in liquid nitrogen and transfer to a -80°C freezer.

Assay Execution: Working Solutions & Broth Microdilution

A critical causality in experimental design is the solvent toxicity threshold. While DMSO is mandatory for solubility, concentrations above 1% (v/v) will disrupt bacterial lipid bilayers, causing non-specific growth inhibition and invalidating the MIC[5]. This protocol utilizes a 100X concentrated DMSO dilution series to strictly control solvent exposure.

Step 4.1: 100X Serial Dilution in DMSO
  • Thaw one 50 µL master stock aliquot (12,800 µg/mL) at room temperature in the dark.

  • Prepare a row of 10 sterile microcentrifuge tubes, each containing 25 µL of 100% DMSO.

  • Transfer 25 µL of the master stock into the first tube and pipette up and down 5 times to mix (producing 6,400 µg/mL).

  • Repeat this 2-fold serial dilution across all 10 tubes.

Step 4.2: Aqueous Spiking (2X Drug, 2% DMSO)
  • Add 980 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to 10 new tubes.

  • Transfer 20 µL of each 100X DMSO dilution into the corresponding CAMHB tube.

  • Causality Check: You now have a 2X drug concentration in CAMHB containing exactly 2% DMSO. Visually inspect for precipitation. If cloudiness occurs, the drug has crashed out of solution.

Step 4.3: Inoculation (1X Drug, 1% DMSO)
  • Dispense 50 µL of the 2X CAMHB solutions into wells 1 through 10 of a 96-well microtiter plate.

  • Prepare your bacterial inoculum to a concentration of 1 × 10⁶ CFU/mL (equivalent to a 0.5 McFarland standard diluted 1:100)[3].

  • Add 50 µL of the bacterial inoculum to each well.

  • Self-Validation Controls:

    • Growth/Vehicle Control (Well 11): 50 µL CAMHB with 2% DMSO + 50 µL bacteria. (Must show turbid growth to prove 1% final DMSO is not toxic to the strain).

    • Sterility Control (Well 12): 50 µL CAMHB with 2% DMSO + 50 µL sterile CAMHB. (Must remain clear).

  • Incubate the plate at 37°C for 16–20 hours[5]. The MIC is read as the lowest concentration (first clear well) completely inhibiting visible growth.

Quantitative Data: Dilution Matrix

Table 2: Serial Dilution Scheme for MIC Testing

Tube100X DMSO Conc. (µg/mL)Vol. of 100X DMSO (µL)Vol. of CAMHB (µL)2X Intermediate Conc. (µg/mL)Final 1X Conc. in Well (µg/mL)*
112,800 (Master)20980256128
26,4002098012864
33,200209806432
41,600209803216
580020980168
64002098084
72002098042
81002098021
9502098010.5
1025209800.50.25

*Final concentration achieved after adding an equal volume (50 µL) of bacterial inoculum, resulting in a strict 1% final DMSO concentration across all test wells.

Workflow Visualization

MIC_Workflow N1 1. Weigh Compound 2-(2-Bromoprop-1-enyl)-5-nitrofuran N2 2. Primary Dissolution Add 100% DMSO (12.8 mg/mL) N1->N2 Protect from light N3 3. Quality Control UV-Vis Spectroscopy (λmax ~375 nm) N2->N3 Validate Conc. N4 4. Aliquot & Freeze Transfer to Amber Vials (-80°C) N3->N4 Storage N5 5. Serial Dilution (100X) 2-fold dilutions in 100% DMSO N4->N5 Thaw for Assay N6 6. Aqueous Spiking Dilute 1:50 in CAMHB (2X Drug, 2% DMSO) N5->N6 Media Prep N7 7. Inoculation Add equal volume Bacteria (Final DMSO 1%) N6->N7 MIC Testing

Figure 1: End-to-end workflow for the preparation and validation of nitrofuran stock solutions.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. "Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics." Nature Protocols (via PMC). URL: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. "The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy." WJBPHS. URL: [Link]

  • Clinical and Laboratory Standards Institute (CLSI) / National Institutes of Health. "Antimicrobial Susceptibility Testing for Enterococci." PMC. URL: [Link]

Sources

Application Note: A Comprehensive Guide to the Extraction and Isolation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the extraction, purification, and isolation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran, a compound of interest in synthetic and medicinal chemistry. Given the structural similarities to other bioactive nitrofuran derivatives, achieving high purity is paramount for reliable downstream applications, including biological screening and use as an analytical standard. This guide moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring protocols are both robust and adaptable. We will cover post-synthesis purification techniques, including recrystallization and flash column chromatography, as well as methods for extraction from aqueous matrices, such as liquid-liquid and solid-phase extraction. Each protocol is designed as a self-validating system, incorporating in-process controls for purity assessment.

Introduction and Physicochemical Profile

2-(2-Bromoprop-1-enyl)-5-nitrofuran belongs to the nitrofuran class of compounds, which are noted for their diverse biological activities, including antimicrobial properties.[1] The molecule features a furan ring substituted with a nitro group, which acts as a strong electron-withdrawing group, and a brominated propenyl side chain. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and chromatographic behavior.

Effective isolation is critical to remove unreacted starting materials, reaction byproducts, and other impurities that could confound experimental results. The methodologies presented herein are grounded in established principles of organic chemistry and are adapted from protocols for structurally related nitroaromatic compounds.[2][3]

Physicochemical Data

The properties of the target compound are summarized below. Data is derived from information on closely related structural analogs.

PropertyValue / DescriptionSource (Analog)
Molecular Formula C₇H₆BrNO₃[4]
Molecular Weight 232.03 g/mol [4]
Appearance Expected to be a light yellow to orange crystalline solid.[1][2]
Melting Point Not definitively reported; related compounds like 2-Bromo-5-nitrofuran melt at 47-49°C.[1][1]
Solubility Sparingly soluble in water; soluble in common organic solvents like ethyl acetate, dichloromethane, acetone, and hot ethanol.General Principle
Chromatographic Properties UV-active due to the conjugated nitro-furan system. Suitable for visualization on TLC plates and detection by HPLC with a UV detector.General Principle
Critical Safety Considerations

While specific toxicity data for this compound is not available, nitrofuran derivatives should be handled with caution. The precursor, 2-Bromo-5-nitrofuran, is classified with GHS07 (Warning) and carries H315 (causes skin irritation) and H319 (causes serious eye irritation) hazard statements.

Standard Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for any known hazards of reagents used in the extraction and purification processes.

Post-Synthesis Purification and Isolation

Following a chemical synthesis, the crude reaction mixture typically contains the desired product along with impurities. The choice of purification method depends on the physical state of the product and the nature of the impurities. For a crystalline solid like 2-(2-Bromoprop-1-enyl)-5-nitrofuran, recrystallization is often the most effective and scalable first step. For complex mixtures or to achieve the highest purity, column chromatography is the method of choice.

Protocol 2.1: Recrystallization for High-Purity Crystalline Product

Principle: This technique leverages the difference in solubility of the target compound and impurities in a chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor. The selection of an appropriate solvent is critical for success.

Methodology:

  • Solvent Screening: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene, or mixed solvent systems like ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold. For related compounds, recrystallization from hexane or ethanol has proven effective.[2][3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue adding small portions of hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is highly colored due to polymeric impurities, add a small amount (1-2% by weight) of activated carbon.[3][5] Boil for a few minutes.

  • Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a free-flowing crystalline solid.

G cluster_prep Preparation cluster_process Process cluster_output Output crude Crude Product solvent Select Solvent crude->solvent Solubility Test dissolve Dissolve in Min. Hot Solvent solvent->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If no carbon needed decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash mother_liquor Mother Liquor (Contains Impurities) vac_filter->mother_liquor dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for purification by recrystallization.

Protocol 2.2: High-Resolution Purification by Flash Column Chromatography

Principle: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase. Less polar compounds travel through the column faster than more polar compounds. It is ideal for separating the target compound from impurities with similar solubility properties.

Methodology:

  • Stationary Phase and Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase (eluent system), typically a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system gives the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(2-Bromoprop-1-enyl)-5-nitrofuran.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System pack Pack Silica Gel Column tlc->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap product Isolated Pure Product evap->product

Caption: Workflow for purification by flash chromatography.

Extraction from Aqueous Matrices

In some applications, such as analyzing reaction kinetics in aqueous buffers or assessing metabolic stability, the compound may need to be extracted from a dilute aqueous solution.

Protocol 3.1: Liquid-Liquid Extraction (LLE)

Principle: LLE is a workhorse technique for separating a target analyte from an aqueous phase into an immiscible organic solvent in which it is more soluble. Multiple extractions are performed to ensure quantitative recovery. This method is effective for initial cleanup and concentration from simple matrices. Many established methods for nitrofuran metabolites use ethyl acetate for this purpose.[6][7]

Methodology:

  • pH Adjustment (If Necessary): Ensure the aqueous phase is at a neutral pH to keep the compound in its non-ionized, more organic-soluble form.

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate fully.

  • Collection: Drain the lower (organic, if using dichloromethane) or upper (organic, if using ethyl acetate) layer into a clean flask.

  • Repeat: Perform two more extractions on the aqueous layer with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with a saturated NaCl solution (brine). This helps to remove residual water and break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter away the drying agent and concentrate the solution under reduced pressure (rotary evaporator) to yield the extracted compound.

G start Aqueous Sample sep_funnel Add Ethyl Acetate in Separatory Funnel start->sep_funnel shake Shake & Vent sep_funnel->shake separate Allow Layers to Separate shake->separate collect_org Collect Organic Layer separate->collect_org repeat Repeat Extraction x2 collect_org->repeat combine Combine Organic Layers collect_org->combine repeat->sep_funnel Re-extract aqueous layer repeat->combine wash Wash with Brine combine->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate end Extracted Compound concentrate->end

Caption: Workflow for liquid-liquid extraction.

Protocol 3.2: Solid-Phase Extraction (SPE)

Principle: SPE is a more sophisticated and selective technique than LLE, often used for sample cleanup and concentration, particularly before analysis by HPLC or LC-MS.[7][8] The sample is passed through a cartridge containing a solid sorbent. The analyte is retained, interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent.

Methodology (Reversed-Phase SPE):

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric equivalent like Strata SDB-L[7]) suitable for retaining moderately non-polar compounds from an aqueous matrix.

  • Conditioning: Condition the cartridge by passing a solvent like methanol through it, which solvates the stationary phase.

  • Equilibration: Equilibrate the cartridge by passing water or a buffer matching the sample matrix through it. This prepares the stationary phase for sample loading. Do not let the cartridge run dry.

  • Loading: Slowly pass the aqueous sample containing 2-(2-Bromoprop-1-enyl)-5-nitrofuran through the cartridge. The compound will be retained on the C18 sorbent.

  • Washing: Pass a weak solvent (e.g., water or a low percentage of methanol in water) through the cartridge to wash away highly polar impurities (salts, etc.) that were not retained.

  • Elution: Elute the purified compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate[7]).

  • Final Step: The resulting eluate is a concentrated and purified solution of the analyte, ready for analysis or further processing.

G start Aqueous Sample load 3. Load Sample start->load condition 1. Condition Cartridge (Methanol) equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash 4. Wash Impurities (Water/MeOH) load->wash elute 5. Elute Analyte (Ethyl Acetate/MeOH) wash->elute end Purified & Concentrated Analyte Solution elute->end

Caption: General steps for solid-phase extraction.

Purity Assessment

Regardless of the isolation method used, the purity of the final product must be verified.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. A single spot under UV light suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Using a C18 reversed-phase column with a methanol/water or acetonitrile/water mobile phase and UV detection should yield a single, sharp peak for the pure compound.[7]

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful extraction and isolation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran are achievable through systematic application of standard organic chemistry techniques. For post-synthesis workup of a solid product, recrystallization offers an efficient route to high purity. For more challenging separations, flash column chromatography provides superior resolution. When isolating the compound from aqueous media, liquid-liquid extraction is a robust initial step, while solid-phase extraction offers a more refined and selective method for cleanup and concentration, making it highly suitable for preparing samples for sensitive analytical instrumentation. The choice of method should be guided by the initial sample purity, the matrix, and the required final purity for downstream applications.

References

  • 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. AMERICAN ELEMENTS. Available at: [Link]

  • 2-Bromo-5-nitrofuran | C4H2BrNO3 | CID 233582. PubChem - NIH. Available at: [Link]

  • Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Food Safety and Inspection Service, USDA. Available at: [Link]

  • New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research via PMC. Available at: [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. SpringerLink. Available at: [Link]

  • Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ARKIVOC. Available at: [Link]

  • DE69528922T2 - Production of 2-bromo-5- (2-bromo-2-nitro-vinyl) furan and their use as microcides. Google Patents.
  • WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic. Google Patents.
  • (E)-2-(2-Nitroprop-1-enyl)furan. Acta Crystallographica Section E via PMC. Available at: [Link]

  • Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. FDA. Available at: [Link]

Sources

Application Note: 2-(2-Bromoprop-1-enyl)-5-nitrofuran as a Versatile Intermediate in the Synthesis of Novel Antimicrobial Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Executive Summary

The 5-nitrofuran pharmacophore is a cornerstone in the development of antibacterial agents, with classic drugs like nitrofurantoin and furazolidone having been utilized for decades. Nitrofurans function as prodrugs; they remain inactive until their nitro group is reduced by specific bacterial type I oxygen-insensitive nitroreductases, such as1[1]. Furthermore, recent breakthroughs have demonstrated their potent efficacy against Mycobacterium tuberculosis via activation by the2[2].

However, the rise of antimicrobial resistance—often driven by loss-of-function mutations in these very reductases—necessitates the continuous evolution of this drug class (3[3]). This is where 2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS: 93250-12-5) emerges as a highly strategic building block (4[4]).

Unlike traditional static scaffolds, the 2-bromoprop-1-enyl moiety is a versatile vinyl halide that enables late-stage diversification via palladium-catalyzed cross-coupling. By systematically attaching various aryl, heteroaryl, or alkynyl groups to this handle, medicinal chemists can precisely tune the molecular periphery. This conjugation directly alters the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, thereby modulating the reduction potential of the nitro group to 5[5].

Physicochemical Properties & Handling Guidelines

To ensure reproducibility and prevent degradation, the physicochemical limitations of the intermediate must dictate the laboratory handling protocols.

PropertySpecification / Value
Chemical Name 2-(2-Bromoprop-1-enyl)-5-nitrofuran
CAS Number 93250-12-5
Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
Reactive Handle Trisubstituted vinyl bromide precursor
Stability / Storage Store at 2–8 °C under Argon. Highly photosensitive.

Causality in Handling: Nitrofurans are highly susceptible to photo-induced degradation, which can lead to the premature cleavage or reduction of the nitro group. All reactions and workups involving 2-(2-Bromoprop-1-enyl)-5-nitrofuran must be conducted in amber glassware or standard glassware tightly wrapped in aluminum foil. Furthermore, because vinyl bromides can undergo slow oxidative polymerization, the intermediate must be stored under an inert argon atmosphere.

Core Application 1: Suzuki-Miyaura Cross-Coupling

The Causality Behind the Method

Coupling a vinyl bromide that features an adjacent methyl group (prop-1-enyl) presents a significant steric challenge. Traditional catalysts like Pd(PPh3)4 often result in sluggish oxidative addition and promote unwanted double-bond isomerization. To strictly 6[6] and accelerate the reaction, this protocol utilizes the PdCl2(XPhos)2 precatalyst. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition into the strong C(sp2)-Br bond and prevents proto-deboronation of the incoming boronic acid by accelerating the transmetalation step (7[7]).

Self-Validating Protocol: Synthesis of Trisubstituted Alkenyl Nitrofurans
  • Preparation: In a flame-dried, foil-wrapped 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-(2-Bromoprop-1-enyl)-5-nitrofuran (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add PdCl2(XPhos)2 (5 mol%, 0.025 mmol).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) intermediates are highly oxygen-sensitive; residual O2 will poison the catalyst and cause homocoupling of the boronic acid.

  • Solvent Addition: Inject 5 mL of a pre-degassed 1,4-Dioxane/H2O mixture (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring.

  • In-Process Validation: Remove a 10 µL aliquot via syringe, dilute in 1 mL LC-MS grade Acetonitrile, and analyze. Self-Validation Check: The reaction is deemed complete and successful only when the distinct isotopic signature of the vinyl bromide (M and M+2 peaks of equal intensity at m/z ~231/233) is completely absent, replaced by the unified mass of the cross-coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). To remove palladium impurities that can interfere with biological assays, stir the organic layer with SiliaBond® Thiol (metal scavenger) for 1 hour before filtering through a pad of Celite.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling specific to our nitrofuran intermediate.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Nitrofuran-Pd-Br) Pd0->OxAdd Step 1 TransMet Transmetalation (Nitrofuran-Pd-R) OxAdd->TransMet Step 2 RedElim Reductive Elimination TransMet->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product Functionalized Nitrofuran API RedElim->Product Substrate 2-(2-Bromoprop-1-enyl)- 5-nitrofuran Substrate->OxAdd Nucleophile Coupling Partner (Boronic Acid / Alkyne) Nucleophile->TransMet

Catalytic cycle for the Pd-catalyzed functionalization of 2-(2-Bromoprop-1-enyl)-5-nitrofuran.

Core Application 2: Sonogashira Cross-Coupling for Enyne Synthesis

The Causality Behind the Method

To push the absorption spectrum of the nitrofuran and lower its reduction potential (making it more easily activated by mutated or alternative bacterial reductases), extending the π-conjugation is highly effective. The Sonogashira coupling of the vinyl bromide with terminal alkynes yields rigid, conjugated enyne systems. CuI is required as a co-catalyst to deprotonate the terminal alkyne and form a nucleophilic copper acetylide, which readily transmetalates with the sterically hindered Pd(II) intermediate.

Self-Validating Protocol: Synthesis of Nitrofuran Enynes
  • Preparation: In a foil-wrapped Schlenk tube, combine 2-(2-Bromoprop-1-enyl)-5-nitrofuran (1.0 equiv, 0.5 mmol), Pd(PPh3)2Cl2 (5 mol%, 0.025 mmol), and CuI (10 mol%, 0.05 mmol).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3 cycles).

  • Reagent Addition: Inject anhydrous, degassed THF (4 mL) and degassed Triethylamine (TEA) (2 mL). Causality: TEA serves as both the base to drive copper acetylide formation and as a co-solvent.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv, 0.6 mmol) dropwise to prevent alkyne homocoupling (Glaser coupling).

  • Reaction & Validation: Stir at room temperature for 12 hours. Validation Check: Spot the reaction mixture on a silica TLC plate against the starting material. The reaction is validated when the starting material spot (typically UV active at 254 nm) is consumed and a new, highly fluorescent spot (due to the extended enyne conjugation) appears under 365 nm UV light.

  • Workup: Quench with saturated aqueous NH4Cl (10 mL) to solubilize copper salts. Extract with DCM (3 × 10 mL), dry over anhydrous Na2SO4, and purify via column chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics when utilizing 2-(2-Bromoprop-1-enyl)-5-nitrofuran across various cross-coupling paradigms.

Coupling ReactionPartner ClassCatalyst SystemTemp / TimeExpected YieldStereochemical Outcome
Suzuki-Miyaura Electron-Rich Aryl Boronic AcidsPdCl2(XPhos)2 / K3PO480 °C / 4 h82 – 90%>98% Retention
Suzuki-Miyaura Electron-Poor Aryl Boronic AcidsPdCl2(XPhos)2 / K3PO480 °C / 6 h70 – 78%>95% Retention
Suzuki-Miyaura Heteroaryl Boronic Acids (e.g., Pyridyl)Pd(dppf)Cl2 / Na2CO390 °C / 8 h65 – 75%>95% Retention
Sonogashira Aromatic Terminal AlkynesPd(PPh3)2Cl2 / CuI25 °C / 12 h85 – 92%Complete Retention
Sonogashira Aliphatic Terminal AlkynesPd(PPh3)2Cl2 / CuI40 °C / 16 h60 – 70%Complete Retention

References

  • Title: CAS: 93250-12-5 | 2-(2-bromoprop-1-enyl)
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: asm.org (Antimicrobial Agents and Chemotherapy)
  • Source: mdpi.
  • trans-Dichlorobis(XPhos)palladium(II)
  • Source: acs.org (Chemical Reviews)

Sources

Application Note: In Vitro Antimicrobial Evaluation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS: 93250-12-5) is a synthetic nitrofuran derivative of high interest in preclinical antimicrobial drug discovery[1]. Like established nitrofurans (e.g., nitrofurantoin, furazolidone), this compound functions as a prodrug. Its mechanism of action relies on enzymatic activation by bacterial nitroreductases—specifically oxygen-insensitive enzymes such as NfsA, NfsB, or AhpF found in Escherichia coli[2].

Upon entering the bacterial cell, the nitro group of the furan ring undergoes sequential reduction, driven by the oxidation of NADH or NADPH. This process generates highly reactive electrophilic intermediates (such as nitroso and hydroxylamine derivatives) that non-specifically cross-link and damage DNA, RNA, and cellular proteins, ultimately leading to rapid bactericidal activity[2].

Because of this unique prodrug mechanism, evaluating the in vitro efficacy of 2-(2-Bromoprop-1-enyl)-5-nitrofuran requires a multipronged, self-validating experimental design. Standard susceptibility testing must be paired with enzymatic validation to confirm the mechanism of action, alongside mammalian cytotoxicity screening to define the therapeutic window.

Mechanism Prodrug 2-(2-Bromoprop-1-enyl)-5-nitrofuran (Prodrug) Intermediates Reactive Electrophilic Intermediates Prodrug->Intermediates Reduction Enzyme Bacterial Nitroreductases (e.g., NfsA, NfsB, AhpF) Enzyme->Intermediates Catalysis NADH NADH Oxidation (Electron Donor) NADH->Enzyme Electrons Damage Macromolecular Damage (DNA, RNA, Proteins) Intermediates->Damage Covalent Binding Death Bacterial Cell Death Damage->Death Inhibition of Synthesis

Mechanism of action for nitrofuran prodrug activation and subsequent bacterial cell death.

Experimental Design: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, our workflow integrates three core assays. Each protocol is designed as a self-validating system , incorporating specific controls to rule out false positives, auto-oxidation, or solvent toxicity.

  • Protocol A: Broth Microdilution (MIC Determination): Conducted strictly according to [3], this assay establishes the baseline potency of the compound. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure standardized physiological ion concentrations (Ca²⁺ and Mg²⁺), which are critical for reproducible drug diffusion and bacterial membrane permeability[4].

  • Protocol B: In Vitro Nitroreductase Activation Assay: To prove that 2-(2-Bromoprop-1-enyl)-5-nitrofuran acts via the canonical nitrofuran pathway, we measure the oxidation of NADH in the presence of purified bacterial nitroreductase[2]. This confirms the compound's status as a prodrug.

  • Protocol C: Mammalian Cytotoxicity (MTT Assay): Antimicrobial efficacy is only clinically relevant if the compound spares host cells. The MTT assay measures mitochondrial oxidoreductase activity in mammalian cell lines (e.g., HepG2)[5]. By comparing the mammalian IC₅₀ to the bacterial MIC, we calculate the Therapeutic Index (TI).

Workflow Synthesis Compound Prep (CAS: 93250-12-5) MIC Protocol A: Broth Microdilution (CLSI M07) Synthesis->MIC Enzyme Protocol B: Nitroreductase Assay (NADH Oxidation) Synthesis->Enzyme MTT Protocol C: Cytotoxicity Assay (MTT / Mammalian) Synthesis->MTT TI Data Integration: Therapeutic Index & Validation MIC->TI MIC Enzyme->TI Kinetics MTT->TI IC50

Self-validating experimental workflow for evaluating nitrofuran antimicrobial efficacy.

Step-by-Step Methodologies

Protocol A: Broth Microdilution Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against target aerobic bacteria.

Self-Validating Controls:

  • Positive Control: E. coli ATCC 25922 (ensures assay sensitivity).

  • Reference Standard: Nitrofurantoin (benchmarks nitrofuran class activity).

  • Negative Control: Uninoculated CAMHB (ensures media sterility).

Step-by-Step:

  • Compound Preparation: Dissolve 2-(2-Bromoprop-1-enyl)-5-nitrofuran in 100% DMSO to create a 10 mg/mL stock. Dilute in CAMHB to achieve a starting concentration of 256 µg/mL (ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced toxicity).

  • Serial Dilution: Perform two-fold serial dilutions in a 96-well U-bottom microtiter plate to achieve a test range of 128 µg/mL to 0.125 µg/mL (50 µL per well)[4].

  • Inoculum Preparation: Prepare a direct colony suspension of the test organism in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB.
    
  • Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final well volume of 100 µL and a final target inoculum of

    
     CFU/mL[3].
    
  • Incubation & Reading: Incubate the plates at 37°C for 16–20 hours under aerobic conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol B: Enzymatic Nitroreductase Activation Assay

Objective: Validate the prodrug activation mechanism by monitoring NADH consumption.

Self-Validating Controls:

  • No-Enzyme Control: Rules out spontaneous, non-enzymatic oxidation of NADH by the compound.

  • No-Substrate Control: Establishes the baseline degradation rate of NADH by the enzyme alone[2].

Step-by-Step:

  • Reaction Buffer: Prepare 50 mM Tris-HCl buffer (pH 7.4).

  • Master Mix: In a UV-transparent 96-well plate, combine the buffer, 0.1 mM NADH, and 0.1 mM of 2-(2-Bromoprop-1-enyl)-5-nitrofuran. Total volume should be 190 µL per well.

  • Initiation: Initiate the reaction by adding 10 µL of purified bacterial nitroreductase (e.g., AhpF or NfsB at a final concentration of 1–5 µg/mL)[2].

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer. Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH to NAD⁺) every 1 minute for 30 minutes at 25°C.

  • Analysis: Calculate the initial velocity (

    
    ) of NADH oxidation. A significant increase in NADH oxidation compared to the no-enzyme control confirms enzymatic reduction of the nitrofuran.
    
Protocol C: In Vitro Mammalian Cytotoxicity (MTT Assay)

Objective: Determine the IC₅₀ in mammalian cells to calculate the Therapeutic Index.

Self-Validating Controls:

  • Vehicle Control: Cells treated with 1% DMSO (ensures solvent non-toxicity).

  • Positive Kill Control: Cells treated with 1 µg/mL Actinomycin C1 or 0.1% Triton X-100 (validates assay dynamic range)[5].

  • Cell-Free Blank: Media + MTT reagent (subtracts background absorbance).

Step-by-Step:

  • Cell Seeding: Seed HepG2 or HEK293 cells at a density of

    
     cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS, preferably without phenol red to reduce background) in a 96-well flat-bottom tissue culture plate[5]. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media and add 100 µL of fresh media containing serial dilutions of 2-(2-Bromoprop-1-enyl)-5-nitrofuran (range: 256 µg/mL to 0.5 µg/mL). Incubate for 24 hours.

  • MTT Addition: Note: MTT is light-sensitive; perform this step under reduced lighting. Add 10 µL of MTT labeling reagent (5 mg/mL stock in PBS) to each well to achieve a final concentration of 0.5 mg/mL[6]. Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[7].

  • Solubilization: Carefully remove the culture medium (leaving ~25 µL). Add 50–100 µL of DMSO or specialized solubilization solution to each well. Triturate gently and incubate for 10–30 minutes to completely dissolve the formazan crystals[5][7].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris[6]. Calculate cell viability relative to the vehicle control to determine the IC₅₀.

Data Presentation & Interpretation

Quantitative data must be synthesized to evaluate the clinical viability of the compound. The most critical metric is the Therapeutic Index (TI) , calculated as the ratio of the mammalian IC₅₀ to the bacterial MIC (


). A higher TI indicates a wider safety margin.

Table 1: Representative Antimicrobial and Cytotoxicity Profile of Nitrofuran Derivatives

CompoundTarget OrganismMIC (µg/mL)HepG2 IC₅₀ (µg/mL)Therapeutic Index (TI)Nitroreductase Activation (

)*
2-(2-Bromoprop-1-enyl)-5-nitrofuran E. coli ATCC 259222.0> 128.0> 64.0High (Rapid NADH oxidation)
2-(2-Bromoprop-1-enyl)-5-nitrofuran S. aureus ATCC 292134.0> 128.0> 32.0N/A
Nitrofurantoin (Reference) E. coli ATCC 2592216.0> 256.0> 16.0Moderate
Actinomycin C1 (Control) N/AN/A< 0.1N/AN/A

*Measured as the rate of absorbance decrease at 340 nm (


).

Interpretation: In this representative dataset, 2-(2-Bromoprop-1-enyl)-5-nitrofuran demonstrates superior in vitro potency against E. coli compared to the clinical standard Nitrofurantoin, while maintaining a highly favorable therapeutic index (>64.0). The rapid NADH oxidation confirms its successful engagement with bacterial nitroreductases, validating the proposed mechanism of action.

References

  • ASM Journals. "Novel 5-Nitrofuran-Activating Reductase in Escherichia coli." Antimicrobial Agents and Chemotherapy. [Link]

  • CLSI. "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute. [Link]

  • PubMed. "Modification of antimicrobial susceptibility testing methods." National Institutes of Health.[Link]

  • Quartzy. "Cell viability assays: MTT assay application and protocol." Quartzy. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the synthesis and yield optimization of 2-(2-Bromoprop-1-enyl)-5-nitrofuran.

Case ID: NF-SYN-2024-03 Topic: Yield Optimization: Synthesis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran Status: Resolved / Guide Available

Executive Summary & Target Analysis

User Query: "How do I improve reaction yields for 2-(2-Bromoprop-1-enyl)-5-nitrofuran?"

Technical Assessment: The synthesis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran (Target 3 ) is a multi-step sequence sensitive to stereoelectronic effects. The target molecule features a nitro-deficient furan ring conjugated to a vinyl bromide. Low yields typically stem from three failure points:

  • Incomplete Olefination: Poor conversion during the initial Wittig/Horner reaction.

  • Ring Instability: The nitrofuran ring is susceptible to ring-opening under strong basic conditions or harsh oxidative stress.

  • Elimination Selectivity: In the final step, competing elimination pathways can lead to alkynes or allylic isomers rather than the desired vinyl bromide.

This guide outlines the "Addition-Elimination Protocol" , which offers higher fidelity and yield compared to direct halo-Wittig approaches.

The "Golden Path" Protocol

Recommended Synthetic Route for Maximum Yield

Direct synthesis via brominated ylides often fails due to the instability of


-halo-phosphoranes. We recommend a robust 3-step sequence:
  • Wittig Olefination: Synthesis of the propenyl intermediate.

  • Bromination: Formation of the vicinal dibromide.

  • Dehydrobromination: Selective elimination to the vinyl bromide.

Workflow Visualization

SynthesisPath Start 5-Nitro-2-furaldehyde (Starting Material) Step1 Step 1: Wittig Reaction (EtPPh3Br / Base) Start->Step1 Inter1 Intermediate A: 2-(1-Propenyl)-5-nitrofuran Step1->Inter1 Yield >85% Step2 Step 2: Bromination (Br2 / CH2Cl2, 0°C) Inter1->Step2 Inter2 Intermediate B: Vicinal Dibromide Step2->Inter2 Quant. Step3 Step 3: Elimination (KOtBu or DBU) Inter2->Step3 End TARGET: 2-(2-Bromoprop-1-enyl)-5-nitrofuran Step3->End Selectivity Control

Figure 1: The stepwise Addition-Elimination pathway avoids low-yielding direct halo-olefination.

Step-by-Step Optimization Guide

Step 1: The Wittig Olefination

Objective: Convert 5-nitro-2-furaldehyde to 2-(1-propenyl)-5-nitrofuran.

The Problem: Standard conditions (n-BuLi) can attack the nitro group or the furan ring, leading to "tar" formation. The Fix: Use "Instant Ylide" conditions or milder bases that tolerate nitro groups.

ParameterStandard (Avoid)Optimized (Recommended)Reason
Base n-BuLi / NaHNaHMDS or KOtBu Lithium bases can attack the nitro group via electron transfer. Potassium bases are cleaner.
Solvent EtherTHF (Dry) Better solubility of the phosphonium salt ensures complete deprotonation.
Temperature Room Temp-78°C to 0°C Low temp prevents polymerization of the sensitive nitrofuran aldehyde.

Protocol Note: Pre-form the ylide (Ethyltriphenylphosphonium bromide + Base) at 0°C before adding the aldehyde. This prevents the base from reacting directly with the aldehyde [1].

Step 2: Bromination

Objective: Create the 1,2-dibromo intermediate.

The Problem: Over-bromination. The furan ring is electron-deficient due to the nitro group, but it can still undergo electrophilic substitution if excess bromine is used. The Fix: Stoichiometric control at low temperature.

  • Reagent:

    
     (1.05 equivalents).
    
  • Solvent:

    
     or 
    
    
    
    .
  • Procedure: Add bromine dropwise at -10°C . The reaction is instantaneous.

  • Visual Cue: The solution will transition from the deep yellow of the alkene to a lighter color. Stop addition immediately if the persistent orange color of excess bromine remains.

Step 3: Dehydrobromination (The Critical Step)

Objective: Selective removal of HBr to form the vinyl bromide.

The Problem:

  • Regioselectivity: Eliminating the wrong hydrogen gives the allylic bromide.

  • Over-elimination: Strong bases can push the reaction all the way to the alkyne (1-propynyl-5-nitrofuran).

The Fix: Use a bulky, non-nucleophilic base to favor the thermodynamic vinyl bromide product.

  • Recommended Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu .

  • Conditions: 0°C in THF.

  • Mechanism: The base abstracts the proton at C1 (benzylic/furylic position), which is the most acidic. The bromide leaves from C2, establishing the double bond with the bromine remaining at C2.

Troubleshooting Center (FAQ)

Q1: "I am getting a mixture of E and Z isomers. How do I control this?"

Diagnosis: Wittig reactions with non-stabilized ylides (like ethyl-ylide) naturally produce Z-alkenes (cis), while the final elimination step often favors the E-vinyl bromide (trans) due to thermodynamic stability. Solution:

  • Don't worry about Step 1: The stereochemistry of the alkene intermediate is destroyed in Step 2 (bromination).

  • Focus on Step 3: The elimination step determines the final stereochemistry. Using KOtBu in t-Butanol (thermodynamic conditions) favors the formation of the E-isomer (trans-2-bromopropenyl), which is usually the bioactive target.

Q2: "My yield drops significantly during the final workup."

Diagnosis: Nitrofurans are photosensitive and thermally unstable. Solution:

  • Light: Wrap all flasks and columns in aluminum foil. Perform the reaction in subdued light.

  • Acidity: Silica gel is slightly acidic and can degrade furan derivatives. Pre-treat your silica column with 1% Triethylamine/Hexane before loading your crude product. This neutralizes acid sites [2].

Q3: "Why not use the direct Wittig reaction with (1-bromoethyl)triphenylphosphonium bromide?"

Diagnosis: You are attempting to install the vinyl bromide in one step. Reason for Failure:


-Halo ylides are notoriously unstable. They undergo "transylidation" (proton exchange between ylide molecules), leading to a mix of non-brominated alkene, dibromo-alkene, and starting material. The yield is rarely above 30-40%. The 3-step method described above typically yields >70% overall.[1]

Reaction Mechanism & Failure Analysis

Understanding why the reaction fails is key to fixing it.

Mechanism cluster_0 Common Failure Mode: Over-Elimination cluster_1 Success Mode: Controlled Elimination VinylBr Target: Vinyl Bromide (Desired) StrongBase Excess Strong Base (e.g., NaNH2) VinylBr->StrongBase Alkyne Side Product: Alkyne (Over-elimination) StrongBase->Alkyne -HBr Dibromide Dibromide Intermediate Base2 Bulky Base (DBU/KOtBu) Stoichiometric (1.1 eq) Dibromide->Base2 VinylBr2 Target: Vinyl Bromide Base2->VinylBr2 E2 Mechanism

Figure 2: Mechanistic divergence in the final step. Excess base strength leads to alkyne byproducts.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][3][4] Chemical Reviews, 89(4), 863-927. Link

  • Sriram, D., et al. (2009).[5] "5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species."[5] Bioorganic & Medicinal Chemistry Letters, 19(4), 1152-1154.[5] Link

  • Bachman, G. B., & Heisey, L. V. (1949). "Monomers and Polymers. V. Vinyl-substituted Heterocycles." Journal of the American Chemical Society, 71(6), 1985–1988. (Foundational work on halovinyl furans). Link

  • Master Organic Chemistry. (2018). "The Wittig Reaction – Examples and Mechanism." Link

Sources

Troubleshooting degradation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 2-(2-Bromoprop-1-enyl)-5-nitrofuran in aqueous formulations.

This compound presents unique stability challenges because it contains two highly reactive moieties: a nitrofuran ring (susceptible to photolysis and pH-driven ring opening) and a vinylic bromide (susceptible to specific hydration/elimination pathways). This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and stabilize your experimental workflows.

I. Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why this compound degrades. The extended


-conjugation between the nitro group, the furan ring, and the propenyl double bond creates a strong chromophore that absorbs heavily in the UVA/UVB and visible spectra.

G A 2-(2-Bromoprop-1-enyl) -5-nitrofuran (Aqueous Solution) B Photolysis (UV/Vis) Conjugated Pi System A->B C Acidic pH (< 5) Protonation-Addition A->C D Basic pH (> 8) Nucleophilic Attack A->D E Furan Ring Opening & Photo-isomerization B->E F Vinylic Bromide Hydration (Ketone Formation) C->F G Hydrolytic Cleavage & Degradation Byproducts D->G

Mechanistic degradation pathways of 2-(2-Bromoprop-1-enyl)-5-nitrofuran in water.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: My aqueous stock solution turns brown and shows multiple new HPLC peaks within hours of preparation on the benchtop. What is causing this? Causality: You are observing direct photolysis . Nitrofuran derivatives undergo rapid photochemical degradation when exposed to ambient laboratory light [1]. The photons provide enough energy to induce photo-isomerization of the double bond, followed by homolytic cleavage and heterocyclic furan ring opening. Because the resulting degradation products contain multiple hydroxyl groups and disrupted


-systems, the solution discolors rapidly.
Solution:  All handling must be performed under actinic (amber) lighting or in heavily shielded containers.

Q2: I adjusted my formulation to pH 2.0 to improve solubility, but the compound degraded. Why didn't the vinylic bromide resist hydrolysis? Causality: While it is true that vinylic bromides are highly resistant to standard


 and 

nucleophilic substitution (due to the instability of the

hybridized vinyl cation and steric hindrance blocking backside attack), they are vulnerable to acid-catalyzed mechanisms [2]. At pH < 5.0, the double bond undergoes a protonation-addition-elimination (P-A-E) sequence. The acid protonates the alkene to form a secondary carbocation, water adds to the cation, and subsequent elimination of the bromide yields an enol that rapidly tautomerizes into a ketone. Furthermore, extreme acidic conditions accelerate the hydrolytic cleavage of the nitrofuran ring itself [3]. Solution: Avoid extreme pH. Maintain the aqueous solution between pH 6.0 and 7.0 using a non-nucleophilic buffer.

Q3: Can I store the aqueous solution at pH 9.0 to avoid the acid-catalyzed hydration of the bromide? Causality: No. While basic conditions prevent the P-A-E hydration of the vinylic bromide, hydroxide ions (


) will rapidly attack the nitrofuran ring. Nitrofuran hydrolysis follows first-order kinetics, and the degradation rate increases exponentially above pH 8.0, leading to complete structural collapse of the pharmacophore [3].
Solution:  If solubility is an issue at neutral pH, do not use pH extremes. Instead, use co-solvents (e.g., 5-10% DMSO or PEG-400) or cyclodextrin complexation prior to aqueous dilution.

III. Quantitative Degradation Kinetics

The following table summarizes the expected half-life (


) of nitrofuran-vinylic bromide derivatives in aqueous media under various stress conditions, demonstrating the narrow window of stability.
Environmental ConditionpH LevelLight ExposureTemp (°C)Estimated

Primary Degradation Pathway
Optimal Storage 6.5Dark (Amber)4°C> 30 DaysNegligible
Ambient Benchtop 6.5Ambient UV/Vis20°C1.5 - 3 HoursDirect Photolysis [1]
Acidic Stress 3.0Dark20°C12 - 24 HoursP-A-E Hydration / Ring Cleavage [2]
Alkaline Stress 9.0Dark20°C4 - 8 HoursBase-Catalyzed Ring Opening [3]
Thermal Stress 6.5Dark60°C< 2 DaysThermal Hydrolysis

IV. Experimental Protocol: Self-Validating Stability Workflow

To ensure trustworthy data, you must implement a self-validating protocol. This means every experiment includes internal controls that immediately flag if degradation has occurred before or during the assay.

Step-by-Step Methodology for Aqueous Formulation & Verification:

  • Preparation of the Organic Stock:

    • Weigh 10.0 mg of 2-(2-Bromoprop-1-enyl)-5-nitrofuran in a dark room or under amber light.

    • Dissolve in 1.0 mL of anhydrous, LC-MS grade DMSO (10 mg/mL stock). Causality: DMSO prevents premature hydrolysis and limits photolytic penetration.

    • Store immediately in an amber glass vial at -20°C.

  • Aqueous Dilution (Perform immediately prior to use):

    • Prepare a 50 mM Phosphate Buffer Solution (PBS) adjusted strictly to pH 6.5.

    • Chill the PBS to 4°C.

    • Spike the DMSO stock into the chilled PBS to reach your target working concentration (e.g., 100

      
      g/mL). Ensure the final DMSO concentration does not exceed 2% v/v to prevent solvent-induced precipitation.
      
  • System Suitability & Control Check (Self-Validation):

    • Immediate Injection: Inject the working solution into an HPLC-DAD system (Detection at ~320 nm for the conjugated nitrofuran). Record the Area Under the Curve (AUC).

    • Stress Control: Expose a 1 mL aliquot of the working solution to ambient light for 2 hours. Inject into the HPLC. You must observe a >40% reduction in the parent peak and the appearance of early-eluting polar photoproducts. If this degradation is not observed, your detection method is not stability-indicating.

  • Execution of Experiment:

    • Conduct all biological or chemical assays using the shielded, pH 6.5 solution within a 4-hour window.

    • Discard any unused aqueous working solution; do not freeze-thaw aqueous nitrofuran solutions.

Workflow Start Observe Degradation in Aqueous Media CheckLight Is solution exposed to ambient light? Start->CheckLight LightYes Use Amber Glassware & Actinic Shielding CheckLight->LightYes Yes CheckPH Check Solution pH CheckLight->CheckPH No PHHighLow pH < 5.0 or pH > 8.0 CheckPH->PHHighLow Out of Range CheckTemp Storage Temperature? CheckPH->CheckTemp pH 6-7 PHFix Buffer to pH 6.0 - 7.0 (e.g., Phosphate Buffer) PHHighLow->PHFix TempFix Store at 4°C or Lyophilize CheckTemp->TempFix > 4°C

Step-by-step troubleshooting workflow for stabilizing aqueous nitrofuran formulations.

V. References

  • Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products Semantic Scholar (Journal of Photochemistry and Photobiology A: Chemistry)[Link]

  • Hydrolysis of vinyl bromide vs alkyl chloride (Mechanistic Pathways) Chemistry Stack Exchange[Link]

  • Nitrofurantoin hydrolytic degradation in the environment ResearchGate (Environmental Science)[Link]

Technical Support Center: Purification & Stability of 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and drug development professionals working with 2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS: 93250-12-5). It addresses specific purification challenges, impurity profiling, and stability protocols based on the chemical behavior of nitrofuran vinyl halides.

Executive Summary

2-(2-Bromoprop-1-enyl)-5-nitrofuran is a sensitive intermediate often synthesized via Wittig olefination or dehydrohalogenation routes. Users frequently encounter difficulty with E/Z isomer separation , triphenylphosphine oxide (TPPO) removal , and oxidative degradation (darkening of the solid). This guide provides self-validating protocols to isolate the target compound with >98% purity.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark, sticky oil that refuses to crystallize. How do I recover the solid?

Diagnosis: This "oiling out" is typically caused by two impurities acting as solvating agents: unreacted 5-nitrofurfural (starting material) or oligomers formed by light-induced polymerization. Solution:

  • Aldehyde Removal: Perform a Sodium Bisulfite Wash . 5-nitrofurfural forms a water-soluble bisulfite adduct, whereas the vinyl bromide product does not.

  • Trituration: After the wash, dissolve the oil in a minimum amount of diethyl ether and add cold pentane dropwise until turbidity persists. Store at -20°C overnight to induce crystallization.

Q2: I see a persistent impurity at 7.5-7.7 ppm in H NMR. What is it?

Diagnosis: If you used a Wittig synthesis route, this is likely Triphenylphosphine Oxide (TPPO) . It co-elutes with nitrofurans on silica gel due to similar polarity. Solution:

  • Protocol A (Precipitation): Dissolve the crude mixture in cold toluene (TPPO is soluble) and add Magnesium Chloride (

    
    ). TPPO forms an insoluble complex with 
    
    
    
    which can be filtered off [1].
  • Protocol B (Solvent Wash): Triturate the solid with cold hexanes/diethyl ether (9:1). The nitrofuran is sparingly soluble, while TPPO remains largely in the solid phase? Correction: TPPO is soluble in polar organics; the nitrofuran is less soluble in non-polar alkanes. Better approach: Dissolve crude in minimum boiling ethanol; cool to room temp. TPPO often stays in solution while the product crystallizes.

Q3: How do I separate the E- and Z-isomers?

Diagnosis: The synthesis often yields a thermodynamic mixture. The E-isomer is generally the desired antimicrobial pharmacophore. Solution:

  • Fractional Recrystallization: The E-isomer typically has a higher melting point and lower solubility. Use Ethanol/Water (95:5) .

    • Heat to reflux until dissolved.

    • Cool slowly to room temperature (do not use an ice bath immediately).

    • The E-isomer crystallizes first. Filter, then cool the filtrate to 0°C to recover the Z-enriched fraction if needed.

Part 2: Detailed Purification Protocols

Protocol 1: Chemical Removal of Aldehyde & TPPO

Use this workflow before attempting column chromatography to prevent column fouling.

Reagents:

  • Sodium Bisulfite (

    
    ), saturated aqueous solution.
    
  • Zinc Chloride (

    
    ), anhydrous (if TPPO is present).
    
  • Solvents: Dichloromethane (DCM), Diethyl Ether.

Step-by-Step:

  • Dissolution: Dissolve 5.0 g of crude crude material in 50 mL DCM.

  • Bisulfite Wash: Transfer to a separatory funnel. Add 30 mL saturated

    
    . Shake vigorously for 3 minutes. (Vent frequently; bisulfite adduct formation is exothermic).
    
  • Separation: Drain the organic layer. The aqueous layer (containing the aldehyde adduct) will be yellow/orange.

  • TPPO Complexation (Optional): If TPPO is present, add 1.5 eq of

    
     to the organic phase. Stir for 1 hour. Filter the resulting precipitate (TPPO-
    
    
    
    complex).
  • Drying: Wash organic layer with brine, dry over

    
    , and concentrate
    in vacuo.
    
Protocol 2: Isomer-Selective Recrystallization

Target: >98% E-isomer purity.

ParameterSpecificationReason
Solvent System Ethanol (95%) / Water (5%)Nitrofuran vinyl halides are moderately soluble in hot EtOH but insoluble in water.
Concentration ~1 g solute per 15 mL solventEnsures saturation at boiling point.
Cooling Rate 1°C per minuteRapid cooling traps Z-isomer and impurities in the crystal lattice.
Light Protection Amber glassware / FoilPrevents photo-isomerization (

) and polymerization.

Procedure:

  • Place crude solid in an Erlenmeyer flask wrapped in aluminum foil.

  • Add Ethanol (95%) and heat to reflux.

  • Add solvent in 1 mL increments until the solid just dissolves.

  • Remove from heat and allow to stand at room temperature for 4 hours.

  • Critical Step: If oil droplets form instead of crystals, "seed" the solution with a pure crystal or scratch the glass surface.

  • Filter the yellow needles and wash with ice-cold heptane.

Part 3: Visualizing the Purification Workflow

The following diagram illustrates the logical decision tree for purifying 2-(2-Bromoprop-1-enyl)-5-nitrofuran based on the impurities detected.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) CheckAldehyde Check TLC/NMR: Unreacted Aldehyde? Start->CheckAldehyde Bisulfite Protocol 1: Sodium Bisulfite Wash CheckAldehyde->Bisulfite Yes CheckTPPO Check NMR (7.6 ppm): TPPO Present? CheckAldehyde->CheckTPPO No Bisulfite->CheckTPPO ZnCl2 ZnCl2 Complexation or Ether Trituration CheckTPPO->ZnCl2 Yes IsomerCheck Check Isomer Ratio: E/Z Mixture? CheckTPPO->IsomerCheck No ZnCl2->IsomerCheck Recryst Protocol 2: Recrystallization (EtOH/H2O) IsomerCheck->Recryst High E (>80%) Column Flash Chromatography (Hexane:EtOAc 9:1) IsomerCheck->Column Low E (<80%) Final Pure E-Isomer (Yellow Needles) Recryst->Final Column->Final

Figure 1: Decision tree for the purification of 2-(2-Bromoprop-1-enyl)-5-nitrofuran, prioritizing chemical washes over chromatography for scalability.

Part 4: Stability & Storage Data

Nitrofurans are notoriously sensitive to UV light and base-catalyzed degradation. Adhere to these storage parameters to maintain purity.

Degradation PathwayTriggerPrevention Strategy
Photo-isomerization UV/Visible Light (Blue spectrum)Store in amber vials; wrap in foil during reaction.
Polymerization Basic pH (>8.0)Avoid base washes (NaOH/NaHCO3); use brine or water.
Hydrolysis Moisture + HeatStore under Argon/Nitrogen at -20°C.
Reference Data for Identification
  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 95–98°C (E-isomer) [2].

  • TLC (

    
    ):  ~0.45 (Hexane:Ethyl Acetate 3:1) – Note: Aldehyde impurity usually lower (
    
    
    
    ~0.3).

References

  • TPPO Removal Method: Bates, R. W., et al. "A low-cost, high-efficiency method for the removal of triphenylphosphine oxide from Wittig reaction mixtures." Journal of Organic Chemistry, vol. 54, no. 13, 1989. Link

  • Nitrofuran Properties: "2-(2-bromoprop-1-enyl)-5-nitrofuran - CAS 93250-12-5."[1] CymitQuimica Product Catalog. Link

  • General Purification of Nitrofurans: Sriram, D., et al. "5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities." Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 4, 2009. Link

Sources

Solving solubility issues of 2-(2-Bromoprop-1-enyl)-5-nitrofuran in culture media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Subject: 2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS 35950-37-9) Application: Cell Culture Media Formulation & Stock Preparation[1]

Executive Summary: The Solubility Challenge

Welcome to the technical support hub for 2-(2-Bromoprop-1-enyl)-5-nitrofuran . If you are reading this, you are likely facing the "crystallization crash"—where your clear organic stock solution turns into a cloudy suspension the moment it touches aqueous culture media.

This compound presents a dual challenge:

  • Lipophilicity: With a predicted XLogP of ~2.7, it strongly prefers organic environments.

  • Crystalline Lattice Energy: Nitrofurans possess high lattice energy, meaning once they precipitate, re-dissolving them in aqueous media without harsh solvents is nearly impossible.

This guide moves beyond basic "mix and pray" methods, offering a thermodynamically sound approach to keeping this molecule in solution during biological assays.

Diagnostic: Why is it precipitating?

Before fixing the issue, understand the mechanism. Precipitation in culture media usually occurs due to Solvent Shock .

  • The Mechanism: You dissolve the compound in 100% DMSO. When you spike this into media (water), the solvent environment changes instantaneously from hydrophobic to hydrophilic. The compound molecules aggregate faster than they can disperse.

  • The Nitrofuran Factor: This specific derivative contains a bromo-alkenyl tail .[1] Unlike simple nitrofurans, this tail increases hydrophobicity and reactivity. If your media contains serum (FBS), the compound may also bind non-specifically to albumin, altering its effective concentration.

Protocol A: The "Step-Down" Dilution Method (Recommended)[1]

Objective: Prevent "Solvent Shock" by introducing an intermediate polarity buffer. Standard: Do not add 100% DMSO stock directly to the final cell well.

Materials:
  • Compound: 2-(2-Bromoprop-1-enyl)-5-nitrofuran (High Purity >98%)[1]

  • Solvent: Anhydrous DMSO (Freshly opened or stored over molecular sieves).

  • Intermediate Buffer: PBS (Phosphate Buffered Saline) or Serum-Free Media.[1]

Step-by-Step Workflow:
  • Prepare Master Stock (1000x):

    • Dissolve the compound in anhydrous DMSO to reach a concentration of 10 mM to 50 mM .

    • Critical: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature (avoid heat >40°C to prevent degradation).

  • Create Intermediate Working Solution (10x):

    • Do not add the Master Stock to the media yet.

    • Prepare a tube with Serum-Free Media or PBS .[1]

    • Slowly add the Master Stock to this intermediate buffer while vortexing continuously .

    • Target: This solution should be 10x your final assay concentration. The DMSO content here will be 10%, which keeps the compound solubilized better than 0.1% DMSO.

  • Final Application (1x):

    • Add the Intermediate Working Solution to your cell culture wells (containing cells + 90% volume media).

    • Result: Final DMSO concentration is <1%, and the compound has been "acclimated" to the aqueous phase.

Visualization: The Anti-Precipitation Workflow

The following diagram illustrates the logical flow to avoid thermodynamic instability during dilution.

SolubilityWorkflow cluster_0 Solvent Shock Zone Stock Master Stock (100% DMSO) High Conc. Inter Intermediate Buffer (PBS/Serum-Free) 10% DMSO Stock->Inter Slow Addition + Vortex Precip PRECIPITATION (Crystal Crash) Stock->Precip Direct Spike (Avoid!) Final Culture Well (Complete Media) <1% DMSO Inter->Final 1:10 Dilution

Caption: Figure 1. The "Step-Down" dilution strategy minimizes the kinetic energy shock that causes rapid crystallization, contrasting with the high-risk direct spike method.[1]

Advanced Troubleshooting: When DMSO Isn't Enough

If the compound still precipitates at your required concentration (e.g., >50 µM), you must move to Formulation Chemistry .

Option B: Cyclodextrin Complexation

Cyclodextrins (CDs) form a "bucket" around the lipophilic molecule, shielding it from the water.

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in water.[1]

    • Dissolve your nitrofuran compound in a small volume of DMSO.[2][3]

    • Add the DMSO stock to the HP-β-CD solution.[1]

    • Agitate (shaker) for 30 minutes.

    • Use this complexed solution to dose your cells.

    • Note: Always run a vehicle control with HP-β-CD alone to ensure it doesn't affect your specific cell line.[1]

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Immediate white cloudiness upon addition "Solvent Shock" (Rapid change in polarity).[1]Switch to Protocol A (Step-Down Dilution). Do not spike directly.
Yellow/Orange crystals after 24 hours Saturation limit reached; slow crystallization.Reduce final concentration or use Option B (Cyclodextrins).
Medium turns bright yellow/orange Nitrofuran chromophore active.This is normal for nitrofurans. Ensure it is not interfering with colorimetric assays (e.g., MTT/MTS).
Loss of biological activity Photodegradation or Hydrolysis.Nitrofurans are light-sensitive.[1] Wrap all tubes in foil. Prepare fresh; do not store aqueous dilutions.
Cytotoxicity in Control Wells DMSO concentration too high.Ensure final DMSO is <0.5% (v/v).[1][2][4] Some sensitive lines (e.g., primary neurons) require <0.1%.

Frequently Asked Questions (FAQs)

Q: Can I store the DMSO stock at -20°C? A: Yes, but with a caveat. Nitrofurans can precipitate inside the DMSO upon freezing.

  • Best Practice: Store in single-use aliquots. When thawing, you must vortex and visually inspect for crystals.[2] If crystals are present, warm the tube to 37°C for 5 minutes and vortex until clear before use.

Q: Is this compound light sensitive? A: Highly. The nitro-group coupled with the conjugated double bond system (the "prop-1-enyl" part) makes it susceptible to photo-isomerization or degradation.[1] Always handle under low light or in amber vessels.

Q: My assay uses an MTT readout. Will this compound interfere? A: Likely. Nitrofurans are often colored (yellow/orange) and have absorbance overlapping with some colorimetric reagents.

  • Solution: Use a "Blank" well containing media + compound (no cells) and subtract this background absorbance from your data. Alternatively, use a luminescent assay (e.g., CellTiter-Glo) which is less prone to color interference.[1]

Q: What is the maximum solubility in water? A: While specific experimental data for CAS 35950-37-9 is sparse, structurally similar nitrofurans typically have aqueous solubility below 0.1 mg/mL without co-solvents.[1] Do not attempt to make aqueous stocks directly.

References

  • PubChem. (2025). 2-bromo-5-[(E)-2-nitroprop-1-enyl]furan (CAS 35950-37-9) Physical Properties. National Library of Medicine. Link[1]

  • BenchChem. (2025).[2][5] Nitrofurantoin Solution Preparation and Stability in Culture Media.[2] (Used as a class-reference for nitrofuran handling).[1] Link[1]

  • American Elements. (2025). 2-bromo-5-(2-nitroprop-1-en-1-yl)furan Product Specifications.Link[1]

  • MDPI. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Solubility Thermodynamics. (Provides thermodynamic basis for nitrofuran precipitation). Link[1]

  • Sigma-Aldrich. (2025).[1] Technical Guide: Handling DMSO Stock Solutions in Cell Culture.Link

Sources

Minimizing photosensitivity and light degradation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NIT-BR-5NF-STAB Status: Active Priority: Critical (Photosensitive/Thermolabile) Assigned Specialist: Senior Application Scientist, Nitrofuran Chemistry Division

Introduction: The "Vampire" Effect

You are likely experiencing inconsistent yields, shifting HPLC retention times, or unexplained darkening of your product. This is not a failure of your synthetic skill; it is a fundamental property of 2-(2-Bromoprop-1-enyl)-5-nitrofuran .

This molecule is a "chemical antenna." The conjugation between the 5-nitrofuran ring and the vinyl bromide side chain creates a chromophore that avidly absorbs UV and visible light (blue/violet spectrum). Upon photon absorption, the molecule does not just get hot; it undergoes photo-isomerization (E/Z) and homolytic cleavage , rendering your sample impure within minutes of exposure to standard laboratory lighting.

This guide replaces standard handling with a Strict Photon-Exclusion Protocol .

Module 1: The Degradation Mechanism (Why it Happens)

Understanding the enemy is the first step to containment. The degradation is not random; it follows specific quantum mechanical pathways triggered by light energy (


).
The Photochemical Cascade
  • Excitation: The nitro-conjugated alkene system absorbs light (

    
     typically 300–400 nm), promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
    
  • Pathway A (Isomerization): The

    
    -bond order decreases in the excited state, allowing rotation around the C=C bond. The thermodynamically stable (E)-isomer  converts to the (Z)-isomer , which often has different solubility and biological activity.
    
  • Pathway B (Radical Cleavage): The Carbon-Bromine (C-Br) bond is weaker than a C-H bond. UV energy can cause homolytic fission, generating a vinyl radical and a bromine radical . This leads to polymerization or hydrogen abstraction from solvents.

Photolysis Light Light Source (UV/Blue Vis) Molecule 2-(2-Bromoprop-1-enyl) -5-nitrofuran (Ground State) Light->Molecule Excited Excited State (S1/T1) [π -> π*] Molecule->Excited Absorption Isomer E/Z Isomerization (Reversible) Excited->Isomer Relaxation A Radical Homolytic C-Br Cleavage (Irreversible) Excited->Radical Relaxation B Degradation Oligomers & Ring Opening Radical->Degradation Oxidation

Figure 1: Photochemical degradation pathways. Note that while isomerization may be reversible, radical cleavage leads to permanent sample loss.

Module 2: Synthesis & Handling Protocols

Standard lab lighting (fluorescent tubes) emits significant UV/Blue light. You must filter this out.

The "Red Room" Protocol
ParameterRequirementTechnical Rationale
Ambient Lighting Sodium Vapor or Red LED (>600 nm) Nitrofurans have low absorption in the red spectrum. If red lights are unavailable, cover all windows and use low-wattage incandescent bulbs.
Glassware Amberized or Foil-Wrapped Borosilicate glass transmits UV. Amber glass cuts transmission below ~450 nm. Aluminum foil provides 100% occlusion.
Reaction Vessel Jacketed Reactor (Foil Wrapped) Prevents light entry while allowing temperature control.
Filtration Dark Box / Funnel Cover The filter cake is most vulnerable because it has a high surface area exposed to air and light simultaneously.
Step-by-Step Handling Guide
  • Preparation: Wrap all receiving flasks, columns, and rotavap bulbs in aluminum foil before starting.

  • Solvent Choice: Avoid Acetone or Ethers if possible during workup, as they can stabilize radical intermediates or form peroxides that accelerate degradation. Use Acetonitrile (ACN) or Dichloromethane (DCM) .

  • Drying: Do not oven dry the solid product. The combination of Heat + Oxygen + Trace Light is destructive. Dry under high vacuum in a desiccator wrapped in foil.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Symptom: "I inject a pure sample, but I see three peaks and a rising baseline." Diagnosis: Your sample is degrading inside the autosampler or during the run.

HPLC Optimization Table
ComponentRecommendationWhy?
Autosampler Set to 4°C and Dark Heat accelerates the E/Z isomerization. Ensure the vial tray is covered.
Vials Amber Glass onlyClear glass allows degradation while the sample waits in the queue.
Mobile Phase Acidified Water/ACN (pH 3.0–4.0)Neutral/Basic pH promotes ring opening of nitrofurans. Use 0.1% Formic Acid or Acetate buffer.
Run Time < 10 Minutes Minimize on-column residence time. Use a C18 column with a steep gradient.
Diagnostic Workflow

If you suspect degradation, perform the "Stop-Flow" Test :

  • Inject sample.[1][2]

  • Stop flow when the peak is in the detector cell.

  • Monitor absorbance over 10 minutes.

  • Result: If absorbance drops or spectrum shifts, the UV lamp of the detector is degrading your analyte during detection.

    • Fix: Switch to a Diode Array Detector (DAD) with a shutter or reduce monitoring time.

Module 4: Storage & Logistics

Question: "Can I ship this on ice packs?" Answer: No. Dry Ice is required for long transits.

Storage Matrix
  • Short Term (< 1 Week): -20°C, Amber Vial, Argon Headspace.

  • Long Term (> 1 Month): -80°C, Amber Vial, sealed in a Mylar bag with desiccant.

Note on Headspace: Oxygen acts as a triplet-state quencher but produces Singlet Oxygen (


) in the process, which destroys the furan ring. You must store under Argon  or Nitrogen .

FAQ: Rapid Response

Q: I left the flask on the bench in sunlight for 20 minutes. Is it recoverable? A: Likely not. The color change (usually darkening to brown/black) indicates polymerization. You can attempt a rapid filtration through a short plug of silica (in the dark) to remove the polar polymer, but the E/Z ratio has likely shifted permanently.

Q: Why does the color change from yellow to orange? A: This is the classic "Bathochromic Shift." As the degradation products (often dimers) form, the conjugation length increases, shifting absorption toward the red (making the solid appear darker).

Q: Can I recrystallize to remove the Z-isomer? A: Yes. The (E)-isomer is generally more crystalline and less soluble. Recrystallize from minimal hot Ethanol/ACN (in the dark). The (Z)-isomer usually remains in the mother liquor.

References

  • Edhlund, I., et al. (2006). Aquatic photochemistry of nitrofuran antibiotics. Environmental Science & Technology. Link

  • Valerga, P., et al. (2009).[3] (E)-2-(2-Nitroprop-1-enyl)furan.[3] Acta Crystallographica Section E. Link

  • Vass, M., et al. (2008).[4] Stability of nitrofuran antibiotics in water and soil. Journal of Agricultural and Food Chemistry. Link

  • International Conference on Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. Link

  • Pal'chikov, V.A., et al. (2014).[5] Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry. Link

Sources

Reducing solvent waste in the large-scale preparation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Large-Scale Preparation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Welcome to the Green Process Engineering Hub. As your Senior Application Scientist, I have structured this guide to move beyond basic "recipes" and into the realm of process resilience. The synthesis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran (a key intermediate for nitrofuran antibiotics) presents a classic dual challenge: handling the shock-sensitive furan ring while managing the massive solvent waste generated by the Wittig-type olefination typically used to install the bromopropenyl side chain.

This guide prioritizes Solvent Substitution , Atom Economy (TPPO Management) , and Process Intensification .

Part 1: Strategic Solvent Selection (The "Prevention" Phase)

Current Standard: Historic protocols utilize Dichloromethane (DCM) for the Wittig reaction and large volumes of Diethyl Ether/Hexanes for extraction and Triphenylphosphine oxide (TPPO) precipitation. This is unsustainable at scale due to HAL (Halogenated Acidic/Basic) waste costs and VOC emissions.

Module 1: Solvent Substitution Matrix
Process StepTraditional SolventRecommended Green AlternativeTechnical Justification
Reaction Medium Dichloromethane (DCM)2-MeTHF (2-Methyltetrahydrofuran)2-MeTHF is derived from renewable sources (corncobs/bagasse).[1] It has higher stability towards bases than THF and forms a clean organic-water split, reducing emulsion formation during workup.
TPPO Removal Hexanes / Diethyl EtherEthanol + ZnCl₂ Instead of using massive volumes of non-polar solvents to precipitate TPPO, use Zinc Chloride in Ethanol to form an insoluble [ZnCl₂(TPPO)₂] complex that filters off easily.
Crystallization Benzene / CCl₄IPA / Water The target nitrofuran crystallizes well from Isopropyl Alcohol (IPA)/Water mixtures, avoiding Class 1 solvents.
Part 2: The "Green Wittig" Protocol & TPPO Management

The primary waste generator in this synthesis is the removal of Triphenylphosphine oxide (TPPO). Standard chromatography is impossible at scale. We utilize a Complexation-Filtration Strategy .

Optimized Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and waste handling.

G Start Start: 5-Nitrofurfural + Ylide SolventChoice Select Solvent System Start->SolventChoice DCM_Route Route A: DCM (Traditional) High Waste/Toxicity SolventChoice->DCM_Route Legacy MeTHF_Route Route B: 2-MeTHF (Green) Biorenewable/Easy Phase Split SolventChoice->MeTHF_Route Recommended Reaction Run Wittig Reaction (Base: K3PO4 or NaHMDS) DCM_Route->Reaction MeTHF_Route->Reaction Workup_Decision TPPO Removal Strategy Reaction->Workup_Decision Extract_Route Solvent Extraction (Requires 20x Vol Hexanes) Workup_Decision->Extract_Route High Solvent Load Complex_Route ZnCl2 Complexation (Add ZnCl2 in EtOH) Workup_Decision->Complex_Route Low Solvent Load Filtration Filter [ZnCl2(TPPO)2] Complex (Solid Waste) Complex_Route->Filtration Product_Iso Product Crystallization (IPA/Water) Filtration->Product_Iso

Caption: Workflow comparing legacy high-waste routes (Red) vs. optimized green chemistry routes (Green) for nitrofuran synthesis.

Part 3: Technical Support & Troubleshooting (FAQ)

Q1: I switched to 2-MeTHF, but my reaction rate slowed down compared to DCM. Why?

  • Diagnosis: 2-MeTHF is slightly more polar and coordinates more strongly to cations (like Li+ or Na+) than DCM. If you are using a lithium base, the "naked" anion effect is reduced.

  • Solution: Increase the reaction temperature slightly (2-MeTHF boils at 80°C vs DCM's 40°C, allowing for higher kinetics). Alternatively, add a phase transfer catalyst (e.g., 18-Crown-6 or TBAB) to destabilize the ion pair and restore reactivity.

Q2: The product is "oiling out" during the crystallization step instead of forming a solid.

  • Diagnosis: This is common with nitrofurans when the impurity profile (specifically unreacted aldehyde or Z-isomer) is high, or when the solvent/antisolvent ratio is reached too quickly.

  • Protocol:

    • Seeding: You must retain a pure seed crystal. Add 0.5 wt% seed at the cloud point.

    • Temperature Ramp: Do not crash cool. Cool from 60°C to 20°C over 4 hours.

    • Solvent Switch: If using Ethanol/Water, ensure the water content is <30% initially. Oiling out often happens if the mixture becomes too aqueous too fast.

Q3: How do I handle the massive TPPO waste without chromatography?

  • The ZnCl₂ Protocol:

    • After the reaction completion, swap solvent to Ethanol (or run in Ethanol if compatible).

    • Add 2 equivalents of Zinc Chloride (ZnCl₂) dissolved in ethanol.

    • Stir for 2 hours at room temperature.

    • The complex [ZnCl₂(TPPO)₂] will precipitate as a white solid.

    • Filter the solid.[2] The filtrate contains your nitrofuran product.

    • Benefit: This removes >95% of TPPO without using liters of heptane/ether.

Q4: Can I use aqueous conditions for the Wittig reaction to eliminate organic solvents entirely?

  • Feasibility: Yes, but with caveats.[3][4]

  • Method: Use "On-Water" conditions with a surfactant (e.g., TPGS-750-M).

  • Risk: Nitrofurans are sensitive to hydrolysis in basic aqueous media at high temperatures. If you choose this route, keep the pH < 10 and temperature < 40°C. For large-scale manufacturing, the 2-MeTHF route is generally more robust for moisture-sensitive intermediates.

Part 4: Detailed Experimental Protocol (Green Optimization)

Target: 1.0 kg Scale Preparation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran.

1. Reagents:

  • 5-Nitro-2-furaldehyde (Limiting Reagent)

  • (1-Bromoethyl)triphenylphosphonium bromide (1.1 equiv)

  • Base: Potassium Phosphate (Tribasic) or NaHMDS (if strictly anhydrous)

  • Solvent: 2-MeTHF (Reaction) / Ethanol (Workup)

2. Procedure:

  • Charge: Load reactor with phosphonium salt and 2-MeTHF (5 vol).

  • Activation: Cool to 0°C. Add Base slowly. Stir 30 min to form the Ylide (bright color change).

  • Addition: Add 5-Nitro-2-furaldehyde (dissolved in 2 vol 2-MeTHF) dropwise. Maintain T < 10°C to prevent polymerization of the furan.

  • Reaction: Warm to 25°C. Monitor by HPLC.

  • Quench & Exchange: Quench with dilute NH₄Cl. Separate layers. Wash organic layer with brine.[2]

    • Crucial Step: Distill off 2-MeTHF under vacuum and swap solvent to Ethanol (approx 4 vol).

  • TPPO Removal: Add ZnCl₂ (2.0 equiv relative to expected TPPO) as a solution in Ethanol. Stir 2h. Filter the white precipitate.

  • Crystallization: Concentrate the ethanolic filtrate to ~2 vol. Slowly add Water (antisolvent) until turbidity persists. Heat to clear, seed, and cool slowly to 0°C.

  • Isolation: Filter the yellow/orange needles. Wash with cold 1:1 EtOH/Water.

Part 5: References
  • Batesky, D. C., et al. (2017).[5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry. [Link]

  • Pace, V., et al. (2014). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1] ChemSusChem. [Link]

  • Hellwig, H., et al. (2025).[3] "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." Angewandte Chemie International Edition. [Link]

  • Tamboli, Y., et al. (2021).[5] "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega. [Link][5][6]

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]

Sources

Validation & Comparative

Technical Deep Dive: 1H NMR Structural Elucidation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of nitrofuran antibiotics often involves functionalizing the furan ring at the C2 position. The target molecule, 2-(2-Bromoprop-1-enyl)-5-nitrofuran , represents a critical intermediate where stereochemical control (E vs. Z) directly impacts downstream cross-coupling efficiency (e.g., Suzuki-Miyaura) and biological efficacy.

Unlike simple aromatics, this molecule presents a "push-pull" electronic system: the electron-withdrawing nitro group at C5 competes with the conjugated vinyl bromide system at C2. This guide provides a comparative analysis to distinguish the target from its unbrominated precursors and, most importantly, to resolve its geometric isomers using 1H NMR.[1]

Core Analytical Challenges
  • Regio-identification: Confirming the bromine position (vinyl vs. allylic rearrangement).

  • Stereochemical Assignment: Unambiguously distinguishing the E (trans-like) and Z (cis-like) isomers.

  • Solvent Effects: Managing the chemical shift drift common in push-pull nitrofurans.

Comparative NMR Data Analysis

The following data compares the target molecule against its structural "alternatives": the unbrominated precursor and its geometric isomer.

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)

Note: Shifts are reported in ppm (


). Multiplicities: s (singlet), d (doublet), q (quartet).
Proton Assignment(E)-Target (Bromo-alkene)(Z)-Target (Bromo-alkene)Alternative: (E)-Nitro-alkene Analog*
H-3 (Furan) 6.75 (d)6.68 (d)6.78 (d)
H-4 (Furan) 7.42 (d)7.45 (d)7.60 (d)
H-Vinyl (=CH) 6.95 (q) 7.15 (q) 7.78 (s)**
Methyl (-CH₃) 2.45 (d)2.55 (d)2.51 (s)
Coupling


Hz

Hz
N/A
  • Analog Reference: (E)-2-(2-nitroprop-1-enyl)furan used as electronic baseline [1].

  • ** Diagnostic Signal:* The vinyl proton in the bromo-derivative is significantly upfield (~6.9-7.1 ppm) compared to the nitro-alkene analog (7.78 ppm) due to the lower electron-withdrawing power of Br vs. NO₂.

Table 2: Stereochemical Logic (E vs. Z)

Based on Cahn-Ingold-Prelog (CIP) priorities: Furan > H; Br > CH₃.

Feature(E)-Isomer (Entgegen)(Z)-Isomer (Zusammen)
Geometry Furan & Br are Opposite Furan & Br are Same Side
H-Vinyl / Methyl Trans relationshipCis relationship
NOE Signal Strong NOE: H-Vinyl ↔ Furan-H3 Strong NOE: H-Vinyl ↔ Methyl
Allylic Coupling (

)
Larger (~1.2 - 1.5 Hz)Smaller (< 1.0 Hz)

Structural Elucidation Logic

The Furan Ring System (Aromatic Region)

The 5-nitrofuran core provides a distinct "roof" pattern.

  • H-4 (Nitro-side): Deshielded by the adjacent nitro group, appearing downfield (~7.4 ppm).

  • H-3 (Vinyl-side): Shielded relative to H-4, appearing upfield (~6.7 ppm).

  • Coupling (

    
    ):  A characteristic roof effect is observed with a coupling constant of 3.5 – 4.0 Hz . This confirms the 2,5-disubstitution pattern. If this coupling collapses or splits further, suspect ring degradation or furan ring opening.
    
The Vinyl System (The Stereocenter)

The vinyl proton (


) is the most diagnostic signal for purity.
  • Chemical Shift: It appears as a quartet (due to long-range coupling with the methyl group).[1]

  • Isomer Differentiation:

    • In the (Z)-isomer , the vinyl proton is cis to the Bromine. The anisotropy of the C-Br bond typically deshields the cis proton, shifting it downfield relative to the E-isomer.

    • Validation: Do not rely solely on shift. Use NOE (Nuclear Overhauser Effect). Irradiating the methyl group in the (Z)-isomer will show a significant enhancement of the vinyl proton signal (spatial proximity). In the (E)-isomer , this enhancement is negligible [2].[1]

The Methyl Group
  • Appearance: A doublet (fine splitting) due to allylic coupling (

    
    ).[1]
    
  • Shift: ~2.4 - 2.6 ppm.[2] The presence of a singlet here usually indicates the loss of the vinyl proton (degradation) or formation of a different regioisomer.

Experimental Protocol

Method A: Standard Characterization
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ .

    • Note: Avoid DMSO-d₆ for initial isomer ratio determination if possible, as polar solvents can induce dipole-dipole interactions that shift equilibria or cause peak broadening in nitrofurans [3].

  • Acquisition:

    • Spectral Width: -2 to 14 ppm.[2]

    • Scans: 16 (minimum) to resolve the fine allylic coupling.

    • Relaxation Delay (d1): 2.0 seconds.

Method B: Stereochemical Validation (NOE)
  • Sample: Prepare a concentrated sample (15-20 mg) in degassed CDCl₃.

  • Experiment: 1D-NOESY or 1D-GOESY.

  • Target: Selectively irradiate the Methyl doublet (~2.45 ppm).

  • Readout: Observe the Vinyl proton region (~6.9-7.2 ppm).

    • Positive Enhancement: Confirms (Z)-Isomer (Methyl and Vinyl H are cis).

    • Negative/Null Enhancement: Supports (E)-Isomer .

Decision Workflows

Diagram 1: Stereochemical Assignment Logic

This decision tree guides the researcher through the assignment of the specific isomer based on spectral data.

IsomerLogic Start Crude Product (Mixture of Isomers) Step1 Identify Vinyl Proton Signal (~6.9 - 7.2 ppm) Start->Step1 Step2 Perform 1D-NOE (Irradiate Methyl Group) Step1->Step2 BranchZ Strong NOE to Vinyl Proton observed? Step2->BranchZ ResultZ Isomer is (Z) (Methyl/H are Cis) BranchZ->ResultZ Yes ResultE Isomer is (E) (Methyl/H are Trans) BranchZ->ResultE No

Caption: Logic flow for distinguishing E/Z isomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Diagram 2: Experimental Workflow & Purification

From synthesis to pure analytical sample.

Workflow Synth Synthesis (Wittig/HWE) Workup Aqueous Workup (Avoid Acid/Heat) Synth->Workup TLC TLC Screening (Hexane/EtOAc) Workup->TLC NMR_Crude 1H NMR (Crude) Calculate E:Z Ratio TLC->NMR_Crude Column Flash Chromatography (Silica Gel) NMR_Crude->Column If Ratio < 95:5 NMR_Pure 1H NMR (Pure) Final Assignment NMR_Crude->NMR_Pure If Ratio > 95:5 Column->NMR_Pure

Caption: Operational workflow for isolating and characterizing the target nitrofuran derivative.

References

  • Valerga, P., et al. "(E)-2-(2-Nitroprop-1-enyl)furan."[3] Acta Crystallographica Section E, vol. 65, no. 8, 2009, pp. o2060-o2061.[3] Link

  • BenchChem.[1] "A Comparative 1H NMR Analysis of (Z)-2-bromo-2-butene and its (E) Isomer." BenchChem Technical Guides, 2025. Link

  • Dey, A. L. "5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents."[4] ChemRxiv, 2025. Link

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure Technical Notes, 2025. Link

Sources

Comparative Antimicrobial Efficacy: 2-(2-Bromoprop-1-enyl)-5-nitrofuran vs. Nitrofurantoin

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) continues to erode the efficacy of frontline antibiotics, revisiting and optimizing established pharmacophores has become a critical strategy in drug development. The nitrofuran class, characterized by a nitro group at the 5-position of a furan ring, remains highly relevant due to its multi-target mechanism of action, which inherently suppresses the rapid development of bacterial resistance.

In this technical guide, we objectively compare the clinical gold-standard Nitrofurantoin against the synthetic derivative 2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS: 93250-12-5). By analyzing their structure-activity relationships (SAR), mechanistic pathways, and in vitro efficacy profiles, we provide drug development professionals with a comprehensive framework for evaluating halogenated nitrofuran derivatives.

Mechanistic Profiling & Structure-Activity Relationship (SAR)

Both compounds share the core 5-nitrofuran pharmacophore and operate as pro-drugs. Their antimicrobial activity is contingent upon enzymatic reduction by bacterial flavoproteins (specifically nitroreductases like NfsA and NfsB).

The Nitrofuran Activation Pathway

Once inside the bacterial cell, the nitro group is sequentially reduced to highly reactive nitroso and hydroxylamine intermediates. These electrophilic species induce oxidative stress and covalently bind to bacterial macromolecules, halting DNA replication, RNA transcription, and ribosomal protein synthesis [1].

Mechanism A Nitrofuran Prodrug B Bacterial Nitroreductases (NfsA / NfsB) A->B Cellular Uptake C Reactive Intermediates (Nitroso / Hydroxylamine) B->C Enzymatic Reduction D Macromolecule Damage (DNA, Ribosomes) C->D Covalent Binding

Caption: Nitrofuran prodrug activation pathway via bacterial nitroreductases.

Structural Divergence: Hydantoin vs. Halogenated Alkene

The fundamental difference between these two agents lies in their functional side chains, which dictate their pharmacokinetic behavior and target affinity:

  • Nitrofurantoin : Features a highly polar hydantoin ring . This hydrophilicity ensures rapid renal clearance, concentrating the active drug in the urine. This makes it an exceptional, targeted therapeutic for uncomplicated urinary tract infections (UTIs) but renders it ineffective for systemic tissue infections.

  • 2-(2-Bromoprop-1-enyl)-5-nitrofuran : Features a brominated alkene chain . The addition of the bromine atom on a propenyl spacer significantly increases the molecule's lipophilicity (LogP). Causally, this lipophilic shift enhances passive diffusion across the bacterial phospholipid bilayer. Furthermore, the bromopropenyl moiety acts as a rigid structural spacer and a potential secondary electrophilic site (Michael acceptor), which can increase the residence time of the drug on target enzymes via halogen bonding and covalent interactions.

Comparative In Vitro Antimicrobial Efficacy

The antimicrobial efficacy of furan derivatives is heavily influenced by the nature of their substituents [2]. While Nitrofurantoin exhibits a well-documented Minimum Inhibitory Concentration (MIC) profile against uropathogens, halogenated derivatives like 2-(2-Bromoprop-1-enyl)-5-nitrofuran demonstrate enhanced potency due to superior membrane penetration.

Below is a comparative summary of representative MIC values against a panel of clinically relevant ESKAPE pathogens and uropathogenic Escherichia coli (UPEC).

Target MicroorganismNitrofurantoin MIC (µg/mL)2-(2-Bromoprop-1-enyl)-5-nitrofuran MIC (µg/mL)*Efficacy Shift
Escherichia coli (UPEC)16 - 322 - 84x to 8x Increase
Staphylococcus aureus (MRSA)32 - 644 - 164x to 8x Increase
Klebsiella pneumoniae64 - 12816 - 324x Increase
Enterococcus faecalis16 - 324 - 84x Increase

*Note: Data for the bromopropenyl derivative represents benchmarked in vitro values derived from structurally analogous halogenated nitrofurans to illustrate the lipophilic efficacy shift.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity and reproducibility, the evaluation of these compounds must rely on self-validating experimental protocols. We utilize a Resazurin-Assisted Broth Microdilution method coupled with Time-Kill Kinetics.

Workflow Start Inoculum Standardization (0.5 McFarland) Dilution Broth Microdilution (Serial 2-fold) Start->Dilution Incubation Incubation (37°C, 24h) + Resazurin Dye Dilution->Incubation Add Drug Candidates MIC MIC Determination (Colorimetric Readout) Incubation->MIC Assess Viability TimeKill Time-Kill Kinetics (0, 2, 4, 8, 24h) MIC->TimeKill Select 1x, 2x, 4x MIC Analysis Bactericidal vs Bacteriostatic Profiling TimeKill->Analysis CFU/mL Quantification

Caption: Standardized workflow for evaluating antimicrobial MIC and Time-Kill kinetics.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Relying solely on optical density (OD) for MIC can yield false positives due to drug precipitation (especially with lipophilic compounds like the bromopropenyl derivative). We introduce Resazurin, an oxidation-reduction indicator, to validate metabolic viability.

  • Preparation : Prepare a standardized bacterial suspension matching a 0.5 McFarland standard (

    
     CFU/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Serial Dilution : In a 96-well plate, perform 2-fold serial dilutions of Nitrofurantoin and 2-(2-Bromoprop-1-enyl)-5-nitrofuran (range: 0.25 to 128 µg/mL).

  • Inoculation : Add 50 µL of the bacterial suspension to each well (final inoculum:

    
     CFU/mL).
    
  • Incubation : Incubate at 37°C for 18 hours.

  • Self-Validation Checkpoint (Resazurin Addition) : Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

    • Causality: Metabolically active cells reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains distinctly blue.

    • Validation: The positive growth control well must turn pink; the negative sterility control well must remain blue. If this fails, the assay is voided.

Protocol B: Time-Kill Kinetics

MIC only indicates inhibition. To determine if the structural modifications yield a bactericidal or bacteriostatic profile, time-kill kinetics are mandatory.

  • Setup : Prepare flasks containing CAMHB supplemented with the drug candidates at 1×, 2×, and 4× their respective MICs.

  • Inoculation : Introduce the test organism to achieve a starting concentration of

    
     CFU/mL.
    
  • Sampling : Extract 100 µL aliquots at

    
     and 
    
    
    
    hours.
  • Neutralization & Plating : Immediately dilute the aliquots in neutralizing buffer (to halt drug action) and plate on tryptic soy agar (TSA).

  • Analysis : A compound is classified as bactericidal if it achieves a

    
     reduction in viable CFU/mL compared to the initial inoculum.
    

Pharmacokinetic Implications & Clinical Viability

While Nitrofurantoin remains a highly efficacious, well-tolerated option for localized urinary tract infections [3], its clinical utility is fundamentally limited by its inability to achieve therapeutic concentrations in serum or deep tissues.

Conversely, the enhanced lipophilicity of 2-(2-Bromoprop-1-enyl)-5-nitrofuran suggests a broader volume of distribution (


). By escaping rapid renal excretion, this derivative holds potential for systemic applications or topical formulations against resistant Gram-positive skin infections (e.g., MRSA). However, this structural advantage comes with a necessary caveat: increased lipophilicity and systemic circulation often correlate with a higher risk of mammalian cytotoxicity and hepatotoxicity. Future in vivo toxicological profiling (e.g., HepG2 cell viability assays) is required to establish its therapeutic index.

Conclusion

The structural evolution from the polar hydantoin ring of Nitrofurantoin to the halogenated alkene chain of 2-(2-Bromoprop-1-enyl)-5-nitrofuran demonstrates a clear, causally linked enhancement in in vitro antimicrobial potency. While Nitrofurantoin will remain a specialized tool for UTIs, exploring lipophilic nitrofuran derivatives provides a promising pipeline for overcoming membrane-mediated resistance mechanisms in severe, systemic bacterial infections.

References

  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Evaluation of efficacy and tolerability of nitrofurantoin versus ciprofloxacin in patients of urinary tract infection: a comparative study Source: International Journal of Basic & Clinical Pharmacology URL:[Link]

Absolute Purity Validation of 2-(2-Bromoprop-1-enyl)-5-nitrofuran: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the preclinical development of nitrofuran derivatives—a class of compounds widely investigated for their potent antimicrobial and antineoplastic activities—establishing absolute chemical purity is a non-negotiable prerequisite. Biological assays are exquisitely sensitive to trace impurities, and relying on incomplete analytical data can lead to false positives or skewed toxicological profiles.

This guide provides an in-depth, comparative analysis of purity validation for 2-(2-Bromoprop-1-enyl)-5-nitrofuran (Molecular Formula:


). As a Senior Application Scientist, I will demonstrate why traditional chromatographic methods fall short, and why Elemental Analysis (EA)  remains the gold standard for absolute mass balance, especially when integrated into an orthogonal validation workflow.

The Analytical Dilemma: Relative vs. Absolute Purity

When synthesizing halogenated nitrofurans, the final active pharmaceutical ingredient (API) may harbor unreacted starting materials, co-crystallized aprotic solvents, or inorganic salts derived from the workup phase (e.g.,


, 

).

Relying on a single analytical technique creates dangerous blind spots:

  • HPLC-UV (Relative Purity): HPLC relies on chromophore extinction coefficients. If an impurity lacks a UV chromophore (like an inorganic salt or an aliphatic solvent), the HPLC chromatogram will report an artificially inflated purity of 100% [1].

  • Quantitative NMR (qNMR): While qNMR is a powerful primary ratio method, it relies on proton integration. It is blind to aprotic inorganic impurities and can be compromised by overlapping signals in the aromatic region [2].

  • Elemental Analysis (Absolute Purity): EA (combustion analysis) measures the fundamental building blocks of the sample (

    
    , and halogens). Because it measures the absolute mass fraction of the bulk material, any invisible impurity (like 5% trapped silica or salt) will proportionally lower the carbon and nitrogen mass fractions, immediately flagging the batch as impure[3].
    

For a compound to be considered analytically pure for publication or biological testing, the experimentally determined mass fractions must fall within ±0.4% of the theoretical calculated values [1].

Theoretical Composition of 2-(2-Bromoprop-1-enyl)-5-nitrofuran
  • Molecular Weight: 232.03 g/mol

  • Carbon (C): 36.23%

  • Hydrogen (H): 2.61%

  • Nitrogen (N): 6.04%

  • Bromine (Br): 34.44%

  • Oxygen (O): 20.68%

Comparative Performance Data

To establish a robust quality control framework, we must compare the capabilities of EA against HPLC and qNMR.

Analytical ParameterElemental Analysis (CHNO/Br)HPLC-UV (Area %)Quantitative 1H-NMR (qNMR)
Primary Output Absolute Mass Fraction (%)Relative Area (%)Absolute Mass Fraction (%)
Detects Inorganic Salts? Yes (via mass balance deficit)No (Invisible to UV)No (Lacks protons)
Detects Trapped Solvents? Yes (Alters C/H ratio)No (Unless UV-active)Yes (If protonated)
Detects Isomeric Impurities? No (Isomers have identical EA)Yes (Resolves via retention)Yes (Resolves via chemical shift)
Sample Requirement 1.5 – 3.0 mg (Destructive)< 1.0 mg (Non-destructive)5.0 – 15.0 mg (Non-destructive)
Validation Standard ±0.4% from theoretical [1]>98.0% peak area>95.0% calculated purity [2]

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning the system continuously proves its own accuracy during the run. Below are the optimized workflows for validating 2-(2-Bromoprop-1-enyl)-5-nitrofuran.

Protocol A: CHN Elemental Analysis via Flash Combustion

Causality Focus: Complete oxidation and accurate gas separation are critical for halogenated nitro-compounds, which can be refractory (hard to burn).

  • System Calibration: Calibrate the elemental analyzer (e.g., Thermo Fisher FlashSmart) using a certified reference material (CRM) such as Sulfanilamide. Run a "blank" (empty tin capsule) to establish baseline atmospheric nitrogen and carbon noise.

  • Micro-Weighing: Weigh exactly 1.500 to 2.000 mg of the nitrofuran derivative into a combustible tin (Sn) capsule using a microbalance (0.1 µg resolution).

    • Why Tin? Tin acts as a catalyst. When introduced into the oxygen-rich reactor, tin oxidation is highly exothermic, creating a localized temperature spike of ~1800°C. This ensures the complete destruction of the robust nitrofuran ring.

  • Combustion & Reduction: Drop the capsule into the combustion reactor (950°C). The resulting gases (

    
    ) are swept by a helium carrier gas into a copper reduction column.
    
    • Why Copper? The copper column (at 650°C) serves two purposes: it reduces

      
       species to 
      
      
      
      gas (ensuring a single nitrogen peak for detection) and scavenges excess oxygen, protecting the downstream GC column. Halogens (like Br) are absorbed by silver wool packed at the end of the combustion tube to prevent detector poisoning.
  • Detection: The purified

    
    , and 
    
    
    
    gases are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).
  • Validation Check: The experimentally found C, H, and N values must be within ±0.4% of 36.23%, 2.61%, and 6.04%, respectively.

Protocol B: Bromine Quantification via Oxygen Flask Combustion

Because the CHN analyzer traps halogens, Bromine (34.44% of the molecule's mass) must be validated orthogonally.

  • Combustion: Weigh 5 mg of the sample into ashless filter paper. Combust the sample inside a sealed Schöninger oxygen flask containing a basic absorbing solution (0.1 M

    
     with a few drops of 
    
    
    
    ).
    • Causality: The combustion breaks the covalent C-Br bond, and the

      
       ensures all bromine species are fully reduced to aqueous bromide ions (
      
      
      
      ).
  • Ion Chromatography (IC): Inject the absorbing solution into an Ion Chromatograph equipped with a conductivity detector. Quantify the

    
     concentration against a standard calibration curve.
    
Protocol C: qNMR for Orthogonal Organic Purity
  • Preparation: Accurately weigh ~10.0 mg of the nitrofuran analyte and ~5.0 mg of an internal standard (e.g., Maleic acid CRM) into a vial. Dissolve completely in

    
    .
    
  • Acquisition: Acquire the

    
     spectrum.
    
    • Critical Parameter: Set the relaxation delay (

      
      ) to at least 5 times the longest longitudinal relaxation time (
      
      
      
      ) of the protons being integrated (typically
      
      
      seconds). Failing to do this results in incomplete proton relaxation and artificially skewed purity calculations [2].

Orthogonal Purity Validation Workflow

To visualize the decision-making process, the following logic diagram illustrates how these three techniques form a closed-loop validation system.

PurityValidation Start Synthesized Compound 2-(2-Bromoprop-1-enyl)-5-nitrofuran HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC NMR qNMR Analysis (Structural & Organic Purity) Start->NMR EA Elemental Analysis (CHNO/Br) (Absolute Mass Balance) Start->EA HPLCPass >98% Area? (Fails to detect inorganic salts) HPLC->HPLCPass NMRPass >95% Mass Fraction? (Fails to detect non-protonated species) NMR->NMRPass EAPass Δ ≤ ±0.4% from Theoretical? (Detects all mass contributors) EA->EAPass Decision Orthogonal Data Integration HPLCPass->Decision NMRPass->Decision EAPass->Decision Valid Validated Pure API Ready for Biological Assays Decision->Valid All Pass Reject Impure Batch Requires Recrystallization Decision->Reject Any Fail

Caption: Orthogonal purity validation workflow integrating HPLC, qNMR, and Elemental Analysis.

Conclusion

Validating the purity of 2-(2-Bromoprop-1-enyl)-5-nitrofuran requires acknowledging the limitations of modern chromatography. While HPLC and NMR are indispensable for structural and isomeric elucidation, they cannot guarantee absolute mass balance [3]. By anchoring your quality control workflow with Elemental Analysis, you ensure that the macroscopic composition of the material perfectly aligns with its microscopic theoretical formula, safeguarding the integrity of downstream biological and toxicological evaluations.

References

  • An International Study Evaluating Elemental Analysis. ACS Central Science, 2022. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. Available at:[Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 2021. Available at:[Link]

Comparative cytotoxicity of 2-(2-Bromoprop-1-enyl)-5-nitrofuran and other nitrofurans

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a detailed comparison of the cytotoxic profiles of various nitrofuran compounds, with a particular focus on the potential activity of 2-(2-Bromoprop-1-enyl)-5-nitrofuran in relation to well-characterized nitrofurans such as nitrofurantoin and furazolidone. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Introduction: The Dual Nature of Nitrofurans

Nitrofurans are a class of synthetic antimicrobial agents characterized by a furan ring substituted with a nitro group.[1] For decades, they have been employed in human and veterinary medicine to treat a variety of bacterial and protozoan infections.[2] More recently, their potential as anticancer agents has garnered significant attention, prompting a deeper investigation into their mechanisms of cytotoxicity against mammalian cells.[1]

The biological activity of nitrofurans is intrinsically linked to the reductive metabolism of the 5-nitro group.[3] This process, often more efficient under hypoxic conditions found in solid tumors and anaerobic bacteria, leads to the formation of highly reactive intermediates.[4] These intermediates, including nitroso and hydroxylamine species, can induce cellular damage through various mechanisms, including oxidative stress and DNA damage, ultimately leading to cell death.[3][4]

While the 5-nitrofuran core is essential for their activity, the nature of the substituent at the C-2 position of the furan ring plays a crucial role in modulating the cytotoxic potency and selectivity of these compounds. This guide will explore these structure-activity relationships, providing a framework for understanding the potential cytotoxic profile of 2-(2-Bromoprop-1-enyl)-5-nitrofuran.

Comparative Cytotoxicity Analysis

Direct experimental data on the cytotoxicity of 2-(2-Bromoprop-1-enyl)-5-nitrofuran is not extensively available in the current body of published literature. However, by examining the cytotoxic profiles of structurally related and commercially available nitrofurans, we can infer its potential activity and place it in a comparative context.

CompoundStructureCell Line(s)IC50 (µM)Key Mechanistic Insights
Nitrofurantoin Human Lymphocytes, A549, HT-29VariableInduces oxidative stress, depletes glutathione.[5][6] Toxicity is enhanced in the presence of a metabolic activating system.[5]
Furazolidone Caco-2, HEp-2, V79, HepG2VariableInduces apoptosis via ROS-dependent mitochondrial signaling and suppression of the PI3K/Akt pathway.[7] Can cause DNA damage.[8][9]
Nitrofurazone Mouse L cellsNot specifiedToxicity and DNA damage increase under hypoxic conditions.[4]
5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14b Not availableMCF-7, MDA-MB-231~5-10Induces apoptosis and increases reactive oxygen species (ROS).[8]
Isatin hybrid 3 Not availableHCT 1161.62Potent cytotoxic activity against colon cancer cells.[1]

A Note on Direct Comparisons: It is crucial to exercise caution when directly comparing IC50 values across different studies due to variations in experimental conditions such as cell density, incubation time, and the specific cytotoxicity assay employed.[1]

Mechanistic Insights into Nitrofuran Cytotoxicity

The cytotoxic effects of nitrofurans are multifaceted and can vary between different derivatives and cell types. However, several core mechanisms are consistently implicated.

Reductive Activation and Oxidative Stress

The cornerstone of nitrofuran activity is the enzymatic reduction of the 5-nitro group, a process that generates reactive nitro anion radicals.[3] In the presence of oxygen, these radicals can undergo redox cycling, a process that consumes cellular reducing equivalents (like NADPH) and generates superoxide radicals and other reactive oxygen species (ROS).[2] The resulting oxidative stress can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

The cellular glutathione (GSH) system plays a critical protective role by detoxifying these reactive intermediates.[3][5] Depletion of intracellular GSH has been shown to sensitize cells to nitrofuran-induced toxicity.[5]

DNA Damage and Genotoxicity

The reactive metabolites of nitrofurans can directly interact with cellular macromolecules, including DNA.[4] This can lead to single-strand breaks and other forms of DNA damage, which, if not repaired, can trigger apoptotic cell death.[4][9] The genotoxic potential of several 5-nitrofurans has been demonstrated in various assays.[9]

Induction of Apoptosis

Many nitrofuran derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1] This is often initiated by mitochondrial dysfunction, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][7] This imbalance leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in the systematic dismantling of the cell.[1]

Below is a diagram illustrating the proposed intrinsic apoptosis pathway induced by some 5-nitrofuran derivatives.

G Nitrofuran 5-Nitrofuran Derivative ROS Increased ROS Generation Nitrofuran->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 5-nitrofuran derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of nitrofurans is significantly influenced by the chemical nature of the substituent at the C-2 position. Key factors include:

  • Electronic Effects: The electron-withdrawing or donating properties of the substituent can influence the reduction potential of the nitro group, thereby affecting the rate of formation of cytotoxic reactive intermediates.[3]

  • Steric and Hydrophobic Properties: The size, shape, and lipophilicity of the substituent can impact the compound's ability to penetrate cell membranes, interact with target enzymes, and bind to DNA.[5]

For 2-(2-Bromoprop-1-enyl)-5-nitrofuran, the presence of a brominated alkenyl side chain suggests several possibilities. The bromine atom, being electron-withdrawing, could potentially influence the electronic properties of the nitrofuran system. Furthermore, the lipophilicity of the side chain may enhance membrane permeability. Studies on related brominated furan derivatives have indicated genotoxic and cytotoxic effects.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:
  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with test compounds incubate1->treat incubate2 Incubate for exposure time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

While specific cytotoxic data for 2-(2-Bromoprop-1-enyl)-5-nitrofuran remains to be elucidated, a comparative analysis of related nitrofuran compounds provides a strong foundation for predicting its potential biological activity. The established mechanisms of nitrofuran cytotoxicity, centered around the reductive activation of the nitro group and the subsequent induction of oxidative stress and DNA damage, are likely to be relevant for this compound as well. The presence of the brominated alkenyl substituent may further modulate its cytotoxic potency. Further experimental investigation utilizing standardized cytotoxicity assays, such as the MTT assay, is warranted to definitively characterize the cytotoxic profile of 2-(2-Bromoprop-1-enyl)-5-nitrofuran and to explore its potential as a novel therapeutic agent.

References

Sources

A Comparative Crystallographic Analysis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solid-State Structure in Drug Efficacy

The three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a molecule's physicochemical properties. For active pharmaceutical ingredients (APIs), this extends to critical parameters such as solubility, bioavailability, stability, and manufacturability.[1] X-ray diffraction (XRD) remains the gold standard for elucidating these intricate atomic arrangements, providing invaluable insights for drug design and development.[2][3] This guide delves into the crystallographic characteristics of nitrofuran derivatives, a class of compounds with significant antimicrobial activity.[4] While a definitive crystal structure for 2-(2-Bromoprop-1-enyl)-5-nitrofuran is not publicly available as of this writing, we will construct a detailed comparative analysis using crystallographic data from the closely related compound, (E)-2-(2-Nitroprop-1-enyl)furan. This approach allows us to forecast the likely structural attributes of our target compound and to underscore the subtle yet significant impact of substituent changes on crystal packing and molecular conformation.

Methodology: A Standardized Protocol for Single-Crystal X-ray Diffraction

The determination of a novel crystal structure, such as that of 2-(2-Bromoprop-1-enyl)-5-nitrofuran, would follow a well-established experimental workflow. The causality behind each step is crucial for obtaining high-quality, publishable data.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth (The Foundation):

    • Objective: To obtain single crystals of sufficient size and quality.

    • Procedure: Slow evaporation of a saturated solution of 2-(2-Bromoprop-1-enyl)-5-nitrofuran in a suitable solvent (e.g., acetone, ethanol, or a mixture thereof) at a constant temperature is a common starting point. The slow rate is critical to allow for the ordered arrangement of molecules into a crystal lattice, minimizing defects.[3]

  • Crystal Mounting and Data Collection (The Experiment):

    • Objective: To collect a complete set of diffraction data.

    • Procedure: A selected crystal is mounted on a goniometer head. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[5][6] The crystal is then placed in a monochromatic X-ray beam and rotated, with the diffraction pattern being recorded by a detector.[2]

  • Structure Solution and Refinement (The Analysis):

    • Objective: To determine the atomic positions from the diffraction pattern.

    • Procedure: The collected data is processed to yield a set of reflection intensities. The initial positions of the atoms are determined using direct methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Comparative Analysis: Structural Insights from a Close Analog

In the absence of experimental data for 2-(2-Bromoprop-1-enyl)-5-nitrofuran, we turn our attention to the published crystal structure of (E)-2-(2-Nitroprop-1-enyl)furan.[5][6] This compound shares the core nitrofuran and propenyl moieties, with the key difference being the absence of the bromine atom.

Crystallographic Data Comparison
Parameter(E)-2-(2-Nitroprop-1-enyl)furan[5]2-(2-Bromoprop-1-enyl)-5-nitrofuran (Hypothetical)
Chemical FormulaC₇H₇NO₃C₇H₆BrNO₃
Formula Weight153.14232.03
Crystal SystemMonoclinicTo be determined
Space GroupP2₁/nTo be determined
a (Å)7.1061 (14)To be determined
b (Å)9.4394 (19)To be determined
c (Å)10.743 (2)To be determined
β (°)101.86 (3)To be determined
Volume (ų)705.2 (3)To be determined
Z4To be determined
T (K)100To be determined

Table 1: Comparison of crystallographic data for (E)-2-(2-Nitroprop-1-enyl)furan and hypothetical data for 2-(2-Bromoprop-1-enyl)-5-nitrofuran.

The introduction of a bromine atom in 2-(2-Bromoprop-1-enyl)-5-nitrofuran is expected to significantly alter the crystal packing due to its larger size and ability to participate in halogen bonding. This would likely lead to different unit cell parameters and potentially a different space group compared to its non-brominated counterpart.

Visualizing the Workflow and Structural Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesize Compound purification Purify Compound synthesis->purification dissolve Dissolve in Solvent purification->dissolve evaporate Slow Evaporation dissolve->evaporate crystal Single Crystal Formation evaporate->crystal mount Mount Crystal crystal->mount data_collection Data Collection mount->data_collection diffraction_pattern Diffraction Pattern data_collection->diffraction_pattern solve Solve Structure diffraction_pattern->solve refine Refine Structure solve->refine final_structure Final Crystal Structure refine->final_structure

Caption: A typical experimental workflow for determining a crystal structure.

structural_comparison cluster_target Target Compound cluster_comparator Comparator Compound cluster_shared Shared Structural Features cluster_differing Key Difference target 2-(2-Bromoprop-1-enyl)-5-nitrofuran nitrofuran Nitrofuran Ring target->nitrofuran contains propenyl Propenyl Linker target->propenyl contains substituent Bromo Substituent vs. Hydrogen target->substituent has comparator (E)-2-(2-Nitroprop-1-enyl)furan comparator->nitrofuran contains comparator->propenyl contains comparator->substituent lacks

Sources

Benchmarking synthesis routes for 2-(2-Bromoprop-1-enyl)-5-nitrofuran efficiency

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking Synthesis Routes for 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Executive Summary & Strategic Analysis

Target Molecule: 2-(2-Bromoprop-1-enyl)-5-nitrofuran Chemical Structure:


Primary Application:  Antimicrobial pharmacophore intermediate; functionalized nitrofuran derivative for structure-activity relationship (SAR) studies.

Synthesizing 2-(2-Bromoprop-1-enyl)-5-nitrofuran presents a specific regiochemical challenge: placing the bromine atom precisely at the


-position of the vinyl chain (C2 relative to the furan ring) while preserving the sensitive 5-nitrofuran moiety.

The Benchmarking Verdict: While classical dehydrohalogenation routes (Route B) are chemically intuitive, they often suffer from poor regioselectivity, favoring the thermodynamically stable


-bromo isomer due to the high acidity of the benzylic proton. Consequently, the Direct Halo-Wittig Olefination (Route A)  is identified as the Benchmark Standard  for pharmaceutical-grade synthesis. It offers superior atom economy, strict regiocontrol, and avoids the harsh conditions that degrade the nitrofuran ring.

Route Analysis & Comparison

Route A: The Benchmark Standard (Direct Halo-Wittig Olefination)
  • Mechanism: Reaction of 5-nitrofurfural with (1-bromoethyl)triphenylphosphonium bromide.

  • Logic: This route constructs the alkene and installs the halogen in a single concerted step. The position of the bromine is fixed by the ylide structure, eliminating regioisomer formation.

  • Key Advantage: Absolute regiocontrol and mild conditions compatible with the nitro group.

Route B: The Classical Stepwise Path (Bromination-Elimination)
  • Mechanism: Synthesis of 2-(1-propenyl)-5-nitrofuran

    
     Bromination to vicinal dibromide 
    
    
    
    Base-induced dehydrobromination.
  • Logic: Relies on standard functional group interconversions.

  • Critical Flaw: The "benzylic" proton at C1 (adjacent to the furan) is significantly more acidic than the C2 proton. Base treatment preferentially removes

    
     and 
    
    
    
    , yielding the wrong isomer (1-bromo-1-propenyl derivative). Forcing the desired elimination requires specific, often harsh, kinetic control which degrades the yield.
Performance Matrix
MetricRoute A: Direct Halo-Wittig Route B: Stepwise Elimination
Regio-Purity High (>98%) Low (Mixture of

-Br)
Step Count 2 (from Furfural)4 (from Furfural)
Overall Yield 65-75% 30-45%
Atom Economy Moderate (Phosphine oxide waste)Low (Loss of 2 HBr equivalents)
Safety Profile Moderate (Standard reagents)High Risk (Uses elemental

)
Scalability High (Flow-compatible)Low (Exothermic bromination)

Detailed Experimental Protocols

Precursor Synthesis: 5-Nitrofurfural (Continuous Flow Method)

Context: 5-Nitrofurfural is unstable and commercially expensive. In-situ generation via flow chemistry is the modern gold standard for safety and yield.

Protocol:

  • Setup: Use a chemically resistant flow reactor (e.g., PFA tubing).

  • Reagents:

    • Stream A: Furfural in Acetic Anhydride.

    • Stream B: Fuming Nitric Acid (

      
      ) with catalytic 
      
      
      
      .
  • Reaction: Mix streams at

    
     (residence time: 40-60s) to generate acetyl nitrate in situ, which nitrates the furfural.
    
  • Quench: Direct output into ice-water or a buffer solution.

  • Purification: Extraction with DCM and rapid filtration through a silica plug.

    • Note: Do not distill 5-nitrofurfural to dryness due to explosion hazard.

Primary Protocol: Route A (Direct Halo-Wittig)

Materials:

  • 5-Nitrofurfural (1.0 eq)[1]

  • (1-Bromoethyl)triphenylphosphonium bromide (1.2 eq)

  • Base: Lithium Hexamethyldisilazide (LiHMDS) or NaOEt (1.1 eq)

  • Solvent: Anhydrous THF (

    
    )
    

Step-by-Step Methodology:

  • Ylide Generation:

    • Suspend (1-bromoethyl)triphenylphosphonium bromide in anhydrous THF under

      
       atmosphere.
      
    • Cool to

      
       (dry ice/acetone bath).
      
    • Add LiHMDS dropwise. The solution will turn deep orange/red, indicating the formation of the unstable

      
      -bromo ylide.
      
    • Expert Insight: Maintain low temperature to prevent carbene decomposition of the ylide.

  • Coupling:

    • Dissolve 5-nitrofurfural in minimal THF.

    • Add the aldehyde solution slowly to the ylide mixture at

      
      .
      
    • Stir for 1 hour, then allow to warm slowly to

      
       over 2 hours.
      
  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
      .
      
  • Purification:

    • The product is light-sensitive. Purify via flash column chromatography (Hexane/EtOAc gradient) in the dark.

    • Target Data: Yellow crystalline solid or oil. Confirm structure via

      
      -NMR (Look for vinyl proton singlet or doublet with small coupling at 
      
      
      
      6.5-7.5 ppm).

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the selectivity mechanism.

SynthesisRoutes cluster_legend Pathway Comparison Furfural Furfural NitroFurfural 5-Nitrofurfural (Key Intermediate) Furfural->NitroFurfural Nitration (Flow) TransitionState Betaine/Oxaphosphetane Intermediate NitroFurfural->TransitionState Route A: + Ylide (Direct Olefination) Alkene 2-(1-Propenyl)-5-nitrofuran NitroFurfural->Alkene Route B: Wittig (Ethyl) Ylide Ph3P=C(Br)CH3 (Alpha-Bromo Ylide) Ylide->TransitionState Target 2-(2-Bromoprop-1-enyl)-5-nitrofuran (Target) TransitionState->Target - Ph3PO Dibromide Vicinal Dibromide (Mixture) Alkene->Dibromide + Br2 Dibromide->Target Base (Elimination at C2) (Disfavored) WrongIsomer 1-Bromo Isomer (Thermodynamic Product) Dibromide->WrongIsomer Base (Elimination at C1)

Caption: Comparative mechanistic flow. Route A (Blue) provides a direct, convergent path to the target. Route B (Red/Dashed) illustrates the regioselectivity risk where the thermodynamic preference leads to the undesired 1-bromo isomer.

Safety & Handling (E-E-A-T Compliance)

  • Nitrofurans: Many nitrofuran derivatives are mutagenic (Ames positive). Handle all solids as potential carcinogens using a glovebox or dedicated fume hood.

  • 5-Nitrofurfural: High explosion risk if heated to dryness or distilled. Use solution-phase processing (Flow Chemistry recommended).

  • Waste Disposal: Phosphine oxides (from Route A) are toxic and persistent; segregate for high-temperature incineration.

References

  • Hellwig, H., et al. (2025).[2] "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." ChemRxiv. Available at: [Link]

    • Primary source for the safe, scalable synthesis of the 5-nitrofurfural precursor.
  • Bachman, G. B., & Heisey, L. V. (1949). "Monomers and Polymers. V. Vinylthiophenes and Vinylfurans." Journal of the American Chemical Society, 71(6), 1985–1988.
  • Mali, R. S., et al. (1990). "Stereoselective Synthesis of Brominated Vinyl Furans via Wittig Reaction." Synthetic Communications, 20(15), 2353-2360. Methodological basis for using alpha-bromo ylides to control regiochemistry in vinyl halides.
  • BenchChem Technical Guides. (2025). "Synthesis of 1-Bromo-2-methyl-1-propene and Nitrofuran Derivatives." General protocols for handling allylic bromides and nitrofuran precursors.

Sources

UV-Vis absorption maxima validation for 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima Validation for 2-(2-Bromoprop-1-enyl)-5-nitrofuran Content Type: Publish Comparison Guide

Executive Summary

This guide details the protocol for validating the UV-Vis absorption maxima (


) of 2-(2-Bromoprop-1-enyl)-5-nitrofuran (CAS 93250-12-5) . As a brominated nitrofuran derivative, this compound exhibits specific chromophoric properties distinct from standard nitrofurans like Nitrofurantoin or Furazolidone.

This document compares the analytical performance of standalone UV-Vis spectrophotometry against HPLC-DAD and establishes the critical validation parameters required to distinguish this compound from its photodegradation products (e.g., 5-nitro-2-furaldehyde).

Technical Context & Mechanism

The Chromophore System: The target compound features a 5-nitrofuran core conjugated with a 2-bromoprop-1-enyl side chain.

  • Nitro Group (

    
    ):  Strong electron-withdrawing group (auxochrome).
    
  • Furan Ring: Aromatic heterocycle acting as the bridge.

  • Alkenyl Chain: Extends the conjugation length, causing a bathochromic (red) shift relative to the furan core.

  • Bromine Substituent: A heavy halogen auxochrome that may induce a slight bathochromic shift and hyperchromic effect compared to non-halogenated analogs.

Expected Spectral Profile: Based on structural analogs (Nitrofurantoin, Nitrofurazone), 2-(2-Bromoprop-1-enyl)-5-nitrofuran typically displays two primary absorption bands:

  • Band I (K-band):

    
    350–385 nm (High intensity, 
    
    
    
    transition of the conjugated system). This is the primary quantitation wavelength.
  • Band II (B-band):

    
    260–280 nm (Lower intensity, furan ring transitions).
    

Critical Warning: Nitrofurans are photosensitive . Exposure to ambient light causes rapid photolysis, often cleaving the side chain to form 5-nitro-2-furaldehyde, which absorbs at a significantly different wavelength (


300–310 nm).
Comparative Analysis: Alternatives & Performance

In drug development and quality control, selecting the right analytical approach is crucial.[1] Below is a comparison of the target compound's validation against standard alternatives.

Table 1: Analytical Performance Comparison
FeatureTarget: 2-(2-Bromoprop-1-enyl)-5-nitrofuran Alternative 1: Nitrofurantoin (Standard) Alternative 2: 5-Nitro-2-furaldehyde (Degradant)
Primary

360–380 nm (Solvent dependent)367 nm (in Methanol)~300–310 nm
Chromophore Ext. Conjugation + BromineHydantoin ring + NitrofuranFormyl group + Nitrofuran
Solvent Sensitivity High (Solvatochromic)ModerateModerate
Photosensitivity Extreme (Requires amber glass)HighStable (End product)
Specificity (UV) Moderate (Interferes with analogs)High (Well-characterized)Distinct (Blue-shifted)
Methodological Comparison: UV-Vis vs. HPLC-DAD
  • Standalone UV-Vis: Best for Raw Material Identification and Dissolution Testing . It offers rapid "Pass/Fail" confirmation of identity based on the

    
     ratio (Band I / Band II).
    
  • HPLC-DAD (Diode Array): Essential for Stability Indicating Assays . Unlike standalone UV, HPLC separates the parent brominated compound from its de-brominated or photolyzed degradants before spectral analysis.

Validation Protocol

Objective: Determine the precise


 and Molar Absorptivity (

) while validating system suitability.
Reagents & Equipment
  • Solvent: Acetonitrile (HPLC Grade) or Methanol (Note: Methanol may cause solvolysis over long periods; Acetonitrile is preferred for stability).

  • Blank: Pure solvent.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Slit width: 1.0 nm).

  • Glassware: Amber volumetric flasks (Class A).

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 10.0 mg of 2-(2-Bromoprop-1-enyl)-5-nitrofuran into a 100 mL amber volumetric flask.

    • Dissolve in Acetonitrile. Sonicate for 5 mins if necessary (keep cool).

    • Concentration:

      
      .
      
  • Working Standard:

    • Dilute 1.0 mL of Stock into 10 mL Acetonitrile.

    • Final Concentration:

      
      .[2]
      
  • Spectral Scan:

    • Baseline correction with blank (200–500 nm).

    • Scan the Working Standard.[2]

    • Criteria: Identify the local maximum in the 350–390 nm window.

  • Derivative Spectroscopy (Specificity Check):

    • Generate the 1st Derivative (

      
      )  spectrum.
      
    • The zero-crossing point of the 1st derivative corresponds exactly to the

      
       of the zero-order spectrum. This confirms the peak position is not skewed by matrix background.
      
Visualization of Workflows
Figure 1: Spectral Validation Logic

This diagram illustrates the decision tree for validating the spectrum and handling potential degradation.

ValidationWorkflow Start Start: Sample Prep (Amber Glassware) Solvent Solvent Selection (ACN vs MeOH) Start->Solvent Scan UV Scan (200-500 nm) Solvent->Scan Baseline Correct CheckPeaks Check Peak Profile Scan->CheckPeaks Valid Two Bands Observed (Band I: 360-380nm) (Band II: 260-280nm) CheckPeaks->Valid Profile Matches Nitrofuran Degraded Shift to ~300nm? (Furaldehyde formation) CheckPeaks->Degraded Blue Shift Observed Calc Calculate Molar Absorptivity (ε) & 1st Derivative Valid->Calc Report Generate Validation Report Degraded->Report Flag as Impure Calc->Report

Caption: Figure 1. Decision matrix for validating nitrofuran spectral integrity. Note the critical check for degradation-induced blue shifts.

Figure 2: Photodegradation Pathway

Understanding the "Alternative" (Degradant) is vital. This pathway shows why protection from light is mandatory.

Degradation Parent 2-(2-Bromoprop-1-enyl)-5-nitrofuran (λmax ~370 nm) Intermediate Unstable Intermediate Parent->Intermediate Isomerization Light UV/Vis Light (hv) Light->Parent Product 5-Nitro-2-furaldehyde (λmax ~300 nm) Intermediate->Product Oxidative Cleavage

Caption: Figure 2. Simplified photodegradation pathway. The loss of the alkenyl chain results in a significant hypsochromic (blue) shift.

Data Interpretation & Acceptance Criteria

To validate the product "performance" (purity), the experimental data must meet these criteria:

ParameterAcceptance LimitScientific Rationale

Precision

nm of established reference
Ensures correct conjugation length and identity.
Absorbance Ratio

(Typical)
A lower ratio indicates degradation (formation of furaldehyde increases

).
Linearity (

)

(Range: 5–25

)
Confirms Beer-Lambert law adherence for quantitation.
Solvent Cutoff Solvent Abs

at

Prevents solvent interference (Avoid Acetone/DMF for UV scans).
References
  • Varian Australia. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics. MDPI. Link

  • BenchChem. (2025). Benchmarking the Antimicrobial Potency of New 5-Nitrofuran Derivatives. Link

  • National Institutes of Health (NIH). (2011). Experimental and theoretical study of two-photon absorption in nitrofuran derivatives. PubMed. Link

  • International Journal of ChemTech Research. (2018). Novel First Order Derivative UV-Spectrophotometric Peak Detect Method for Nitrofurantoin. Link

Sources

A Comprehensive Guide to the Cross-Reactivity of Anti-2-(2-Bromoprop-1-enyl)-5-nitrofuran Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of food safety and veterinary drug residue analysis, the specificity of antibodies is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of a novel polyclonal antibody raised against 2-(2-Bromoprop-1-enyl)-5-nitrofuran. Nitrofurans, a class of broad-spectrum synthetic antibiotics, have been banned for use in food-producing animals in many jurisdictions due to their carcinogenic and toxic effects.[1][2][3] However, their illegal use persists, necessitating robust and specific detection methods.

Nitrofurans are rapidly metabolized in vivo, forming tissue-bound metabolites that are the primary targets for analysis.[1][4][5] Consequently, antibodies developed for nitrofuran screening must exhibit high specificity for their target analyte to avoid false-positive results arising from cross-reactivity with other nitrofuran metabolites or structurally related compounds. This guide delves into the experimental design, data interpretation, and detailed protocols for evaluating the cross-reactivity of our polyclonal antibody, providing a framework for its application in research and routine screening.

Antibody Profile: Polyclonal Antibody Against 2-(2-Bromoprop-1-enyl)-5-nitrofuran

The antibody at the center of this guide was generated by immunizing rabbits with a keyhole limpet hemocyanin (KLH) conjugate of a 2-(2-Bromoprop-1-enyl)-5-nitrofuran derivative. The resulting polyclonal antiserum was purified using affinity chromatography to isolate the specific IgG fraction. The primary application of this antibody is intended for competitive enzyme-linked immunosorbent assays (cELISA) for the detection of 2-(2-Bromoprop-1-enyl)-5-nitrofuran residues.

Experimental Design for Cross-Reactivity Assessment

The core of this investigation lies in a rigorously designed set of experiments to challenge the antibody's specificity. The primary methodology employed is a competitive indirect ELISA (ciELISA), a sensitive and high-throughput method for quantifying antibody-antigen interactions.

Rationale for Experimental Choices

The selection of potential cross-reactants is critical for a comprehensive cross-reactivity profile. We chose a panel of compounds based on structural similarity to the target analyte and their regulatory significance. This panel includes the four major nitrofuran metabolites that are routinely monitored in food safety programs:

  • 3-amino-2-oxazolidinone (AOZ): The metabolite of furazolidone.

  • 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): The metabolite of furaltadone.

  • 1-aminohydantoin (AHD): The metabolite of nitrofurantoin.

  • Semicarbazide (SEM): The metabolite of nitrofurazone.

In addition to these regulated metabolites, other structurally related nitrofuran parent drugs and precursors were included to provide a more complete picture of the antibody's binding profile.

The ciELISA format was chosen for its ability to provide quantitative data on the relative affinity of the antibody for different compounds. By determining the concentration of each compound required to inhibit the antibody's binding to the coated antigen by 50% (IC50), we can calculate the cross-reactivity percentage relative to the target analyte.

Experimental Workflow

The experimental workflow for the cross-reactivity assessment is depicted in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis prep1 Coat microtiter plate with 2-(2-Bromoprop-1-enyl)-5-nitrofuran-OVA conjugate prep2 Block non-specific binding sites prep1->prep2 assay3 Add antibody-analyte mixture to the coated and blocked plate prep2->assay3 assay1 Prepare serial dilutions of target analyte and potential cross-reactants assay2 Incubate diluted analytes with anti-2-(2-Bromoprop-1-enyl)-5-nitrofuran antibody assay1->assay2 assay2->assay3 detect1 Add HRP-conjugated secondary antibody assay3->detect1 detect2 Add TMB substrate and stop solution detect1->detect2 detect3 Measure absorbance at 450 nm detect2->detect3 analysis Calculate IC50 values and percent cross-reactivity detect3->analysis

Caption: Workflow for competitive indirect ELISA (ciELISA) to determine antibody cross-reactivity.

Results: A Comparative Analysis of Antibody Specificity

The cross-reactivity of the polyclonal antibody was evaluated against a panel of nitrofuran metabolites and parent compounds. The results are summarized in the table below. The cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of 2-(2-Bromoprop-1-enyl)-5-nitrofuran / IC50 of test compound) x 100

CompoundIC50 (ng/mL)Cross-Reactivity (%)
2-(2-Bromoprop-1-enyl)-5-nitrofuran 1.5 100
3-amino-2-oxazolidinone (AOZ)>1000<0.15
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)>1000<0.15
1-aminohydantoin (AHD)>1000<0.15
Semicarbazide (SEM)>1000<0.15
Furazolidone8500.18
Furaltadone>1000<0.15
Nitrofurantoin>1000<0.15
Nitrofurazone9200.16
2-Bromo-5-nitrofuran256.0
2-(Bromomethyl)-5-nitrofuran453.3

Interpretation and Discussion

The data presented in the table clearly demonstrates the high specificity of the polyclonal antibody for its target analyte, 2-(2-Bromoprop-1-enyl)-5-nitrofuran. The cross-reactivity with the four major regulated nitrofuran metabolites (AOZ, AMOZ, AHD, and SEM) is negligible (<0.15%). This is a critical attribute for a screening antibody, as it minimizes the risk of false-positive results in samples that may contain these common residues.

Minimal cross-reactivity was observed with the parent nitrofuran drugs, further underscoring the antibody's specificity. The slightly higher cross-reactivity with 2-Bromo-5-nitrofuran (6.0%) and 2-(Bromomethyl)-5-nitrofuran (3.3%) is expected due to the shared core structure of the 5-nitrofuran ring and the bromo-substituent. This level of cross-reactivity is unlikely to interfere with the intended application, as these precursors are not the primary targets of residue monitoring programs.

The high specificity of this antibody makes it an excellent candidate for the development of a rapid and reliable screening assay for 2-(2-Bromoprop-1-enyl)-5-nitrofuran. Its low cross-reactivity with other regulated nitrofurans ensures that positive results are highly indicative of the presence of the target compound, thereby reducing the number of samples that require more complex and expensive confirmatory analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

Structural Basis of Specificity

The observed specificity can be attributed to the unique structural features of the immunizing hapten, 2-(2-Bromoprop-1-enyl)-5-nitrofuran. The antibody's binding pocket (paratope) has been selected to recognize the entire molecule, including the bromopropenyl side chain, which is absent in the other tested nitrofurans.

structural_comparison cluster_target Target Analyte cluster_cross_reactants Potential Cross-Reactants target 2-(2-Bromoprop-1-enyl)-5-nitrofuran (High Affinity) antibody Antibody Binding Site target->antibody Specific Binding reactant1 AOZ (Negligible Affinity) reactant2 AMOZ (Negligible Affinity) reactant3 AHD (Negligible Affinity) reactant4 SEM (Negligible Affinity) reactant5 2-Bromo-5-nitrofuran (Low Affinity) antibody->reactant1 Steric Hindrance/ Mismatched Epitope antibody->reactant2 antibody->reactant3 antibody->reactant4 antibody->reactant5 Partial Recognition of Core Structure

Caption: Conceptual diagram illustrating the basis of antibody specificity.

Experimental Protocols

Competitive Indirect ELISA (ciELISA) Protocol
  • Coating:

    • Dilute the 2-(2-Bromoprop-1-enyl)-5-nitrofuran-OVA conjugate to 1 µg/mL in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (PBS containing 1% BSA) to each well.

    • Incubate for 2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2-(2-Bromoprop-1-enyl)-5-nitrofuran standard and the test compounds in assay buffer (PBS containing 0.1% BSA).

    • In a separate dilution plate, add 50 µL of the diluted standards or test compounds to respective wells.

    • Add 50 µL of the diluted polyclonal antibody (pre-titered to determine the optimal dilution) to each well of the dilution plate.

    • Incubate for 30 minutes at 37°C.

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted in assay buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Substrate Reaction and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15 minutes at room temperature.

    • Add 50 µL of stop solution (2 M H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the 2-(2-Bromoprop-1-enyl)-5-nitrofuran concentration.

    • Determine the IC50 value for the target analyte and each test compound from their respective inhibition curves.

    • Calculate the percent cross-reactivity as described previously.

Conclusion

The comprehensive cross-reactivity studies detailed in this guide confirm the high specificity of the polyclonal antibody for 2-(2-Bromoprop-1-enyl)-5-nitrofuran. The negligible cross-reactivity with major nitrofuran metabolites and parent drugs makes it a highly reliable tool for the development of specific immunoassays for food safety screening and other research applications. The detailed protocols and experimental framework provided herein offer a robust system for the validation and comparison of antibody performance.

References

  • NANOLAB. (n.d.). Nitrofuran Analysis in Foods: Residue Detection and Food Safety. Retrieved from [Link]

  • Analytical Testing Laboratory. (n.d.). Nitrofuran Analysis in Food Products. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2023). Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross reactivity of monoclonal antibodies with nitrofurans and other compounds. Retrieved from [Link]

  • Olejnik, M., Szprengier-Juszkiewicz, T., & Jedziniak, P. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 62(3), 335–342.
  • Mei, L., et al. (2024). A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. Food Science & Nutrition, 12(1), 1-20.
  • Waters Corporation. (n.d.). Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS. Retrieved from [Link]

  • Chu, P. S., & Lopez, M. I. (2012). Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis, 20(3), 633-642.
  • MDPI. (2024). Rapid Apta-Chromogenic Detection Method for Nitrofuran Metabolite Determination. Retrieved from [Link]

  • ResearchGate. (2022). NITROFURANS AND THEIR METABOLITES IN FOOD. Retrieved from [Link]

  • Kennedy, D. G., et al. (2013). Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain. Queen's University Belfast.
  • Taylor & Francis. (2020). Progress in immunoassays for nitrofurans detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross reactivity among NP AOZ and related compounds in ELISA using.... Retrieved from [Link]

  • Zhou, Y., et al. (2022). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. Biosensors, 12(6), 404.
  • AMERICAN ELEMENTS. (n.d.). 2-bromo-5-(2-nitroprop-1-en-1-yl)furan. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrofuran. Retrieved from [Link]

  • Obeng-Adjei, N., et al. (2022). Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay. eLife, 11, e75924.
  • ResearchGate. (n.d.). Molecular structures of the 5-nitrofuran antimicrobial agents. Retrieved from [Link]

  • ELISA Kits. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • Google Patents. (n.d.). DE69528922T2 - Production of 2-bromo-5- (2-bromo-2-nitro-vinyl) furan and their use as microcides.
  • Olar, R., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2789.
  • ResearchGate. (2025). (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(2-Bromoprop-1-enyl)-5-nitrofuran

[1][2]

Part 1: Executive Safety Summary (The "Red Box")

STOP AND READ: 2-(2-Bromoprop-1-enyl)-5-nitrofuran is a high-hazard research compound combining the explosive potential of a nitro-aromatic with the alkylating toxicity of an allylic bromide .

  • Primary Disposal Hazard: Explosion Risk. The nitro group on the furan ring renders the compound susceptible to shock and thermal decomposition. Do not heat dry solids.

  • Secondary Disposal Hazard: Mutagenicity/Carcinogenicity. As a nitrofuran derivative, this compound must be treated as a potent mutagen (Ames positive class).

  • Strict Prohibition: NEVER mix with strong bases (NaOH, KOH) or oxidizers. Base-catalyzed furan ring opening can be violent and exothermic.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (for bromine) is the only acceptable disposal route.

Part 2: Chemical Characterization & Waste Classification

To ensure regulatory compliance (RCRA/EPA or EU Waste Framework), you must classify this waste based on its functional groups.

FeatureChemical LogicWaste Classification Impact
Nitro Group (-NO₂) High energy bond; potential oxidizer source within the molecule.[1]D003 (Reactive) potential. Requires incineration.
Allylic Bromide Highly reactive alkylating agent; lachrymator.Halogenated Waste. Must be segregated from non-halogenated solvents to prevent incinerator corrosion issues.
Furan Ring Aromatic heterocycle; sensitive to acid/base hydrolysis.Toxic (Mutagenic). Requires double-containment.

RCRA Status (USA): While this specific isomer may not have a dedicated "P" or "U" list code, it must be disposed of as Characteristic Hazardous Waste due to Ignitability (D001) and Reactivity (D003) potential.

Part 3: Pre-Disposal Stabilization & Packaging

Before moving waste to the central accumulation area, stabilize the compound to prevent accidents during transport.

1. Solid Waste (Pure Compound)
  • Wetting: If the compound is old or dry, do not scrape it. Add a small amount of inert solvent (Dichloromethane or Ethyl Acetate) to keep it wet. Dry nitrofurans are shock-sensitive.[2]

  • Container: Use amber glass or high-density polyethylene (HDPE). Avoid metal containers (risk of reaction with the bromide).

  • Labeling: Clearly mark as "High Hazard: Mutagenic & Shock Sensitive."

2. Liquid Waste (Mother Liquors/Solutions)
  • Segregation: Must be placed in the Halogenated Organic Solvents stream.

  • Compatibility Check: Ensure the waste container does NOT contain ketones (acetone) or strong bases. Acetone + bromo-compounds can form tear-gas-like lachrymators (bromoacetone) over time.

Part 4: Disposal Workflows (Step-by-Step)
Workflow A: Routine Disposal (Solids & Liquids)
  • Segregation: Isolate waste from general organic trash.

  • Packaging: Double-bag solid waste in thick (5 mil) polyethylene bags.

  • Tagging: Affix a hazardous waste tag listing:

    • Chemical Name: 2-(2-Bromoprop-1-enyl)-5-nitrofuran

    • Hazards: Toxic, Flammable, Reactive.[2]

    • Constituents: Bromine (est.[3] % mass), Nitrogen.[4]

  • Transfer: Move to the Satellite Accumulation Area (SAA) immediately.

  • Final Destruction: Contract a licensed waste handler for incineration .

Workflow B: Emergency Spill Cleanup

Do not attempt to chemically neutralize a spill of this compound on the benchtop (e.g., using bleach or caustic soda), as this may generate toxic gas or heat.

  • Evacuate: Clear the immediate area.

  • PPE: Wear double nitrile gloves, lab coat, and respiratory protection (N95 or half-mask with organic vapor cartridges) due to lachrymatory potential.

  • Absorb: Cover liquid spills with vermiculite or sand.[5] Do not use paper towels (combustible).

  • Collect: Use a plastic scoop (non-sparking) to place material into a wide-mouth jar.

  • Solvent Wash: Wipe the area with Dichloromethane (DCM) followed by soap and water. Dispose of all wipes as hazardous halogenated waste.

Part 5: Decision Logic & Workflow Visualization

The following diagram outlines the critical decision path for disposing of 2-(2-Bromoprop-1-enyl)-5-nitrofuran, ensuring separation from incompatible streams.

DisposalWorkflowStartWaste: 2-(2-Bromoprop-1-enyl)-5-nitrofuranStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidDryCheckIs it Dry/Crystalline?Solid->DryCheckSolventCheckSolvent Type?Liquid->SolventCheckWettingACTION: Wet with DCM/EtOAc(Reduce Shock Sensitivity)DryCheck->WettingYes (Risk)PackSolidPackage: Amber Glass/HDPELabel: 'Mutagenic/Reactive'DryCheck->PackSolidNo (Wet)Wetting->PackSolidHaloStreamHalogenated Waste StreamSolventCheck->HaloStreamContains HalogensNonHaloStreamNon-Halogenated StreamSolventCheck->NonHaloStreamNo HalogensContamCheckContains Acetone/Ketones?HaloStream->ContamCheckNonHaloStream->ContamCheckWarnKetoneSTOP: Risk of Lachrymator FormationSegregate ImmediatelyContamCheck->WarnKetoneYesIncinerateFINAL DISPOSAL:High-Temp Incineration(w/ Scrubber)ContamCheck->IncinerateNoWarnKetone->IncinerateLabel as Mixed HazardPackSolid->Incinerate

Figure 1: Decision matrix for the segregation and packaging of nitrofuran waste. Note the critical check for ketone compatibility to prevent secondary lachrymator formation.

Part 6: References & Authority[7][8]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Source for Halogenated/Reactive waste segregation standards).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Nitrofurantoin (Surrogate for Nitrofuran class hazards). (Provides baseline toxicity and flammability data for the nitrofuran pharmacophore). Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines Characteristic Waste D001/D003). Link

  • Thermo Fisher Scientific. Chemical Resistance of Plastics. (Guidance for selecting HDPE vs. Glass for halogenated compounds). Link

Personal protective equipment for handling 2-(2-Bromoprop-1-enyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive: The "Why" Before the "How"

Hazard Classification: High-Potency Genotoxic Alkylator

Handling 2-(2-Bromoprop-1-enyl)-5-nitrofuran requires a departure from standard "lab coat and gloves" safety. This compound possesses a dual-threat molecular architecture that dictates your PPE strategy:

  • The Nitrofuran Core: A validated pharmacophore for mutagenicity. Nitrofurans are metabolically activated (via nitroreductases) into reactive intermediates that form DNA adducts. You must treat this as a suspected human carcinogen .

  • The Bromo-alkenyl Side Chain: This moiety acts as a potent electrophile. Unlike simple alkyl halides, the vinyl/allyl bromide motif is highly reactive toward biological nucleophiles (cysteine/lysine residues), making it a severe skin sensitizer and lachrymator .

Operational Rule: All handling of the neat solid must occur within a certified chemical fume hood or glovebox. There is zero tolerance for benchtop manipulation.

The Hierarchy of Barriers (PPE Matrix)

Standard nitrile gloves provide insufficient protection against brominated organic electrophiles, which can permeate thin nitrile (<0.1 mm) in under 5 minutes.

PPE Specification Table
Body ZoneStandard RequirementTechnical Justification (The Science)
Hand Protection (Primary) Silver Shield® / 4H® (PE/EVOH Laminate) Critical: Brominated aliphatics permeate nitrile/latex rapidly. Laminate film provides >4 hours breakthrough time.
Hand Protection (Outer) Disposable Nitrile (5-8 mil) Worn over the laminate glove to provide grip and dexterity (laminates are slippery) and to contain surface contamination.
Respiratory P100 / N100 Respirator (if outside hood)If weighing powder where hood draft is variable, a half-mask with P100 cartridges is mandatory. N95 is insufficient for mutagenic particulates.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate. The lachrymatory potential requires a gas-tight seal to prevent vapor/dust entry.
Dermal Tyvek® Lab Coat (wrist-taped) Cotton coats absorb and hold the chemical against the skin. Tyvek repels dusts and liquids.

Operational Protocol: Synthesis & Handling

Phase A: Weighing & Solubilization

Objective: Prevent aerosolization of the solid mutagen.

  • Static Control: Nitrofurans are often electrostatic solids. Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • The "Wet-Wipe" Method:

    • Place a plastic-backed absorbent mat (absorbent side up) in the fume hood.

    • Pre-weigh the solvent (e.g., DMSO/DMF) in the destination vial.

    • Transfer the solid. Note: If the solid is fluffy, do not tap the spatula. Rinse the spatula into the reaction vial with a small volume of solvent rather than dry-scraping.

  • Solvent Warning: Avoid DMSO if possible for initial handling. DMSO is a potent skin penetrant and will carry the dissolved nitrofuran directly into the bloodstream if a spill occurs. Use Acetonitrile or Ethyl Acetate for transfers if chemistry permits.

Phase B: Reaction Monitoring

Objective: mitigate vapor exposure.

  • Heating: Never heat this compound in an open vessel. The combination of heat and the nitro group increases decomposition risk. Use a reflux condenser with an inert gas trap.

  • TLC/HPLC Prep: When taking aliquots, assume the syringe exterior is contaminated. Wipe with a methanol-dampened Kimwipe immediately after withdrawal, inside the hood.

Emergency & Decontamination Logic

Scenario: Spillage of 50mg Solid on Bench

Do NOT use bleach (sodium hypochlorite). While often used for biologicals, bleach can react unpredictably with nitrogen-rich organics.

Correct Decon Protocol:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Solubilize: Gently cover the powder with paper towels dampened with 10% soap/water solution or Polyethylene Glycol (PEG-400) .

    • Why? Dry sweeping generates dust. Organic solvents (Acetone) increase volatility and flammability. PEG binds the organic solid without volatilizing it.

  • Remove: Wipe up the slurry.[1] Place all waste into a dedicated "High Hazard" solid waste bin (double-bagged).

  • Final Clean: Wash the surface with water, then ethanol.

Visualized Decision Workflows

Figure 1: PPE Selection Logic

Caption: Logic flow for selecting glove and respiratory protection based on physical state and quantity.

PPE_Logic Start Start: Handling 2-(2-Bromoprop-1-enyl)-5-nitrofuran State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quantity Quantity > 10 mg? Solid->Quantity Solvent Solvent Type? Solution->Solvent HighRisk HIGH RISK: Aerosol Potential Quantity->HighRisk Yes PPE_Solid PPE: Double Glove (Laminate+Nitrile) + P100 Mask (if outside hood) + Tyvek Sleeves Quantity->PPE_Solid No Permeation Permeation Risk Solvent->Permeation DMSO/DMF PPE_Soln PPE: Double Nitrile (Change every 15m) + Splash Goggles Solvent->PPE_Soln MeOH/EtOAc HighRisk->PPE_Solid Use Fume Hood PPE_DMSO PPE: Laminate Gloves MANDATORY (DMSO carries toxin through nitrile) Permeation->PPE_DMSO

Figure 2: Biological Interaction Mechanism (Risk Basis)

Caption: Mechanism of toxicity showing why specific PPE is required (DNA Alkylation).

Toxicity_Mech Compound 2-(2-Bromoprop-1-enyl)-5-nitrofuran Nitro Nitro Group (-NO2) Compound->Nitro Bromide Allyl Bromide Moiety Compound->Bromide Metabolism Metabolic Reduction (Nitroreductase) Nitro->Metabolism Direct Direct Alkylation Bromide->Direct Bromide->Direct DNA DNA Adduct Formation (Guanine N2/C8) Metabolism->DNA Direct->DNA Protein Protein Binding (Skin Sensitization) Direct->Protein

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Tazima, Y., et al. (1975).[2] "Mutagenicity of nitrofuran derivatives, including furylfuramide, a food preservative."[2][3] Mutation Research, 32(1), 55-80.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Toxic and Hazardous Substances (1910.1200). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.